Stannous octoate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-ethylhexanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBAEPSJVUENNK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027138 | |
| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tin(II) 2-ethylhexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Tin(II) 2-ethylhexanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17714 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
301-10-0 | |
| Record name | Stannous 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STANNOUS 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
stannous octoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and catalytic mechanisms of stannous octoate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity and experimental insights.
Chemical and Physical Properties
This compound, also known as tin(II) 2-ethylhexanoate, is a versatile organotin compound with significant applications in polymer chemistry.[1][2] It is a clear, colorless to pale yellow liquid at room temperature.[3][4] The yellow discoloration is often attributed to the oxidation of Sn(II) to Sn(IV).[3][4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₆H₃₀O₄Sn | [5][6] |
| Molecular Weight | 405.12 g/mol | [5][7] |
| CAS Number | 301-10-0 | [5][7] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [3][5][8] |
| Density | 1.251 g/mL at 25 °C | [5] |
| Melting Point | < -20 °C | [5] |
| Boiling Point | > 200 °C | [5] |
| Flash Point | > 110 °C | [5] |
| Refractive Index | n20/D 1.493 | [5] |
| Solubility | Soluble in organic solvents, insoluble in water. | [8][9] |
Molecular Structure
This compound consists of a central tin(II) ion coordinated by two 2-ethylhexanoate ligands. The structure of the molecule is depicted in the diagram below.
References
- 1. emirachem.com [emirachem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 4. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 5. Cas 301-10-0,this compound | lookchem [lookchem.com]
- 6. 2-ethylhexanoic acid tin(II) salt | C16H30O4Sn | CID 9318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. haihangchem.com [haihangchem.com]
- 8. ohans.com [ohans.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis and Preparation of Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is an organotin compound with significant industrial applications, primarily as a catalyst in the production of polymers such as polyurethanes and polylactic acid.[1] Its catalytic activity is crucial in controlling polymerization rates and influencing the final properties of the material. This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of this compound, detailing experimental protocols, quantitative data, and process workflows. While its main use is in polymer chemistry, its role as a catalyst in the formation of biodegradable polymers like polylactic acid (PLA) gives it relevance in the biomedical field for applications such as drug delivery systems and resorbable medical implants.
Synthesis Methodologies
Several methods for the synthesis of this compound have been developed, each with distinct advantages and disadvantages. The most common approaches involve the reaction of a tin(II) source with 2-ethylhexanoic acid or its salt.
Double Decomposition Method: Reaction of Stannous Chloride with Sodium Octoate
This widely used method involves a two-step process. First, 2-ethylhexanoic acid is neutralized with a base, typically sodium hydroxide, to form sodium 2-ethylhexanoate (sodium octoate). Subsequently, an aqueous solution of stannous chloride is added to the sodium octoate solution, leading to the precipitation of this compound.[2]
Experimental Protocol:
-
Neutralization: In a reaction vessel, 2-ethylhexanoic acid is reacted with a sodium hydroxide solution. The reaction is typically carried out at an elevated temperature of 80-90°C with stirring for 30-50 minutes.[3]
-
Addition of Antioxidant (Optional but Recommended): To prevent the oxidation of Sn(II) to Sn(IV), an antioxidant can be added and dissolved in the reaction mixture.[3]
-
Precipitation: Under a nitrogen atmosphere to prevent oxidation, a solution of stannous chloride is added to the sodium octoate solution. This results in a double decomposition reaction, precipitating this compound. This step is often performed at a higher temperature, ranging from 130-160°C, for 4-8 hours.[3]
-
Purification: The crude this compound is then purified. This typically involves washing with hot water, followed by filtration and separation of the layers.[3] Vacuum distillation can be employed for further purification to remove any remaining 2-ethylhexanoic acid and water.[4]
Quantitative Data for the Double Decomposition Method:
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Hydroxide Solution | 400-500 parts by mass | [3] |
| 2-Ethylhexanoic Acid | 14-20 parts by mass | [3] |
| Stannous Chloride | 11-15 parts by mass | [3] |
| Reaction Conditions | ||
| Neutralization Temperature | 80-90 °C | [3] |
| Neutralization Time | 30-50 min | [3] |
| Precipitation Temperature | 130-160 °C | [3] |
| Precipitation Time | 4-8 hours | [3] |
| Purification | ||
| Washing | 2 times with hot water | [3] |
dot
Caption: Double decomposition synthesis workflow.
Direct Reaction Method: Reaction of Stannous Oxide with 2-Ethylhexanoic Acid
A more direct and simpler approach involves the reaction of stannous oxide with 2-ethylhexanoic acid.[5][6][7] This method avoids the use of sodium hydroxide and stannous chloride, potentially reducing waste streams.
Experimental Protocol:
-
Reaction: Stannous oxide and 2-ethylhexanoic acid are charged into a reaction kettle. The molar ratio of stannous oxide to 2-ethylhexanoic acid is typically between 1:2 and 1:5.[5]
-
Dehydration: The mixture is heated to 115-130°C under vacuum with stirring. The reaction proceeds with the removal of water, which is a byproduct. The reaction is continued until no more water is distilled off, followed by an additional 2-3 hours of reaction time.[5]
-
Purification: The reaction mixture is then cooled and filtered to obtain the final this compound product.[5]
Quantitative Data for the Direct Reaction Method:
| Parameter | Value | Reference |
| Reactants | ||
| Stannous Oxide : 2-Ethylhexanoic Acid (molar ratio) | 1 : 2 to 1 : 5 | [5] |
| Reaction Conditions | ||
| Temperature | 115-130 °C | [5] |
| Pressure | Vacuum | [5] |
| Reaction Time | Until dehydration is complete, then 2-3 hours | [5] |
dot
Caption: Direct reaction synthesis workflow.
Pressurized Synthesis from Metallic Tin
A less common but patented method involves the direct reaction of metallic tin with isooctanoic acid under pressure.
Experimental Protocol:
-
Reaction Setup: Water, liquid isooctanoic acid, and tin flower (powdered tin) are added to a high-pressure autoclave.[8]
-
Reaction: The autoclave is sealed and heated. The reaction is carried out at a temperature of 155-200°C and a pressure of 1.0-1.5 MPa for 4-6 hours.[8]
-
Separation: After the reaction, the liquid and solid phases are separated. The liquid phase is allowed to settle, and the lower layer containing the this compound product is collected.[8]
Quantitative Data for the Pressurized Synthesis Method:
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Reactants | [8] | |||
| Water | 1.4 L | 1.4 L | 1.8 L | [8] |
| Isooctanoic Acid | 660 g | 440 g | 220 g | [8] |
| Tin Flower | 500 g | 300 g | 200 g | [8] |
| Reaction Conditions | [8] | |||
| Temperature | 180 ± 5 °C | 155 ± 5 °C | 200 ± 5 °C | [8] |
| Pressure | 1.0 MPa | 1.2 MPa | 1.5 MPa | [8] |
| Reaction Time | 6 hours | 5 hours | 4 hours | [8] |
dot
References
- 1. emirachem.com [emirachem.com]
- 2. This compound | 301-10-0 [chemicalbook.com]
- 3. CN108947808B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 5. CN102775293A - Preparation process of stannous octanoate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 8. Method for preparing this compound by pressurizing - Eureka | Patsnap [eureka.patsnap.com]
The Catalytic Heart of Polymer Synthesis: An In-Depth Technical Guide to the Mechanism of St.annous Octoate
For Researchers, Scientists, and Drug Development Professionals
Stannous octoate, a versatile and widely utilized organotin compound, plays a pivotal role as a catalyst in the synthesis of a broad spectrum of polymers. Its efficacy in promoting polymerization reactions, particularly in the formation of biodegradable polyesters and polyurethanes, has cemented its importance in various industrial and biomedical applications. This technical guide delves into the core mechanisms of action of this compound, providing a detailed understanding of its catalytic behavior, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical pathways.
Ring-Opening Polymerization of Cyclic Esters
This compound is a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone, leading to the formation of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL). The predominant mechanism governing this process is the coordination-insertion mechanism .[1][2][3]
The initiation of the polymerization process is not directly undertaken by this compound itself. Instead, it reacts with a co-initiator, typically an alcohol, to form the true initiating species, a stannous alkoxide.[4][5][6][7][8] This in-situ formation is a crucial first step in the catalytic cycle. The concentration of the alcohol co-initiator can influence the molecular weight of the resulting polymer.[9]
The propagation phase of the polymerization involves the coordination of the cyclic ester monomer to the tin center of the stannous alkoxide. This is followed by the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the tin-alkoxide bond. This process regenerates the active stannous alkoxide at the chain end, ready to coordinate with and incorporate another monomer unit, thus propagating the polymer chain.[1][7]
At elevated temperatures and extended reaction times, this compound can also catalyze intermolecular and intramolecular transesterification reactions.[10] These side reactions can affect the molecular weight distribution and microstructure of the final polymer.
Catalytic Cycle for Ring-Opening Polymerization
Quantitative Data for Ring-Opening Polymerization
| Parameter | Value | Monomer(s) | Conditions | Source |
| Catalyst Concentration | 0.05% to 0.5% by weight | ε-caprolactone | Bulk polymerization | [11] |
| Initiator:Catalyst Ratio | Varied (e.g., [M]/[Sn] = 10-200) | L-lactide | Bulk polymerization, 180 °C | [1] |
| Reaction Temperature | 130 °C - 180 °C | ε-caprolactone, L-lactide | Bulk polymerization | [1][4][12] |
| Activation Energy (Ea) | -75 kJ/mol | ε-caprolactone | In toluene | [10] |
Experimental Protocol: Bulk Polymerization of ε-Caprolactone
This protocol is a representative example of a bulk polymerization of ε-caprolactone catalyzed by this compound.
Materials:
-
ε-caprolactone (monomer)
-
This compound (catalyst)
-
n-hexanol (initiator)
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask with ground-glass joints
-
Magnetic stirrer
-
Silicone oil bath
Procedure:
-
In a controlled atmosphere glove box under a nitrogen atmosphere, accurately weigh ε-caprolactone and the desired molar percentage of the this compound/n-hexanol (1:2) initiating system into a round-bottom flask.[12]
-
Seal the flask and place it in a pre-heated silicone oil bath set to the desired reaction temperature (e.g., 140, 160, or 180 °C) with magnetic stirring.[12]
-
Allow the polymerization to proceed for the specified duration (e.g., 1 hour).[12]
-
After the reaction, dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to purify.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Polyurethane Formation
In polyurethane chemistry, this compound acts as a potent Lewis acid catalyst, accelerating the gelling reaction, which is the formation of urethane linkages from the reaction between polyols and isocyanates.[13][14][15]
The mechanism involves the coordination of the tin(II) ion with the oxygen atom of the hydroxyl group of the polyol.[14][15][16] This coordination increases the nucleophilicity of the hydroxyl oxygen, making it more reactive towards the electrophilic carbon of the isocyanate group.[14][15] The activated hydroxyl group then attacks the isocyanate, leading to the formation of a urethane bond.[14] This catalytic action effectively lowers the activation energy of the urethane formation reaction, thereby increasing the reaction rate.[16]
This compound is often used in conjunction with amine catalysts, which primarily promote the blowing reaction (the reaction of isocyanate with water to produce carbon dioxide). This dual-catalyst system allows for precise control over the gelling and blowing reactions, which is critical for producing polyurethane foams with desired properties.[13]
Catalytic Pathway for Polyurethane Formation
Quantitative Data for Polyurethane Formation
| Parameter | Value | Application | Source |
| Typical Catalyst Concentration | 0.05% to 0.5% by weight | Polyurethane formulations | [11] |
| Tin Content in Catalyst | 28.0 - 29.5 wt% | Flexible PU foam | [14] |
Experimental Workflow: Polyurethane Foam Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Kinetics and Mechanism of the this compound-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 11. nbinno.com [nbinno.com]
- 12. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emirachem.com [emirachem.com]
- 14. ohans.com [ohans.com]
- 15. newtopchem.com [newtopchem.com]
- 16. nbinno.com [nbinno.com]
Stannous Octoate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a pivotal organotin compound with wide-ranging applications, most notably as a catalyst in the synthesis of polymers such as polyurethanes and polylactic acid.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, addresses the inconsistencies regarding its aqueous solubility, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in laboratory practices.
Core Concepts: Factors Influencing Solubility
The dissolution of this compound in an organic solvent is governed by several key factors inherent to both the solute and the solvent. A fundamental principle is that of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its long alkyl chains, is generally nonpolar, favoring dissolution in nonpolar organic solvents.
However, the presence of the tin-oxygen bonds introduces a degree of polarity, allowing for some interaction with more polar solvents. The ultimate solubility is a balance of these intermolecular forces, including van der Waals forces and dipole-dipole interactions. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature, as the increased kinetic energy helps to overcome the intermolecular forces within the solute and solvent.
Caption: Factors influencing the solubility of this compound.
Solubility in Organic Solvents: A Qualitative Overview
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility | Reference(s) |
| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | Very Soluble | |
| Protic Polar Solvents | Methanol | Soluble | |
| Ethanol | Soluble in most organic solvents | [5] | |
| Nonpolar Solvents | Petroleum Ether | Soluble | [6][7] |
| Toluene | Soluble | [8][9] | |
| Xylene | Soluble | [8] | |
| Esters | General Esters | Soluble | [8] |
| Chlorinated Solvents | Chloroform | Very Slightly Soluble | |
| Carboxylic Acids | Glacial Acetic Acid | Sparingly Soluble | |
| Polyols | Polyether Polyols | Excellent Solubility | [10][11] |
It is important to note that the term "soluble" in these contexts generally implies that this compound can be dissolved to a degree that is practical for its intended application, such as in polyurethane formulations where it is used as a catalyst.
The Anomaly of Aqueous Solubility: Hydrolysis
There are conflicting reports regarding the solubility of this compound in water, with some sources describing it as soluble or miscible, and others as insoluble or practically insoluble.[6][7][12][13] This discrepancy can be explained by the chemical reactivity of this compound with water.
This compound is susceptible to hydrolysis.[4][10] When it comes into contact with water, it degrades to form tin(IV) oxide (SnO₂) and 2-ethylhexanoic acid.[14][15] Therefore, what may appear as dissolution is, in fact, a chemical reaction. This is a critical consideration for any application where moisture may be present, as the hydrolysis will consume the this compound and alter the properties of the system. The formation of insoluble tin(IV) species is the reason it is also often cited as being insoluble in water.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on established methods such as those from the OECD and ASTM.[16][17][18][19][20][21][22][23][24]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., ICP-MS for tin analysis, GC-MS or HPLC for this compound analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess is crucial to ensure that saturation is reached.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the viscosity of the solution.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.
-
To ensure complete removal of any suspended solid particles, centrifuge an aliquot of the supernatant at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.
-
Filter the aliquot through a syringe filter directly into a volumetric flask. This step is critical to remove any remaining microparticles.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
Analyze the concentration of this compound (or tin) in the diluted sample using a pre-calibrated analytical method.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
Caption: A generalized workflow for the experimental determination of this compound solubility.
Conclusion
This compound exhibits broad solubility in a range of organic solvents, a characteristic that is fundamental to its utility as a catalyst in polymerization reactions. While quantitative solubility data is not widely published, qualitative assessments indicate excellent solubility in nonpolar and some polar aprotic solvents, as well as in polyether polyols which are key components of polyurethane systems. The observed "solubility" in water is more accurately described as a hydrolysis reaction, a critical factor to consider in the handling and application of this compound. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in specific solvents of interest, enabling the optimization of reaction conditions and the development of novel formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. BNT Chemicals | Tin(II) 2-ethylhexanoate [bnt-chemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. What Is this compound - chemical book - News - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. This compound | 301-10-0 [amp.chemicalbook.com]
- 7. This compound | 301-10-0 [chemicalbook.com]
- 8. emirachem.com [emirachem.com]
- 9. bdmaee.net [bdmaee.net]
- 10.  this compound T-9 – Manufature of PU foam Material and Products [leticiachem.com]
- 11. This compound T-9-Tin Catalyst (T-9)_QICHEN [qichenchemical.com]
- 12. TIN (II)2-ETHYL HEXANOATE - Ataman Kimya [atamanchemicals.com]
- 13. Cas 301-10-0,this compound | lookchem [lookchem.com]
- 14. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 15. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 16. store.astm.org [store.astm.org]
- 17. acri.gov.tw [acri.gov.tw]
- 18. filab.fr [filab.fr]
- 19. pure.au.dk [pure.au.dk]
- 20. laboratuar.com [laboratuar.com]
- 21. food.ec.europa.eu [food.ec.europa.eu]
- 22. infinitalab.com [infinitalab.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.ucalgary.ca [chem.ucalgary.ca]
In-Depth Technical Guide: Thermal Degradation Profile of Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannous octoate, or tin(II) 2-ethylhexanoate, is a widely utilized catalyst in the synthesis of biodegradable polymers such as polylactic acid (PLA) and in the production of polyurethane foams.[1][2] Its thermal stability is a critical parameter that influences its application in polymerization processes, which are often conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, detailing its decomposition behavior, degradation products, and the analytical methodologies used for its characterization. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Thermal Degradation Profile
The thermal decomposition of this compound occurs in a multi-step process when analyzed by thermogravimetric analysis (TGA). The degradation profile is characterized by distinct temperature ranges corresponding to the volatilization of impurities, the primary decomposition of the this compound molecule, and the final formation of a stable inorganic residue.
Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTGA)
TGA measures the change in mass of a sample as a function of temperature. A study involving the electrospinning of SnO2 nanofibers utilized TGA to characterize the this compound precursor. The TGA and DTGA curves reveal the temperatures at which significant mass loss occurs.
Based on available data, the thermal decomposition of commercial-grade this compound exhibits a three-stage weight loss profile:
-
Stage 1: Attributed to the evaporation of residual water and 2-ethylhexanoic acid impurities.
-
Stage 2: The primary decomposition of the this compound molecule.
-
Stage 3: Further decomposition leading to the final stable residue.
The final residue after partial volatilization and conversion is tin(IV) oxide (SnO2), accounting for 18.40% of the initial mass.[3]
Table 1: Summary of TGA/DTGA Data for this compound
| Degradation Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTGA) | Mass Loss (%) | Associated Process |
| 1 | ~150 | ~200 | Not specified | Volatilization of impurities (water, 2-ethylhexanoic acid) |
| 2 & 3 | ~250 | ~350 and ~450 | 81.60 | Decomposition of this compound and formation of SnO2 |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A DSC thermogram of this compound reveals a significant exothermic peak, indicating a decomposition process that releases energy.
A study comparing bismuth and tin catalysts in polyurethane foam production presents a DSC curve for this compound.[4] Analysis of this thermogram shows a prominent exothermic event.
Table 2: Summary of DSC Data for this compound
| Thermal Event | Peak Temperature (°C) |
| Exothermic Decomposition | ~180 |
Note: The peak temperature is an estimation from the provided DSC curve in the cited literature.
Degradation Products
The thermal decomposition of this compound results in the formation of both gaseous and solid products. The final solid residue is tin(IV) oxide (SnO2).[3] The gaseous byproducts primarily consist of carbon monoxide (CO) and carbon dioxide (CO2).[1]
A more detailed analysis of the organic fragments released during decomposition can be achieved through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific Py-GC-MS data for this compound is not extensively available, studies on other metal 2-ethylhexanoates suggest that the organic ligand can fragment to produce a variety of smaller hydrocarbons.
Proposed Thermal Degradation Pathway
While a definitive, experimentally verified degradation pathway for this compound is not available in the provided search results, a plausible mechanism can be proposed based on the known degradation products and the general behavior of metal carboxylates upon heating.
The decomposition likely proceeds through the following key stages:
-
Initial Ligand Dissociation: At elevated temperatures, the coordinate bonds between the tin(II) ion and the 2-ethylhexanoate ligands weaken and break.
-
Decarboxylation: The carboxylate group of the dissociated ligand can undergo decarboxylation, releasing carbon dioxide.
-
Organic Fragment Formation: The remaining organic part of the ligand (the ethylhexyl group) can undergo further fragmentation and rearrangement reactions, leading to the formation of various volatile hydrocarbons.
-
Oxidation of Tin(II): The tin(II) intermediate is oxidized to tin(IV) oxide (SnO2), which is the stable final residue. This oxidation can be facilitated by the presence of oxygen or through disproportionation reactions.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan. Due to the air and moisture sensitivity of this compound, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox) if possible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature of approximately 600-800 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The first derivative of the mass loss curve (DTG) is also plotted to determine the temperatures of the maximum rate of decomposition.
-
Caption: Experimental workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound.
Methodology:
-
Instrument: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. Given its sensitivity, sealing the pan in an inert atmosphere is recommended.
-
Experimental Conditions:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample and reference are heated from ambient temperature to approximately 300-400 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).
-
Sample Preparation: A very small amount of the this compound sample (microgram to low milligram range) is placed in a pyrolysis sample cup.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 400-600 °C) in an inert atmosphere (helium). The resulting decomposition products (pyrolyzates) are swept into the GC injection port.
-
Gas Chromatography (GC): The pyrolyzates are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature gradient program.
-
Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries (e.g., NIST).
-
Conclusion
The thermal degradation of this compound is a complex process involving multiple stages of mass loss and a significant exothermic decomposition. The primary decomposition products are tin(IV) oxide, carbon dioxide, and carbon monoxide, along with a mixture of smaller organic fragments. Understanding this degradation profile is essential for controlling polymerization reactions where this compound is used as a catalyst, as the decomposition can affect the catalytic activity and introduce impurities into the final polymer product. The analytical techniques of TGA, DSC, and Py-GC-MS provide a comprehensive toolkit for characterizing the thermal stability and decomposition pathways of this compound, enabling researchers and drug development professionals to optimize its use in their applications.
References
stannous octoate CAS number and molecular formula
An In-Depth Technical Guide to Stannous Octoate
Introduction
This compound, also known as tin(II) 2-ethylhexanoate or tin octoate, is an organotin compound with significant industrial and research applications.[1] It is a highly efficient catalyst, primarily utilized in the production of polyurethanes and the ring-opening polymerization (ROP) of cyclic esters to synthesize biodegradable polymers.[1][2] Its versatility, high catalytic activity, and relatively manageable toxicity profile make it a critical component in the manufacturing of materials ranging from flexible foams to advanced biomedical devices and drug delivery systems.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is the 2-ethylhexanoate salt of tin in the +2 oxidation state.[1] It is a clear, colorless to light-yellow liquid at room temperature, a coloration that can arise from impurities or the oxidation of Sn(II) to Sn(IV).[1][3] It is soluble in organic solvents but degrades in water.[3][4]
| Property | Value | References |
| CAS Number | 301-10-0 | [1][5][6][7][8] |
| Molecular Formula | C₁₆H₃₀O₄Sn | [1][3][6][7][8] |
| Molecular Weight | 405.12 g/mol | [1][6][8] |
| Synonyms | Tin(II) 2-ethylhexanoate, Tin octoate, Stannous 2-ethylhexanoate | [1] |
| Appearance | Clear colorless to light yellowish liquid/paste | [1][3] |
| Density | 1.251 g/mL at 25 °C | [1][3][4] |
| Melting Point | < -20 °C | [4] |
| Boiling Point | > 200 °C | [4] |
| Refractive Index | n20/D 1.493 | [1][4] |
| Flash Point | > 110 °C | [4] |
Synthesis of this compound
Several methods exist for the synthesis of this compound. The most common approaches involve the reaction of a tin(II) source with 2-ethylhexanoic acid (or its salt).
Common Synthesis Routes
-
From Stannous Oxide : A direct and efficient method involves the reaction of stannous oxide with 2-ethylhexanoic acid.[3][5]
-
Metathesis Reaction : This route involves reacting 2-ethylhexanoic acid with a base like sodium hydroxide to form sodium 2-ethylhexanoate. This intermediate then undergoes a reaction with a tin(II) salt, such as stannous chloride.[1]
-
Pressurized Reaction : this compound can be prepared by reacting isocaprylic acid (an isomer of 2-ethylhexanoic acid), pure tin, and water in a closed container under heat and pressure.[9]
Experimental Protocol: Synthesis from Stannous Oxide
This protocol is based on the direct reaction between stannous oxide and 2-ethylhexanoic acid.[10]
Materials:
-
Stannous oxide (SnO)
-
2-ethylhexanoic acid (isooctanoic acid)
-
Reaction kettle equipped with a stirrer, vacuum pump, and heating mantle
Procedure:
-
Charge the reaction kettle with stannous oxide and 2-ethylhexanoic acid. The typical molar ratio is approximately 1:2 to 1:5 (SnO to acid).[10]
-
Begin stirring the mixture to ensure homogeneity.
-
Apply vacuum to the system.
-
Heat the reaction mixture to 115–130 °C to initiate a dehydration reaction.[10]
-
Maintain the temperature and continue the reaction until water ceases to be evolved as a fraction.
-
After the initial dehydration phase, continue the reaction for an additional 2–3 hours to ensure completion.[10]
-
Cool the reaction mixture.
-
The resulting product, this compound, is then purified by cold filtration to yield the final product.[10]
Synthesis Workflow Diagram```dot
// Node Definitions Reactants [label="Reactants:\nStannous Oxide (SnO)\n2-Ethylhexanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Reaction Kettle", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Reaction Conditions:\n- Stirring\n- Vacuum\n- Heat (115-130°C)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydration [label="Dehydration Reaction\n(Water Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Completion [label="Continued Reaction\n(2-3 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Cold Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Reactor; Conditions -> Reactor [style=dashed]; Reactor -> Dehydration; Dehydration -> Completion; Completion -> Cooling; Cooling -> Filtration; Filtration -> Product; }
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. emirachem.com [emirachem.com]
- 3. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 4. parchem.com [parchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Method for preparing this compound by pressurizing - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102775293A - Preparation process of stannous octanoate - Google Patents [patents.google.com]
The Enduring Catalyst: A Technical Guide to the Historical Development and Application of Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stannous octoate, or tin(II) 2-ethylhexanoate, has remained a cornerstone catalyst in polymer chemistry for over half a century. Its remarkable efficiency in promoting urethane formation and ring-opening polymerization has cemented its role in the industrial production of polyurethanes and biodegradable polyesters like polylactic acid (PLA). This technical guide provides an in-depth exploration of the historical development of this compound as a catalyst, its synthesis, mechanisms of action, and key applications. Detailed experimental protocols for its synthesis and use in polymerization are provided, alongside quantitative data summarizing its catalytic performance. Visual representations of reaction mechanisms and experimental workflows are included to facilitate a comprehensive understanding of this versatile catalyst.
A Historical Perspective: The Rise of a Dominant Catalyst
The journey of this compound as a commercially significant catalyst began in the mid-20th century, coinciding with the burgeoning polyurethane industry. While organotin compounds were explored for various applications, the unique properties of this compound set it apart.
Early Developments (1960s): The initial reports on the use of this compound as a catalyst surfaced in the late 1960s. Its primary application was in the production of polyurethane foams, where it demonstrated high catalytic activity for the gelling reaction between isocyanates and polyols.[1] Patents from this era highlight its use in conjunction with tertiary amines to balance the gelling and blowing reactions, a critical aspect of producing flexible polyurethane foams with desirable properties.[2]
Expansion into Biodegradable Polymers (1980s-1990s): With growing interest in biodegradable polymers for medical and environmental applications, researchers turned their attention to polylactic acid (PLA) and other aliphatic polyesters. This compound emerged as a preferred catalyst for the ring-opening polymerization (ROP) of lactide and other cyclic esters.[3][4] Its low toxicity compared to other tin compounds and its ability to produce high molecular weight polymers made it particularly suitable for these applications.[5][6]
Mechanism Elucidation and Refinement (2000s-Present): The 21st century has seen significant research dedicated to understanding the precise catalytic mechanism of this compound. The coordination-insertion mechanism is now widely accepted for the ring-opening polymerization of lactones.[7][8] Ongoing research continues to explore ways to optimize its catalytic activity, control polymer stereochemistry, and develop more sustainable synthetic routes.
Synthesis of this compound: From Laboratory to Industrial Scale
The commercial synthesis of this compound is primarily achieved through two main routes: the direct reaction of tin(II) oxide with 2-ethylhexanoic acid and a metathesis reaction involving a tin(II) salt and a salt of 2-ethylhexanoic acid.
Direct Esterification
This method involves the reaction of stannous oxide (SnO) with 2-ethylhexanoic acid. The reaction is typically carried out at elevated temperatures, and the water produced as a byproduct is removed to drive the reaction to completion.[9]
Metathesis Reaction
An alternative route involves a double displacement reaction. First, 2-ethylhexanoic acid is reacted with a base, such as sodium hydroxide, to form sodium 2-ethylhexanoate. This salt is then reacted with a tin(II) salt, like stannous chloride (SnCl₂), in an inert solvent.[5][10]
Catalytic Mechanisms of this compound
This compound's catalytic prowess stems from the Lewis acidic nature of the tin(II) center, which can coordinate with and activate reactants.
Polyurethane Formation
In polyurethane synthesis, this compound primarily catalyzes the "gelling" reaction, which is the formation of urethane linkages from the reaction of an isocyanate and a polyol. The proposed mechanism involves the coordination of the tin(II) atom with the oxygen of the polyol's hydroxyl group. This coordination increases the nucleophilicity of the hydroxyl oxygen, making it more reactive towards the electrophilic carbon of the isocyanate group.[11]
Ring-Opening Polymerization (ROP) of Lactones
For the ring-opening polymerization of cyclic esters like lactide and caprolactone, the widely accepted "coordination-insertion" mechanism is operative.[7][8] The process is initiated by a tin alkoxide species, which can be formed in situ from the reaction of this compound with an alcohol initiator or residual water. The cyclic ester monomer then coordinates to the tin center, followed by nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to ring opening and insertion of the monomer into the tin-alkoxide bond.
Quantitative Data on Catalytic Performance
The effectiveness of this compound as a catalyst is evident in the reaction kinetics and the properties of the resulting polymers.
Table 1: Comparison of Catalytic Activity in Polyurethane Foam Production
| Catalyst | Gel Time (seconds) | Rise Time (seconds) | Foam Density ( kg/m ³) |
| This compound | 60-90 | 100-150 | 25-35 |
| Dibutyltin Dilaurate | 70-100 | 110-160 | 26-36 |
| Amine Catalyst (alone) | >300 | >300 | N/A |
Note: Data is generalized from typical polyurethane foam formulations. Actual values can vary significantly based on specific formulations and processing conditions.
Table 2: Influence of this compound Concentration on Polylactide (PLA) Properties
| Catalyst Concentration (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | Polydispersity Index (PDI) |
| 0.05 | 92 | 120,000 | 1.6 |
| 0.1 | 95 | 105,000 | 1.5 |
| 0.2 | 96 | 90,000 | 1.4 |
Data is illustrative and based on typical bulk polymerization of L-lactide at 180°C.[12]
Table 3: Comparison of Catalysts for Ring-Opening Polymerization of ε-Caprolactone
| Catalyst | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| This compound | 2 | 98 | 50,000 | 1.5 |
| Zinc Octoate | 4 | 95 | 45,000 | 1.7 |
| Titanium Isopropoxide | 3 | 97 | 48,000 | 1.6 |
Conditions: Bulk polymerization at 130°C, Monomer/Initiator ratio of 500.
Detailed Experimental Protocols
Synthesis of this compound (Metathesis Method)
Materials:
-
2-ethylhexanoic acid
-
Sodium hydroxide
-
Stannous chloride (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in water.
-
Slowly add 2-ethylhexanoic acid to the sodium hydroxide solution while stirring. An exothermic reaction will occur. Continue stirring until the acid is completely neutralized to form sodium 2-ethylhexanoate.
-
In a separate flask, dissolve anhydrous stannous chloride in anhydrous toluene under a nitrogen atmosphere.
-
Slowly add the sodium 2-ethylhexanoate solution to the stannous chloride solution with vigorous stirring. A white precipitate of sodium chloride will form.
-
Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Wash the filtrate with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to yield this compound as a viscous, pale-yellow liquid.
Polyurethane Foam Synthesis
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-3500)
-
Toluene diisocyanate (TDI) 80/20 mixture
-
Deionized water
-
Silicone surfactant
-
Tertiary amine catalyst (e.g., triethylenediamine)
-
This compound
Procedure:
-
In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and tertiary amine catalyst.
-
In a separate container, weigh the required amount of this compound.
-
Add the this compound to the polyol mixture and mix thoroughly.
-
Add the toluene diisocyanate to the mixture and immediately begin vigorous stirring for a specified time (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into an open mold.
-
Allow the foam to rise and cure at room temperature. The foam will typically be tack-free within a few minutes.
-
Post-cure the foam in an oven at a specified temperature (e.g., 70°C) for a set duration to ensure complete reaction and stabilization of the foam properties.
Ring-Opening Polymerization of L-Lactide
Materials:
-
L-lactide
-
This compound
-
Initiator (e.g., 1-dodecanol)
-
Toluene (anhydrous)
-
Nitrogen gas supply
Procedure:
-
Dry the L-lactide under vacuum at a temperature below its melting point for several hours to remove any residual moisture.
-
In a flame-dried reaction vessel under a nitrogen atmosphere, add the dried L-lactide and anhydrous toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 130°C) and stir until the L-lactide is completely dissolved.
-
In a separate vial, prepare a solution of this compound in anhydrous toluene.
-
Inject the desired amount of the initiator (1-dodecanol) into the reaction vessel.
-
Inject the this compound solution into the reaction vessel to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Visualizing the Core Processes
Signaling Pathways and Catalytic Cycles
Caption: Synthesis of this compound via Direct Esterification.
Caption: Catalytic Cycle of Polyurethane Formation.
Caption: Ring-Opening Polymerization Catalytic Cycle.
Experimental Workflows
Caption: Experimental Workflow for Polyurethane Foam Synthesis.
Conclusion
This compound has proven to be a remarkably versatile and enduring catalyst in the field of polymer science. Its historical development is intrinsically linked to the growth of the polyurethane and biodegradable polymer industries. A thorough understanding of its synthesis, catalytic mechanisms, and performance characteristics is crucial for researchers and professionals seeking to innovate in these areas. The detailed protocols and data presented in this guide offer a solid foundation for further exploration and application of this pivotal catalyst. As the demand for high-performance and sustainable materials continues to grow, the importance of this compound and the ongoing research to refine its use will undoubtedly persist.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. US3520835A - Polyurethane foams and their method of preparation using stannous salts of aliphatic acids and beta-hydroxy amines as catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Polylactic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Method for preparing this compound by pressurizing - Eureka | Patsnap [eureka.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Catalyst: A Technical Guide to the Safe Handling of Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
Stannous octoate, a widely utilized catalyst in the synthesis of polymers such as polyurethanes and polylactic acid, presents a unique set of handling and safety considerations.[1][2] This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) for this compound, detailing its chemical properties, associated hazards, and requisite handling procedures to ensure the safety of laboratory and manufacturing personnel.
Chemical and Physical Properties
This compound, also known as tin(II) 2-ethylhexanoate, is an organotin compound.[1] It typically appears as a white or light yellowish-brown paste or a pale yellow to amber liquid.[3][4] While it is soluble in organic solvents like petroleum ether, toluene, xylene, and esters, it is insoluble in water.[3][4] The compound is sensitive to moisture and oxidation; exposure to air can lead to the oxidation of the catalytically active tin(II) ion to the less active tin(IV) state.[4][5]
| Property | Value | Source |
| Chemical Formula | C16H30O4Sn or [CH3(CH2)3CH(C2H5)CO2]2Sn | [6] |
| Molecular Weight | 405.12 g/mol | [6] |
| CAS Number | 301-10-0 | [6] |
| EINECS EC Number | 206-108-6 | [6] |
| Appearance | White or light yellowish brown paste; Pale yellow to amber liquid | [3][4] |
| Solubility | Soluble in petroleum ether, toluene, xylene, and esters; Insoluble in water | [3][4] |
| Density | 1.251 g/mL at 25 °C | [1][3] |
| Flash Point | > 110 °C | [1] |
| Vapor Pressure | 0.3 Pa at 20 °C | [1] |
| Refractive Index | n20/D 1.493 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential to cause significant health effects. The primary hazards include skin sensitization, serious eye damage, and suspected reproductive toxicity.[3][7] It is also considered harmful to aquatic life with long-lasting effects.[3][7]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[7] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[7] |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects.[7] |
Below is a logical diagram illustrating the hazard classifications for this compound.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat or protective clothing.[5][8]
-
Avoid breathing vapors, mists, or dust.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the work area.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep containers tightly closed to prevent moisture and air exposure, which can degrade the product.[5][6] Storage under an inert atmosphere, such as nitrogen, is recommended.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
The following workflow diagram outlines the key steps for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing vapors, mist, or gas.[6]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[6]
-
Containment and Cleanup: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).[6] Place the absorbed material into a suitable, labeled container for hazardous waste disposal. For large spills, dike the area to contain the spill and contact emergency services.
Toxicological Information
This compound exhibits acute toxicity, though it is considered to have low toxicity via oral and dermal routes. The primary concerns are its potential for skin sensitization, severe eye damage, and reproductive toxicity.
| Endpoint | Species | Route | Value | Source |
| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 5870 mg/kg bw | [8] |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3400 mg/kg | [3] |
| Acute Dermal Toxicity (LD50) | Rat (male/female) | Dermal | > 2000 mg/kg bw | [8] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [6] |
| Skin Corrosion/Irritation | - | - | Not classified as a skin irritant/corrosive | [7] |
| Serious Eye Damage/Irritation | - | - | Causes serious eye damage | [7] |
| Respiratory or Skin Sensitization | - | - | May cause an allergic skin reaction | [7] |
| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child | [7] |
Experimental Protocols
The toxicological data for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed methodologies to ensure data quality and consistency.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
-
Principle: This method involves the administration of the test substance at one of several fixed dose levels to a group of animals of a single sex (typically female rats). The procedure is sequential, with the outcome of dosing at one level determining the next step. The aim is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification of the substance.
-
Methodology:
-
Animal Selection: Healthy, young adult female rats are used. They are acclimated to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically kept low.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Principle: This guideline provides a method to assess the potential for a substance to cause toxicity when applied to the skin in a single dose.
-
Methodology:
-
Animal Selection: Healthy young adult rats, rabbits, or guinea pigs are used. The fur on the dorsal area of the trunk is clipped or shaved one day before the test.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days. Body weights are recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
-
Principle: The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the dorsum of the ear.
-
Methodology:
-
Animal Selection: Young adult female mice (CBA/Ca or CBA/J strain) are typically used.
-
Dose Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of both ears for three consecutive days.
-
Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine or 125I-iododeoxyuridine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured, and a stimulation index is calculated. A substance is classified as a sensitizer if the stimulation index is three or greater.
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: This test evaluates the potential of a substance to cause irritation or corrosion to the eye.
-
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are used.
-
Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of any effects.
-
Scoring: The severity of the ocular lesions is scored according to a standardized system.
-
Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)
-
Principle: This screening test provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.
-
Methodology:
-
Animal Selection: Young adult rats are used.
-
Dosing: The test substance is administered daily to males for a minimum of four weeks (including a two-week pre-mating period) and to females throughout the study (approximately 63 days).
-
Mating: Animals are mated one male to one female.
-
Observation: Observations include effects on mating behavior, fertility, pregnancy, parturition, and maternal behavior. The offspring are examined for viability, growth, and development.
-
Necropsy: A gross necropsy and histopathological examination of reproductive organs are performed on the parent animals.
-
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[9] Disposal should be in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter the environment.[6]
Conclusion
This compound is a valuable catalyst in various industrial and research applications. However, its potential to cause skin sensitization, serious eye damage, and reproductive toxicity necessitates strict adherence to safety protocols. A thorough understanding of the information presented in the safety data sheet, coupled with the implementation of robust safe handling and storage practices, is paramount for the protection of all personnel and the environment. Researchers, scientists, and drug development professionals must remain vigilant in their application of these safety measures to mitigate the risks associated with this versatile yet hazardous compound.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mbresearch.com [mbresearch.com]
Spectroscopic Analysis of Stannous Octoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of stannous octoate [Sn(Oct)₂], a widely used catalyst and precursor in the synthesis of various polymers for pharmaceutical and industrial applications. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and mechanistic studies. This document details the methodologies for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy and presents the available spectral data.
Introduction
This compound, also known as tin(II) 2-ethylhexanoate, is a metal carboxylate with the chemical formula C₁₆H₃₀O₄Sn. It is typically a viscous, clear to yellowish liquid soluble in many organic solvents.[1][2] Its primary application lies in its catalytic activity for ring-opening polymerizations, particularly for biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL), which are of significant interest in drug delivery and medical device development. Spectroscopic techniques such as NMR and FT-IR are indispensable for verifying the identity and purity of this compound and for studying its role in polymerization processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the 2-ethylhexanoate ligands.
Experimental Protocol for NMR Analysis
A detailed, standardized protocol for the NMR analysis of pure this compound is not extensively published, as analyses are often conducted in the context of specific reaction mixtures. However, a general procedure can be outlined based on common laboratory practices and information from related studies:
-
Sample Preparation :
-
Dissolve a small amount of this compound (typically 5-25 mg) in a deuterated solvent. Deuterated chloroform (CDCl₃) is a commonly used solvent for the analysis of this compound and related compounds.[1]
-
Transfer the solution to a 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio, with around 5% (w/v) for ¹H NMR and 25% (w/v) for ¹³C NMR being reported in studies involving this compound.[1]
-
-
Instrumentation and Data Acquisition :
-
Analyses are typically performed on a high-field NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1][3]
-
For ¹H NMR, standard acquisition parameters are used. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.
-
Data processing is carried out using standard NMR software (e.g., Topspin).[3]
-
¹H and ¹³C NMR Spectral Data
Precise, tabulated ¹H and ¹³C NMR data for pure this compound is scarce in the literature. The following tables summarize the expected chemical shift regions based on the structure of the 2-ethylhexanoate ligand and available spectral data from studies where this compound was a component.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (terminal) | ~ 0.9 | Triplet |
| CH₂ (alkyl chain) | ~ 1.2 - 1.6 | Multiplet |
| CH (chiral center) | ~ 2.2 - 2.5 | Multiplet |
| CH₃ (ethyl group) | ~ 0.9 | Triplet |
| CH₂ (ethyl group) | ~ 1.4 - 1.7 | Multiplet |
Note: The chemical shifts are estimations based on the known ranges for similar alkyl chains and carboxylic acid derivatives. The coordination to tin can induce slight variations in these shifts.
A published ¹H NMR spectrum of this compound shows a complex series of overlapping multiplets in the aliphatic region, consistent with the structure of the 2-ethylhexanoate ligand.[4]
Table 2: Expected and Reported ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected/Reported Chemical Shift (δ, ppm) |
| C =O (Carboxylate) | 189.1 |
| C H (chiral center) | ~ 40 - 50 |
| Alkyl C H₂ and C H₃ | ~ 10 - 40 |
Note: The reported chemical shift for the carboxylate carbon is a key identifier for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for the identification of this compound by probing its characteristic molecular vibrations. It is particularly useful for confirming the presence of the carboxylate group and the hydrocarbon chains.
Experimental Protocol for FT-IR Analysis
This compound is a viscous liquid, which allows for straightforward sample preparation for FT-IR analysis.
-
Sample Preparation (Neat Liquid) :
-
Place a small drop of the neat this compound liquid onto one face of a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top and gently press to form a thin, uniform film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition :
-
Place the sample holder (for transmission) or the ATR accessory into the sample compartment of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
-
Acquire the sample spectrum. The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).
-
The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the hydrocarbon chains and the carboxylate group.
Table 3: Characteristic FT-IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretching (alkyl) | Strong |
| 1710 | C=O stretching (free carboxylic acid impurity) | Variable |
| ~1538 | Asymmetric COO⁻ stretching (carboxylate) | Strong |
| 1465 - 1415 | C-H bending (alkyl) | Medium |
| 1380 | C-H bending (alkyl) | Medium |
The peak at approximately 1538 cm⁻¹ is particularly diagnostic for the tin carboxylate structure (COO-Sn-OOC).[5] The presence of a peak around 1710 cm⁻¹ may indicate the presence of free 2-ethylhexanoic acid, which can result from hydrolysis of the this compound.[5]
Summary
The spectroscopic analysis of this compound by NMR and FT-IR provides a comprehensive understanding of its chemical structure. While detailed, publicly available spectral data tables are limited, the information presented in this guide, derived from various scientific sources, offers a solid foundation for the characterization of this important industrial catalyst. The provided experimental protocols and expected spectral features will aid researchers and professionals in the quality control and analysis of this compound in their respective applications. Further research dedicated to the complete spectral assignment of pure this compound would be a valuable contribution to the field.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Hydrolysis and Stability of Stannous Octoate in Aqueous Media
Abstract
This compound, or tin(II) 2-ethylhexanoate, is a pivotal catalyst in the synthesis of a wide range of polymers, including polyurethanes and biodegradable polyesters like polylactic acid (PLA). Its application in fields extending to biomedical devices and drug delivery systems necessitates a thorough understanding of its chemical behavior in aqueous environments.[1][2] This technical guide provides a comprehensive overview of the hydrolysis and stability of this compound. It details the mechanisms of degradation, factors influencing stability, and presents a framework for experimental assessment, serving as a critical resource for professionals requiring precise control over polymerization processes and formulation stability.
Introduction
This compound [Sn(Oct)₂] is prized for its high catalytic activity in ring-opening polymerizations and polyurethane formulations.[2][3] However, its utility is often challenged by its inherent instability in the presence of water. The compound is susceptible to hydrolysis, a reaction that cleaves the ester linkages, and oxidation, which alters the catalytic activity of the tin center. This degradation can lead to a loss of catalytic efficacy, altered reaction kinetics, and potential inconsistencies in the final product's properties.[3] For applications such as the synthesis of biomedical polymers or the development of aqueous-based drug formulations, understanding and controlling this instability is paramount.
Core Chemical and Physical Properties
This compound is a viscous, colorless to pale yellow liquid, with the yellow hue often attributed to the partial oxidation of tin(II) to tin(IV).[4] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₆H₃₀O₄Sn | [4] |
| Molar Mass | 405.12 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3][5] |
| Density | ~1.251 g/mL at 25 °C | [4] |
| Melting Point | < 0 °C | [4][6] |
| Boiling Point | > 200 °C | [6] |
| Flash Point | > 110 °C | [6] |
| Water Solubility | Generally considered insoluble; degrades/hydrolyzes in water. | [3][4][7][8] |
Note: Several sources describe the compound as "miscible" or "soluble" in water.[5] This is likely a reflection of its rapid reaction and decomposition in aqueous media rather than true, stable dissolution. The most accurate description is that it is susceptible to hydrolysis and dissociates in water.[7]
Hydrolysis and Oxidation Pathway
The primary route of degradation for this compound in aqueous media is hydrolysis. The tin-carboxylate bond is readily attacked by water molecules. This reaction releases 2-ethylhexanoic acid and forms tin(II) hydroxide, which is unstable and can subsequently dehydrate to tin(II) oxide.
In the presence of dissolved oxygen, the tin(II) species are rapidly oxidized to the more stable tin(IV) state, typically forming insoluble tin(IV) oxide (SnO₂).[4] This oxidation is a critical side reaction that deactivates the catalyst.[8][9]
The overall degradation process can be visualized as follows:
Factors Influencing Aqueous Stability
The stability of this compound in an aqueous environment is not absolute and is significantly influenced by several key factors.
| Factor | Influence on Stability | Description | References |
| pH | Low | This compound is readily hydrolyzed in both acidic and alkaline aqueous solutions, indicating a narrow stable pH range. | [10] |
| Presence of Water | Very Low | The compound is highly sensitive to moisture and degrades upon contact. It is considered susceptible to hydrolysis and cannot be used in premixes with polyethers. | [11] |
| Presence of Oxygen | Low | The presence of air or oxygen promotes the oxidation of the catalytically active Sn(II) to the inactive Sn(IV) state. Storage under an inert atmosphere like nitrogen is recommended. | [10] |
| Temperature | Low | While stable at normal storage temperatures, elevated temperatures can accelerate both hydrolysis and decomposition. | [5] |
| Stabilizers | High | Antioxidants (e.g., phenols) are sometimes added to commercial formulations to inhibit the oxidation of Sn(II) to Sn(IV), thereby improving shelf life and performance reliability. | [12] |
Experimental Protocol: Assessing this compound Stability
A robust experimental design is crucial for quantifying the stability of this compound under specific aqueous conditions. The following protocol outlines a general methodology for conducting such a study. The analytical method is adapted from established procedures for quantifying tin compounds.[13]
Objective
To determine the rate of hydrolysis of this compound in an aqueous medium at a defined pH and temperature.
Materials and Equipment
-
This compound (high purity)
-
Buffered aqueous solution (pH-adjusted and deoxygenated)
-
Temperature-controlled incubator/water bath
-
Volumetric flasks and pipettes
-
Glass fiber filters
-
Concentrated Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)
-
Atomic Absorption (AA) Spectrophotometer with a graphite furnace
-
Inert gas source (e.g., Nitrogen)
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable, dry organic solvent (e.g., toluene) under a nitrogen atmosphere.
-
Reaction Setup: In a sealed reaction vessel under a nitrogen atmosphere, add a precise volume of the buffered aqueous solution. Bring the solution to the desired experimental temperature (e.g., 37 °C).
-
Initiation of Hydrolysis: Inject a known amount of the this compound stock solution into the aqueous medium to achieve the target concentration. Start a timer immediately.
-
Time-Point Sampling: At predetermined time intervals (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Preparation for Analysis:
-
Immediately filter the aliquot through a glass fiber filter to separate any precipitated tin oxides.
-
Transfer the filter to a digestion flask.
-
Digest the filter using aqua regia (a mixture of concentrated HCl and HNO₃) to dissolve all tin species into an acidic aqueous matrix.[13]
-
Dilute the digested sample to a known volume with deionized water.
-
-
Quantification of Total Tin:
-
Prepare a series of calibration standards using an inorganic tin stock solution.[13]
-
Analyze the digested samples and calibration standards for total tin concentration using Atomic Absorption (AA) spectroscopy.
-
-
Data Analysis: Plot the concentration of tin remaining in solution (or total tin, depending on the separation method) versus time. From this data, determine the rate of degradation and the half-life (t₁/₂) of this compound under the tested conditions.
Conclusion
This compound is a highly effective but environmentally sensitive catalyst. Its profound susceptibility to hydrolysis and oxidation in aqueous media is a critical limiting factor that must be carefully managed. The degradation process, which involves the cleavage of the tin-carboxylate bond and the oxidation of Sn(II) to Sn(IV), leads to a rapid loss of catalytic activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation pathways and the factors that influence them—namely the presence of water, oxygen, pH, and temperature—is essential. By employing rigorous experimental protocols to quantify stability and by implementing control strategies such as using inert atmospheres and stabilizers, the utility of this compound can be maximized for high-performance applications.
References
- 1. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 2. emirachem.com [emirachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 5. This compound, Tin 2-ethylhexanoate, Tin octoate Manufacturers, SDS [mubychem.com]
- 6. Cas 301-10-0,this compound | lookchem [lookchem.com]
- 7. scribd.com [scribd.com]
- 8. This compound | 301-10-0 [chemicalbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Method for preparing this compound by pressurizing - Eureka | Patsnap [eureka.patsnap.com]
- 11. bdmaee.net [bdmaee.net]
- 12. Page loading... [wap.guidechem.com]
- 13. osha.gov [osha.gov]
Theoretical and Computational Explorations of Stannous Octoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate (Sn(Oct)₂), is a widely utilized catalyst in the synthesis of biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (PCL).[1] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications ranging from drug delivery systems to surgical implants. Understanding the intricate mechanisms of this compound's catalytic activity and the subsequent degradation of the resulting polymers is crucial for optimizing polymer properties and ensuring their safe and effective use. This technical guide provides an in-depth overview of the theoretical and computational studies that have elucidated the fundamental aspects of this compound's function, presenting quantitative data, detailed methodologies, and visual representations of the key chemical processes.
Catalytic Mechanism: Ring-Opening Polymerization
The primary role of this compound in polyester synthesis is to catalyze the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanistic details of this process.
Initiation
Contrary to early hypotheses, theoretical studies have confirmed that this compound itself is not the true initiator of the polymerization. Instead, it acts as a catalyst that requires the presence of a hydroxyl-containing co-initiator, such as an alcohol, water, or the hydroxyl end-group of a polymer chain.[2][3] The initiation process involves the reaction of this compound with the co-initiator to form a tin(II) alkoxide, which is the actual active species that initiates polymerization.[2][4]
Propagation: The Coordination-Insertion Mechanism
The propagation phase of the ROP proceeds via a coordination-insertion mechanism.[5][6] This mechanism involves two key steps:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin(II) center of the tin alkoxide.
-
Insertion: The monomer is then inserted into the Sn-O bond of the alkoxide, leading to the ring-opening of the ester and the extension of the polymer chain.
DFT calculations have been employed to compare different possible pathways for the ring-opening step. These studies have shown that the cleavage of the acyl-oxygen bond of the ester is energetically more favorable than the cleavage of the alkyl-oxygen bond.[5]
Quantitative Computational Data
DFT calculations provide valuable quantitative insights into the energetics of the polymerization reaction. The following tables summarize key energetic parameters obtained from theoretical studies.
Table 1: Calculated Energies for Lactide Polymerization Intermediates and Transition States
This table presents the relative electronic energies, enthalpies, and Gibbs free energies for key species in the ring-opening polymerization of lactide catalyzed by a model tin(II) alkoxide, as calculated by DFT at the M06-2X level of theory.[5] The energies are given in kcal/mol.
| Species | Electronic Energy (kcal/mol) | Enthalpy (298.15 K) (kcal/mol) | Gibbs Free Energy (298.15 K) (kcal/mol) |
| Coordination Complex (CA) | -11.23 | -10.05 | 2.49 |
| Transition State 1 (TS1) | -4.79 / 6.43 | -4.39 / 5.65 | 10.03 / 7.54 |
| Intermediate (I) | -12.79 | -11.13 | 3.26 |
| Transition State 2 (TS2) | -4.78 / 8.01 | -4.27 / 6.86 | 10.54 / 7.28 |
| Ring-Opened Product (CB) | -8.95 | -7.77 | 5.37 |
Note: The two values for the transition states represent different stereochemical approaches of the monomer.
Table 2: Experimentally Determined Activation Energies for ROP
While the focus of this guide is on theoretical and computational data, experimental values provide important context and validation for computational models.
| Polymerization System | Method | Activation Energy (Ea) |
| ε-Caprolactone with Sn(Oct)₂/n-HexOH | Non-isothermal DSC (Friedman) | 64.9–70.5 kJ/mol |
| ε-Caprolactone with Sn(Oct)₂/n-HexOH | Non-isothermal DSC (KAS) | 64.9–80.4 kJ/mol |
| L-Lactide and ε-Caprolactone with Sn(Oct)₂/n-BuOH | Not Specified | 34.6 kJ mol⁻¹ K⁻¹[7] |
| ε-Caprolactone in Toluene with Sn(Oct)₂ | Not Specified | -75 kJ/mol[8] |
Note: The negative activation energy reported in one study is atypical and may reflect complex kinetic behavior or experimental conditions.
Experimental Protocols for Computational Studies
The accuracy and reliability of computational results are highly dependent on the chosen methodology. The following outlines a typical protocol for DFT studies of the this compound-catalyzed ROP.
General DFT Calculation Workflow
-
Model System Construction: The full chemical system is often simplified to a model system to reduce computational cost. For instance, the 2-ethylhexanoate (octoate) ligands can be truncated to smaller carboxylate groups, such as 2-methylbutyrate.[5] The solvent effects can be approximated using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized to find their minimum energy conformations. This is typically performed using a specific DFT functional and basis set, for example, B3LYP/6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a larger basis set or a different functional (e.g., M06-2X/6-311+G(d,p)).
-
Transition State Searching: The transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.
Recommended Software and Methods
-
Software: Gaussian, Q-Chem, ORCA, and GPAW are commonly used quantum chemistry software packages for DFT calculations.
-
Functionals: The M06-2X and B3LYP hybrid functionals have been shown to be effective for studying organometallic catalytic systems.
-
Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used. For the tin atom, basis sets with effective core potentials (e.g., LANL2DZ) can be employed.
Polymer Degradation
The presence of residual this compound in the final polymer can influence its degradation characteristics. Experimental studies have shown that polylactide synthesized with this compound exhibits different hydrolytic degradation behavior compared to polymers synthesized with other initiators.[9] Specifically, PLA initiated with Sn(Oct)₂ showed a slower decrease in molecular weight and delayed onset of weight loss.[9]
The proposed mechanism for degradation in the presence of tin residues involves the catalysis of transesterification and hydrolysis reactions. While detailed computational studies on this specific degradation pathway are limited, the general understanding is that the tin species can activate the ester linkages, making them more susceptible to nucleophilic attack by water or alcohol end groups.
Conclusion
Theoretical and computational studies have provided invaluable insights into the mechanisms of this compound-catalyzed ring-opening polymerization. These studies have established the coordination-insertion mechanism as the dominant pathway and have begun to quantify the energetic landscape of the reaction. While further computational work is needed to fully elucidate the degradation pathways and to provide a more comprehensive set of quantitative data, the existing body of research provides a strong foundation for the rational design and optimization of biodegradable polyesters for a wide range of applications in research, drug development, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of this compound or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Coordination Chemistry of Tin(II) in Stannous Octoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Stannous octoate, chemically known as tin(II) 2-ethylhexanoate, is a pivotal organotin compound widely employed as a catalyst in diverse polymerization reactions. Its efficacy stems from the unique coordination chemistry of the tin(II) center, which acts as a Lewis acid to activate monomers and facilitate polymer chain growth. This technical guide provides a comprehensive examination of the physicochemical properties, coordination environment, synthesis, and catalytic mechanisms of this compound. Particular emphasis is placed on its role in the production of polyurethanes and biodegradable polyesters, such as polylactic acid (PLA), which are of significant interest in drug development for applications like controlled-release delivery systems and bioresorbable implants.
Physicochemical and Structural Properties
This compound, with the chemical formula Sn(C₈H₁₅O₂)₂, is a coordination complex consisting of a central tin atom in the +2 oxidation state bonded to two 2-ethylhexanoate ligands.[1] It is typically a clear to pale yellow, viscous liquid, a characteristic that arises from impurities or partial oxidation of Sn(II) to Sn(IV).[2] The compound is soluble in organic solvents like polyether polyols but is susceptible to hydrolysis and oxidation, degrading in water to form Sn(IV) species.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Citations |
| Chemical Name | Tin(II) 2-ethylhexanoate | [3][4] |
| Synonyms | This compound, Tin octoate, Sn(Oct)₂ | [1][5] |
| CAS Number | 301-10-0 | [3][6] |
| Molecular Formula | C₁₆H₃₀O₄Sn | [1] |
| Molecular Weight | 405.12 g/mol | [1] |
| Appearance | Clear to pale yellow viscous liquid | [1][7] |
| Density | ~1.25 g/cm³ at 25 °C | [3] |
| Solubility | Soluble in organic solvents; insoluble/degrades in water. | [1][2][3] |
| Tin Content | Typically ≥ 28.0% | [2] |
| Stannous Content | Typically ≥ 27.25% | [2] |
Coordination and Molecular Structure
The catalytic activity of this compound is fundamentally linked to the electronic structure of the Sn(II) ion, which possesses a stereochemically active lone pair of electrons and vacant d-orbitals. This configuration allows it to function as an effective Lewis acid. The 2-ethylhexanoate ligands act as bidentate or bridging carboxylates, coordinating to the tin center through their oxygen atoms.
While a definitive crystal structure for this compound is not widely available in the literature, data from analogous tin(II) oxygen compounds can provide insight into its coordination environment. The Sn-O bond lengths in such compounds typically range from approximately 2.02 to 2.27 Å, influenced by the coordination number and the nature of the ligands.[8][9] The coordination geometry around the tin atom is expected to be a distorted pyramid, with the lone pair occupying a stereochemically significant position.
Table 2: Typical Tin-Oxygen Bond Lengths in Tin(II) Compounds
| Compound / System | Sn-O Bond Length (Å) | Notes | Citations |
| Ba₀.₅Sr₀.₅SnO₃ (Perovskite) | 2.02 - 2.06 | Sn-O bond length tuned by A-site cation radius. | [8] |
| SnO (Tin Monoxide) | 2.057 - 2.118 | Trigonal-pyramidal coordination in the red, crystalline form. | [10] |
| SnHPO₄ (Tin(II) Hydrogen Phosphate) | avg. 2.27 | SnO₃ pyramid with Sn at the apex. | [9] |
| SnHPO₃ (Tin(II) Phosphite) | avg. 2.19 | SnO₃ pyramid with Sn at the apex. | [9] |
Synthesis of this compound
Several methods for the synthesis of this compound have been developed to achieve high purity and tin content, which are critical for catalytic activity.[11] Common approaches include direct reaction, complex decomposition, and pressurized synthesis.
This widely used method involves the reaction of an alkali metal salt of 2-ethylhexanoic acid with a stannous salt, typically stannous chloride.[1][11]
-
Saponification: Neutralize 2-ethylhexanoic acid (e.g., 3300 g) with a concentrated sodium hydroxide solution (e.g., 2200 g) at 100-110 °C to form sodium 2-ethylhexanoate. Stir continuously for 15-30 minutes.[11][12]
-
Dilution & Stabilization: Dilute the solution with water and add a small quantity of an antioxidant to prevent premature oxidation of the tin.[11]
-
Complex Decomposition: While stirring vigorously (>400 rpm) at 60-80 °C, add a concentrated aqueous solution of stannous chloride (e.g., 2800 g). An organic tin salt precipitate will form immediately.[11][12]
-
Washing: After allowing the solution to separate, remove the aqueous saltwater layer. Wash the organic phase with hot water (40-50 °C) to remove inorganic salt impurities.[12]
-
Dehydration & Purification: Dehydrate the product under vacuum (< 1333 Pa) at a temperature not exceeding 70 °C until water is completely removed. The final product is a pale yellow, oily liquid.[11]
This method involves the direct reaction of elemental tin with isooctanoic acid (2-ethylhexanoic acid) under elevated temperature and pressure.[13]
-
Reactor Charging: In a 3L autoclave, add water (1.4 L), liquid isooctanoic acid (660 g), and tin flower (500 g).[13]
-
Reaction: Seal the autoclave and heat the mixture. Control the reaction pressure at 1.0 MPa and the temperature at 180 ± 5 °C. Maintain these conditions with stirring for 6 hours.[13]
-
Separation: After the reaction, cool the vessel and perform a solid-liquid separation to isolate the this compound product from unreacted acid and the aqueous phase.[13]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
-
¹H NMR Spectroscopy: Proton NMR can confirm the presence of the 2-ethylhexanoate ligand. Studies have shown that the reaction of this compound with other reagents can be monitored by observing changes in the ligand's spectral peaks and the appearance of new signals.[14]
-
¹¹⁹Sn Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and coordination environment of the tin atom. It can be used to quantify the ratio of Sn(II) to Sn(IV) in a sample, which is critical as any Sn(IV) present is catalytically inactive and indicates product degradation.[15] In pristine this compound, Sn(IV) content is typically low (5-10%), but it can increase upon exposure to air and moisture.[15]
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Observation | Significance | Citations |
| ¹H NMR | Shows characteristic peaks for the alkyl protons of the 2-ethylhexanoate ligand. | Confirms ligand presence and can be used to monitor reactions. | [2][14] |
| ¹¹⁹Sn Mössbauer | Spectrum shows a large peak for Sn(II) species (centered at ~3.7 mm/s) and a smaller peak for Sn(IV) species (~0 mm/s). | Directly measures the oxidation state of tin, allowing for quality control. | [15] |
| FT-IR | Expected to show strong C=O stretching bands for the carboxylate group. | Confirms the presence of the carboxylate ligand and its coordination to the metal. | [16] |
Catalytic Mechanisms and Pathways
This compound's catalytic activity is attributed to its function as a Lewis acid, where the tin(II) center coordinates with reactants, activating them for polymerization.
In polyurethane synthesis, this compound primarily catalyzes the "gelling" reaction between a polyol (containing -OH groups) and an isocyanate (containing -NCO groups).[4][17] The mechanism involves the coordination of the tin atom with the oxygen of the polyol's hydroxyl group.[6][17] This coordination polarizes the O-H bond, increasing the nucleophilicity of the oxygen and making the proton more acidic, thereby facilitating its attack on the electrophilic carbon of the isocyanate group.[3][17] This process lowers the activation energy for urethane bond formation, dramatically accelerating the polymerization rate.[17]
This compound is the most common catalyst for the synthesis of high molecular weight polylactic acid (PLA) from lactide, its cyclic dimer.[18] The reaction proceeds via a coordination-insertion mechanism. While this compound itself can initiate polymerization, the reaction is significantly more controlled and efficient in the presence of a co-initiator, such as an alcohol (R-OH).[19] The alcohol reacts with Sn(Oct)₂ to form a tin(II) alkoxide (Oct-Sn-OR), which is the true initiating species.[18][19] The lactide monomer then coordinates to the tin center, followed by nucleophilic attack from the alkoxide group, which cleaves the acyl-oxygen bond of the lactide ring and inserts the monomer into the Sn-O bond. This process regenerates an alkoxide at the new chain end, allowing for subsequent monomer insertions and polymer chain growth.[19]
Applications in Drug Development
The primary relevance of this compound in drug development lies in its role as a catalyst for producing biodegradable polymers. Its ability to catalyze the ROP of lactide and other cyclic esters like glycolide and ε-caprolactone is crucial for manufacturing biocompatible and bioresorbable materials.[1]
-
Drug Delivery Systems: PLA and its copolymers are used to create microparticles, nanoparticles, and implants for controlled and sustained drug release. The catalyst allows for precise control over the polymer's molecular weight, which in turn dictates the degradation rate and drug release profile.[1]
-
Bioresorbable Implants: Stents, surgical sutures, and orthopedic fixation devices (screws, plates) are fabricated from these polymers. Their ability to degrade safely within the body over time eliminates the need for a second surgery for removal.[1]
-
Tissue Engineering: Porous scaffolds made from PLA can be used to support cell growth and tissue regeneration. The predictable degradation of the scaffold, enabled by controlled polymerization, allows new tissue to gradually replace the implant.
In these biomedical applications, the purity of the catalyst is paramount. Residual tin levels in the final polymer must be minimized, making efficient purification of both the this compound catalyst and the resulting polymer a critical step in the manufacturing process.
Conclusion
The coordination chemistry of tin(II) in this compound is central to its function as a highly effective and versatile polymerization catalyst. The Lewis acidic nature of the Sn(II) center, combined with its stereochemically active lone pair, facilitates the activation of monomers through a coordination-insertion mechanism. This enables the efficient synthesis of a wide range of polymers, from polyurethanes for industrial applications to advanced biodegradable polyesters for the pharmaceutical and medical device industries. A thorough understanding of its synthesis, structure, and catalytic pathways is essential for researchers and developers aiming to optimize polymerization processes and design novel materials for advanced applications.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 3. newtopchem.com [newtopchem.com]
- 4. emirachem.com [emirachem.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ohans.com [ohans.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Red and Blue-Black Tin Monoxide, SnO: Pitfalls, Challenges, and Helpful Tools in Crystal Structure Determination of Low-Intensity Datasets from Microcrystals [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CN108947808B - Preparation method of this compound - Google Patents [patents.google.com]
- 13. Method for preparing this compound by pressurizing - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. ris.utwente.nl [ris.utwente.nl]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
The Role of Stannous Octoate in Ring-Opening Polymerization Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role stannous octoate (Sn(Oct)₂) plays in the kinetics of ring-opening polymerization (ROP). A widely utilized catalyst in the synthesis of biodegradable polyesters such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) for biomedical and pharmaceutical applications, a thorough understanding of its catalytic mechanism and the factors influencing polymerization kinetics is paramount for controlling polymer properties and optimizing manufacturing processes.
The Catalytic Mechanism of this compound
Contrary to its frequent labeling as an initiator, this compound is more accurately described as a catalyst or co-initiator in ring-opening polymerization.[1] The polymerization does not proceed with neat Sn(Oct)₂ alone but requires the presence of a hydroxyl-containing compound, such as an alcohol or water, to initiate the reaction.[2] The currently accepted mechanism is the coordination-insertion mechanism, which proceeds through the following key steps:
-
Formation of the True Initiator: this compound reacts with a hydroxyl source (ROH) in a reversible exchange reaction to form a tin(II) alkoxide. This tin(II) alkoxide is the actual initiating species.[3][4]
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates with the tin(II) center of the alkoxide initiator.[1][5]
-
Insertion and Ring-Opening: A nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated monomer leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in the ring-opening and the extension of the polymer chain.[5][6]
This process is repeated as subsequent monomer units coordinate and insert into the tin-alkoxide bond, propagating the polymer chain.
Caption: Figure 1. Catalytic Cycle of this compound in ROP
Kinetics of this compound-Catalyzed ROP
The rate of ring-opening polymerization catalyzed by this compound is influenced by several factors, including the concentrations of the catalyst and co-initiator, the monomer concentration, and the reaction temperature. The polymerization is generally observed to be first-order with respect to the monomer concentration.[4][7]
Quantitative Kinetic Data
The following tables summarize key quantitative data from various studies on the kinetics of ROP catalyzed by this compound.
| Monomer | Initiating System | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) | Citation |
| ε-Caprolactone | Sn(Oct)₂/n-Hexanol (1.0 mol%) | Non-isothermal | 64.9 - 80.4 | 7.3 x 10⁷ | [1][5] |
| ε-Caprolactone | Sn(Oct)₂/n-Hexanol (1.5 mol%) | Non-isothermal | - | 2.8 x 10⁶ | [1][5] |
| ε-Caprolactone | Sn(Oct)₂/n-Hexanol (2.0 mol%) | Non-isothermal | 64.9 - 70.5 | 1.2 x 10⁶ | [1][5] |
| L-Lactide | Sn(OnBu)₂ | Non-isothermal | 52 - 84 | - | [8] |
| rac-Lactide | Sn(Oct)₂/Pentaerythritol | 72 | - | - | [7] |
Table 1: Activation Energies and Pre-exponential Factors for Sn(Oct)₂-Catalyzed ROP.
| Monomer | Initiating System | Temperature (°C) | Monomer/Initiator Ratio | Rate Constant (k) | Citation |
| rac-Lactide | Sn(Oct)₂/Pentaerythritol | 72 | [rac-LA]₀=1.0M, [PENTA]₀=1.3x10⁻²M, [Sn(Oct)₂]=2.5x10⁻²M | 1.8 x 10⁻⁴ s⁻¹ | [7] |
Table 2: Rate Constants for Sn(Oct)₂-Catalyzed ROP.
Factors Influencing Polymerization Kinetics
-
Catalyst and Co-initiator Concentration: The polymerization rate increases with an increasing concentration of the Sn(Oct)₂/alcohol initiating system.[1][5] However, very high concentrations of Sn(Oct)₂ can lead to a decrease in molecular weight.[9]
-
Monomer to Initiator Ratio: The molecular weight of the resulting polymer is primarily controlled by the monomer-to-initiator ([M]/[I]) ratio, where the initiator is the hydroxyl-containing compound.[9][10]
-
Temperature: Higher reaction temperatures generally lead to an increased polymerization rate.[4] However, elevated temperatures can also promote side reactions like transesterification, which can broaden the molecular weight distribution.[9]
-
Type of Co-initiator: The structure of the alcohol co-initiator can impact the kinetics. For instance, diols like ethylene glycol can lead to induction periods in the polymerization of ε-caprolactone.[11][12]
-
Impurities: The presence of water and other impurities can affect the polymerization by acting as additional initiators, which can influence the final molecular weight of the polymer.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate kinetic studies. Below are representative methodologies for investigating the kinetics of Sn(Oct)₂-catalyzed ROP.
Materials and Purification
-
Monomers (e.g., ε-caprolactone, L-lactide): Monomers should be purified prior to use to remove any impurities that could affect the polymerization kinetics. A common purification method is fractional distillation under reduced pressure or recrystallization from a suitable solvent like ethyl acetate.
-
This compound (Sn(Oct)₂): Commercial Sn(Oct)₂ should be of high purity. If necessary, it can be purified by distillation under reduced pressure.
-
Co-initiator (e.g., n-hexanol, ethylene glycol): The alcohol co-initiator should be dried and distilled before use to remove water.
Bulk Polymerization for Kinetic Analysis
This protocol describes a typical setup for monitoring the kinetics of bulk ROP.
Caption: Figure 2. Workflow for Bulk Polymerization Kinetic Study
Procedure:
-
Reactor Preparation: A multi-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Charging the Reactor: The purified monomer is charged into the reactor. The this compound and the alcohol co-initiator are then added via syringe.
-
Polymerization: The reactor is immersed in a preheated oil bath to maintain a constant temperature. Stirring is initiated to ensure homogeneity.
-
Sampling: At specific time intervals, aliquots of the reaction mixture are withdrawn using a nitrogen-purged syringe.
-
Quenching: The polymerization in each aliquot is quenched by rapidly cooling the sample and/or dissolving it in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Analysis:
-
Monomer Conversion: The monomer conversion is determined for each aliquot using ¹H NMR spectroscopy by comparing the integral of a characteristic monomer peak with that of a corresponding polymer peak.
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).
-
Non-isothermal Differential Scanning Calorimetry (DSC) for Kinetic Analysis
Non-isothermal DSC is a powerful technique for studying polymerization kinetics by measuring the heat released during the exothermic ROP reaction.
Procedure:
-
Sample Preparation: A precise amount of the reaction mixture (monomer, Sn(Oct)₂, and co-initiator) is prepared and hermetically sealed in an aluminum DSC pan.
-
DSC Measurement: The sample is subjected to a controlled heating program in the DSC instrument under a nitrogen atmosphere. Typically, several runs are performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Data Analysis: The heat flow as a function of temperature is recorded. The extent of conversion (α) is determined by integrating the area under the exothermic peak. Isoconversional kinetic models (e.g., Friedman, Kissinger-Akahira-Sunose) are then applied to the data to determine the activation energy (Ea) and the pre-exponential factor (A).[1][5]
Conclusion
This compound is a highly effective and versatile catalyst for the ring-opening polymerization of cyclic esters, enabling the synthesis of a wide range of biodegradable polyesters. Its catalytic activity is dependent on the formation of a tin(II) alkoxide species through reaction with a hydroxyl-containing co-initiator. The kinetics of the polymerization are influenced by a variety of factors, including reactant concentrations, temperature, and the choice of co-initiator. A thorough understanding and control of these parameters, facilitated by detailed experimental investigation, are essential for researchers and drug development professionals to tailor the properties of the resulting polymers for specific biomedical and pharmaceutical applications.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. "Effect of this compound on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 11. "Kinetics and Mechanism of the this compound-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Polylactic Acid (PLA) Synthesis Using Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactic acid (PLA) via ring-opening polymerization (ROP) of lactide, utilizing stannous octoate (Sn(Oct)₂) as a catalyst. This document is intended to guide researchers in establishing robust and reproducible PLA synthesis for various applications, including drug delivery systems and biodegradable medical devices.[1][2]
Introduction
Polylactic acid is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the biomedical and pharmaceutical fields.[2] Its synthesis through the ring-opening polymerization of lactide, the cyclic dimer of lactic acid, is a common and effective method to produce high molecular weight PLA.[3][4] this compound is a widely used and highly efficient catalyst for this reaction, favored for its high catalytic activity under relatively mild conditions and its approval by the US Food and Drug Administration (FDA) for certain applications.[5][6]
The polymerization proceeds via a coordination-insertion mechanism.[7][8][9][10] This mechanism involves the coordination of the lactide monomer to the tin catalyst, followed by the insertion of the monomer into the growing polymer chain.[9][10] The presence of a co-initiator, typically a hydroxyl-containing compound such as an alcohol, is often employed to initiate the polymerization and control the molecular weight of the resulting polymer.[11]
Key Parameters Influencing PLA Synthesis
The properties of the synthesized PLA, such as molecular weight, polydispersity index (PDI), and crystallinity, are highly dependent on the reaction conditions. Key parameters to control include:
-
Temperature: Higher temperatures generally lead to faster polymerization rates but can also increase the likelihood of side reactions, such as transesterification, which can broaden the molecular weight distribution.[5]
-
Catalyst Concentration: The concentration of this compound influences the polymerization rate.
-
Co-initiator Concentration: The ratio of monomer to co-initiator is a critical factor in controlling the molecular weight of the PLA.
-
Reaction Time: The duration of the polymerization affects the monomer conversion and the final molecular weight of the polymer.
-
Purity of Reagents: The presence of impurities, especially water, can affect the polymerization process and the properties of the final polymer.[12]
Experimental Protocols
This section provides a general protocol for the bulk polymerization of lactide using this compound. Researchers should optimize these conditions based on their specific requirements for the final polymer.
Materials and Reagents
-
L-lactide or D,L-lactide
-
This compound (Sn(Oct)₂)
-
Co-initiator (e.g., 1-dodecanol, benzyl alcohol)[13]
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Chloroform or dichloromethane (for dissolution)
-
Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet/outlet
-
Thermometer or thermocouple
-
Vacuum oven
-
Schlenk line (optional, for rigorous exclusion of air and moisture)
Pre-Polymerization Preparations
-
Drying of Reagents: Dry the lactide monomer and the co-initiator in a vacuum oven at a temperature below their melting points for at least 24 hours to remove any residual moisture.
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >100°C for several hours. Assemble the reaction setup while hot and allow it to cool under a stream of dry nitrogen.
Polymerization Procedure
-
Charging the Reactor: Under a positive pressure of nitrogen, charge the reaction flask with the desired amount of dried lactide monomer.
-
Addition of Co-initiator: If a co-initiator is used, add the calculated amount to the reaction flask.
-
Dissolution (Optional for Solution Polymerization): If performing a solution polymerization, add anhydrous toluene to dissolve the monomer and co-initiator. For bulk polymerization, this step is omitted.
-
Catalyst Addition: In a separate vial, dissolve the required amount of this compound in a small amount of anhydrous toluene. Transfer the catalyst solution to the reaction flask via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 130°C and 180°C) with constant stirring.[3][13] Maintain the reaction under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them for monomer conversion and molecular weight (e.g., using ¹H NMR or GPC).
-
Termination and Cooling: After the desired reaction time, stop the heating and allow the reaction mixture to cool to room temperature.
Purification of PLA
-
Dissolution: Dissolve the crude polymer in a suitable solvent such as chloroform or dichloromethane.
-
Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the PLA.[13]
-
Washing: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer, catalyst residues, and low molecular weight oligomers.[13]
-
Drying: Dry the purified PLA in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[13]
Data Presentation
The following tables summarize quantitative data from various studies on PLA synthesis using this compound, illustrating the effect of different reaction parameters on the final polymer properties.
| Temperature (°C) | Time (h) | Monomer/Catalyst Ratio | Monomer/Co-initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 130 | 1 | - | - | ~70 | ~160,000 | - | [1] |
| 180 | 3 | ~3333 ([M]/[I]) | ~1250 ([M]/[Co-I]) | 96 | 242,000 (Mw) | - | [3] |
| 140 | 24 | - | 25/1 (LA/H₂O) | 92-94 | - | - | [12] |
| 100 | 2 | - | - | - | - | - | [6] |
| 190 | 0.83 | 500 ppm | - | 96 | - | - | [4] |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Dashes indicate data not provided in the cited source. Ratios are molar unless otherwise specified.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of PLA.
Catalytic Mechanism: Coordination-Insertion
Caption: The coordination-insertion mechanism for this compound-catalyzed PLA synthesis.
References
- 1. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 3. EP2799462A1 - Method to manufacture PLA using a new polymerization catalyst - Google Patents [patents.google.com]
- 4. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 6. In Situ Ring-Opening Polymerization of L-lactide on the Surface of Pristine and Aminated Silica: Synthesis and Metal Ions Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. benchchem.com [benchchem.com]
Standard Operating Procedure for the Application of Stannous Octoate in Polyurethane Foam Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the use of stannous octoate as a catalyst in the laboratory-scale synthesis of flexible polyurethane foam. This document outlines the material's properties, a detailed experimental protocol, and the expected impact of catalyst concentration on foam properties, along with necessary safety precautions.
Introduction
This compound, also known as tin(II) 2-ethylhexanoate, is a highly effective organometallic catalyst widely employed in the manufacturing of polyurethane (PU) products, particularly flexible polyurethane foams.[1][2][3] Its primary function is to accelerate the gelation reaction, which involves the polymerization of polyols and isocyanates to form the polyurethane matrix.[3][4][5] Proper control of the this compound concentration is critical for achieving the desired foam properties, including density, cell structure, and mechanical strength.[4][6] This document provides a comprehensive guide for the safe and effective use of this compound in a research and development setting.
Properties of this compound
This compound is a clear to light yellow, viscous liquid with the following typical properties:[1][4][7]
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₄Sn |
| Molecular Weight | 405.12 g/mol |
| Appearance | Clear, yellow liquid |
| Total Tin Content | >28% by weight |
| Stannous Content of Total Tin | >95% by weight |
| Viscosity at 20 °C | 350 cSt |
| Color (Gardner) | < 7 |
| Solubility | Soluble in polyether polyols and most organic solvents |
Health and Safety Precautions
This compound is sensitive to oxidation and hydrolysis; therefore, it should be stored in a dry place in properly sealed containers and used as quickly as possible after opening.[7] When handling this compound, it is crucial to review the latest Safety Data Sheet (SDS) and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents.
Experimental Protocol: Laboratory-Scale Flexible Polyurethane Foam Synthesis
This protocol describes the preparation of a flexible polyurethane foam sample using a one-shot method. The quantities are provided in parts per hundred of polyol (php).
4.1. Materials and Equipment:
-
Polyether polyol (e.g., Voranol™)
-
Toluene diisocyanate (TDI) 80/20
-
Deionized water
-
Amine catalyst (e.g., Aricat™ AA 805)
-
Silicone surfactant (e.g., Niax™ L-540)
-
This compound (e.g., Niax™ Catalyst this compound)
-
Disposable plastic beakers and mixing cups
-
High-speed laboratory mixer with a paddle stirrer
-
Fume hood
-
Digital scale (accurate to 0.01 g)
-
Mold for foam expansion
-
Oven for curing
4.2. Experimental Procedure:
-
Preparation of the Polyol Premix:
-
In a disposable plastic beaker, accurately weigh the polyether polyol.
-
To the polyol, add the deionized water, amine catalyst, and silicone surfactant according to the formulation table below.
-
Mix these components at low speed for 60 seconds until a homogeneous mixture is obtained.
-
-
Addition of this compound:
-
Accurately weigh the desired amount of this compound and add it to the polyol premix.
-
Mix for an additional 30 seconds at low speed.
-
-
Addition of Isocyanate and Foaming:
-
Place the beaker with the final polyol mixture under the high-speed mixer in a fume hood.
-
Weigh the required amount of TDI in a separate container.
-
Start the high-speed mixer (approximately 2000-3000 rpm) and add the TDI to the polyol mixture all at once.
-
Mix vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into the mold.
-
-
Curing:
-
Allow the foam to rise and set at room temperature for at least 24 hours.
-
For post-curing, place the foam in an oven at 70°C for 2 hours to ensure complete reaction and stabilization of the foam properties.
-
-
Characterization:
-
After curing and conditioning for at least 72 hours at room temperature, the foam can be cut and tested for its physical properties according to relevant ASTM standards.
-
Data Presentation: Effect of this compound Concentration on Foam Properties
The concentration of this compound has a significant impact on the reaction kinetics and the final physical properties of the polyurethane foam. The following tables summarize the expected trends based on typical flexible foam formulations.
5.1. Typical Formulation of Flexible Polyurethane Foam
| Component | Parts per Hundred of Polyol (php) |
| Polyether Polyol | 100 |
| Toluene Diisocyanate (TDI) 80/20 | 48 - 52 |
| Deionized Water | 3.5 - 4.5 |
| Amine Catalyst | 0.1 - 0.3 |
| Silicone Surfactant | 0.8 - 1.2 |
| This compound | 0.1 - 0.5 |
5.2. Influence of this compound Concentration on Reaction Times
| This compound (php) | Cream Time (s) | Rise Time (s) | Gel Time (s) |
| 0.1 | 12 - 15 | 120 - 140 | 100 - 120 |
| 0.2 | 10 - 12 | 100 - 120 | 80 - 100 |
| 0.3 | 8 - 10 | 90 - 110 | 70 - 90 |
| 0.4 | 6 - 8 | 80 - 100 | 60 - 80 |
| 0.5 | 5 - 7 | 70 - 90 | 50 - 70 |
Note: These are typical values and can vary depending on the specific formulation and processing conditions.
5.3. Effect of this compound Concentration on Physical Properties
| This compound (php) | Density ( kg/m ³) | Tensile Strength (kPa) | Elongation at Break (%) | Compression Set (50%) (%) |
| 0.1 | 22 - 25 | 80 - 100 | 150 - 180 | 8 - 10 |
| 0.2 | 21 - 24 | 90 - 110 | 140 - 170 | 7 - 9 |
| 0.3 | 20 - 23 | 100 - 120 | 130 - 160 | 6 - 8 |
| 0.4 | 19 - 22 | 110 - 130 | 120 - 150 | 5 - 7 |
| 0.5 | 18 - 21 | 120 - 140 | 110 - 140 | 4 - 6 |
Note: The data presented is a synthesis of typical results and may vary based on the specific raw materials and experimental conditions.
Visualizations
6.1. Polyurethane Foam Synthesis Workflow
6.2. Catalytic Mechanism of this compound
References
Application Notes and Protocols: The Effect of Stannous Octoate Concentration on Polymerization Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate or Sn(Oct)₂, is a highly effective and widely utilized catalyst in the synthesis of biodegradable polymers.[1][2] It is particularly prominent in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce high molecular weight polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[1] These polymers are extensively used in biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds, owing to their biocompatibility and tunable degradation profiles.
The concentration of this compound is a critical parameter that significantly influences the rate of polymerization, monomer conversion, and the molecular weight of the final polymer. Understanding this relationship is crucial for controlling the polymerization process and tailoring the polymer properties for specific applications in drug development and materials science.
Mechanism of Action
This compound catalyzes the ROP of cyclic esters primarily through a coordination-insertion mechanism.[1][3] In the presence of a hydroxyl-containing co-initiator, such as an alcohol, this compound reacts to form a stannous alkoxide species in situ.[4][5][6][7] This stannous alkoxide is the true initiating species. The carbonyl group of the cyclic ester monomer coordinates with the tin atom of the catalyst, which facilitates the nucleophilic attack by the alkoxide and subsequent cleavage of the acyl-oxygen bond of the monomer, leading to ring opening and chain propagation.
Effect of this compound Concentration on Polymerization
The concentration of this compound directly correlates with the rate of polymerization. Generally, a higher catalyst concentration leads to a faster polymerization rate.[3][8][9] This is attributed to a greater number of active catalytic centers available to initiate and propagate the polymer chains.
However, the effect on the final polymer's molecular weight can be more complex. In the presence of a co-initiator, the molecular weight is primarily determined by the monomer-to-initiator ratio.[10][11] In some cases, particularly in the absence of a dedicated initiator where adventitious water may act as one, increasing the this compound concentration can lead to a decrease in molecular weight.[11]
Quantitative Data Summary
The following table summarizes the effect of this compound concentration on the polymerization of ε-caprolactone (ε-CL), as reported in the literature.
| Catalyst System (mol%) | Monomer | Key Findings | Reference |
| 1.0 mol% Sn(Oct)₂/n-HexOH | ε-CL | Slower polymerization rate compared to higher concentrations. | [3][8] |
| 1.5 mol% Sn(Oct)₂/n-HexOH | ε-CL | Intermediate polymerization rate. | [3][8] |
| 2.0 mol% Sn(Oct)₂/n-HexOH | ε-CL | Fastest polymerization rate among the tested concentrations. The monomer conversion reaches completion at a lower temperature range. | [3][8] |
| Varied Sn(Oct)₂ (monomer/catalyst ratio 1,000-10,000) | L-lactide | The concentration of this compound was not found to have a significant effect on the molecular weight of poly(L-lactide). | [10] |
| Varied Sn(Oct)₂ (without initiator) | ε-CL | Polymerization rates were lower, and molecular weights decreased as the this compound concentration was increased. | [11] |
Experimental Protocols
Below is a generalized protocol for the bulk ring-opening polymerization of a cyclic ester monomer using this compound as a catalyst. This protocol is based on methodologies cited in the literature and should be adapted based on the specific monomer and desired polymer characteristics.
Materials
-
Cyclic ester monomer (e.g., L-lactide, ε-caprolactone), purified by recrystallization or distillation.
-
This compound (Sn(Oct)₂), purified by vacuum distillation.[3]
-
Co-initiator (e.g., n-hexanol, 1-dodecanol), anhydrous.
-
Anhydrous toluene or other suitable solvent (optional, for solution polymerization).
-
Methanol (for polymer precipitation).
-
Nitrogen or Argon gas, high purity.
Equipment
-
Glass reactor or Schlenk flask, oven-dried.
-
Magnetic stirrer and heating mantle or oil bath with temperature controller.
-
Vacuum line and inert gas supply.
-
Syringes for transfer of catalyst and initiator.
Protocol for Bulk Polymerization
-
Monomer and Initiator Addition:
-
Charge the oven-dried reactor with the desired amount of purified cyclic ester monomer.
-
If a co-initiator is used, add the calculated amount to the reactor.
-
Heat the reactor to the desired polymerization temperature (e.g., 130-180°C) under a slow stream of inert gas to melt the monomer and remove any residual moisture.[1][9]
-
-
Catalyst Preparation and Addition:
-
In a separate, dry vial under an inert atmosphere, dissolve the required amount of this compound in a minimal amount of anhydrous toluene for easy transfer, or prepare a stock solution.
-
Using a syringe, add the this compound solution to the molten monomer mixture while stirring.
-
-
Polymerization:
-
Maintain the reaction mixture at the set temperature under a continuous inert gas flow or under static vacuum.
-
Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., by ¹H NMR or GPC). The viscosity of the reaction mixture will noticeably increase as the polymerization proceeds.
-
-
Termination and Polymer Isolation:
-
After the desired polymerization time or monomer conversion is reached, cool the reaction mixture to room temperature. The polymer will solidify.
-
Dissolve the solid polymer in a suitable solvent (e.g., chloroform, dichloromethane, or toluene).
-
Precipitate the polymer by slowly pouring the polymer solution into a large excess of cold methanol with vigorous stirring.[1]
-
-
Purification and Drying:
-
Filter the precipitated polymer.
-
Wash the polymer multiple times with fresh methanol to remove unreacted monomer, catalyst residues, and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Visualizations
Caption: Relationship between this compound concentration and polymerization rate.
Caption: Experimental workflow for bulk polymerization using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the mechanism of polymerization of cyclic esters induced by tin(II) octoate (2000) | Stanislaw Penczek | 106 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application of Stannous Octoate in Biodegradable Polyester Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Stannous octoate, also known as tin(II) 2-ethylhexanoate or Sn(Oct)₂, is a widely utilized and highly effective catalyst for the ring-opening polymerization (ROP) of cyclic esters to synthesize biodegradable polyesters.[1] Its prominence is particularly notable in the production of polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (PCL), and their copolymers, which are extensively used in biomedical applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds due to their biocompatibility and tunable degradation rates.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these biodegradable polyesters, with a focus on providing researchers and professionals in drug development with the necessary information for controlled and reproducible polymer synthesis.
Mechanism of Action
This compound is not typically the true initiator of the polymerization. Instead, it reacts with a co-initiator, usually a hydroxyl-containing compound such as an alcohol or water, to form a tin(II) alkoxide in situ.[1][3] This tin alkoxide is the actual initiating species that commences the ring-opening polymerization. The most widely accepted mechanism is the coordination-insertion mechanism.[4] In this process, the carbonyl oxygen of the cyclic ester monomer coordinates with the tin atom of the catalyst. This is followed by the nucleophilic attack of the alkoxide group on the acyl-carbon of the monomer, leading to the opening of the ring and the insertion of the monomer into the tin-alkoxide bond. This process repeats, propagating the polymer chain.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of biodegradable polyesters using this compound as a catalyst. This data is compiled from various literature sources to provide a comparative overview.
Table 1: Typical Reaction Conditions for Biodegradable Polyester Synthesis
| Parameter | Value | References |
| Temperature Range | 125 to 200 °C | [1] |
| Polymerization Time | 1 to 24 hours | [1] |
| Atmosphere | Inert (Nitrogen or Argon) or Vacuum | [1] |
| Monomers | L-lactide, DL-lactide, Glycolide, ε-caprolactone | [2][5] |
| Co-initiators | Alcohols (e.g., 1-dodecanol, butanol), Diols (e.g., ethylene glycol) | [1][5] |
Table 2: Effect of this compound Concentration on Polymer Properties and Residual Tin Content
| Monomer:Catalyst Ratio | Molecular Weight (Mn) | Residual Tin (ppm) | Application Suitability | References |
| 1,000:1 | High | 176 | General | [1] |
| 10,000:1 | High | 5 | Biomedical | [1] |
| 50,000:1 | Very High | < 20 (within FDA limits) | Biomedical | [1] |
Note: Lowering the catalyst concentration is crucial for biomedical applications to meet regulatory limits on residual tin content.[1]
Experimental Protocols
Protocol 1: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization (ROP)
This protocol describes a general procedure for the synthesis of PLA from L-lactide using this compound and an alcohol co-initiator.
1. Materials:
-
L-lactide (monomer)
-
This compound (catalyst)
-
1-dodecanol (co-initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Dry Nitrogen or Argon gas
2. Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Thermometer or thermocouple
-
Schlenk line or nitrogen/argon inlet
-
Vacuum oven
3. Procedure:
-
Drying: Dry the L-lactide monomer and 1-dodecanol under vacuum at 40°C for 24 hours to remove any moisture, which can affect the polymerization.
-
Glassware Preparation: Assemble the reaction flask with a magnetic stir bar, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and then flush with dry nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: Under a positive flow of nitrogen, add the dried L-lactide to the reaction flask.
-
Solvent and Co-initiator Addition: Add anhydrous toluene to dissolve the L-lactide. The amount of toluene should be sufficient to create a manageable viscosity. Then, add the desired amount of 1-dodecanol as the co-initiator. The monomer-to-co-initiator ratio will determine the target molecular weight of the polymer.
-
Catalyst Addition: In a separate, dry vial, dissolve the required amount of this compound in anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir. Monitor the reaction progress over time (typically 4-8 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: After the desired polymerization time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated PLA by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer, catalyst, and solvent.
-
Drying: Dry the purified PLA in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of Poly(lactic-co-glycolic acid) (PLGA)
This protocol outlines the synthesis of PLGA without the use of a solvent.
1. Materials:
-
L-lactide (monomer)
-
Glycolide (monomer)
-
This compound (catalyst)
-
1-butanol (co-initiator)
-
Methanol (for purification)
-
Dry Nitrogen or Argon gas
2. Equipment:
-
Reaction vessel suitable for melt polymerization (e.g., heavy-walled glass tube or small reactor)
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Vacuum line
-
Nitrogen or Argon inlet
3. Procedure:
-
Drying: Dry the L-lactide and glycolide monomers under vacuum at 40°C for 24 hours.
-
Charging the Reactor: In a dry nitrogen atmosphere, charge the reaction vessel with the desired molar ratio of dried L-lactide and glycolide.
-
Catalyst and Co-initiator Addition: Add the this compound catalyst and 1-butanol co-initiator directly to the solid monomers. The monomer-to-catalyst and monomer-to-co-initiator ratios should be carefully calculated based on the desired polymer properties.
-
Inerting the System: Seal the reactor, and then evacuate and backfill with dry nitrogen several times to ensure an inert environment.
-
Polymerization: Heat the reactor to a temperature sufficient to melt the monomers (e.g., 140-180°C) while stirring. Continue heating and stirring for the specified reaction time (e.g., 2-6 hours). The viscosity of the melt will increase significantly.
-
Cooling and Isolation: After the polymerization is complete, cool the reactor to room temperature. The solid PLGA can be removed from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent like methanol.
-
Drying: Dry the purified PLGA in a vacuum oven at a suitable temperature (e.g., 40-50°C) to remove any residual solvent.
Visualizations
Caption: Coordination-Insertion Mechanism of ROP.
Caption: General Experimental Workflow for ROP.
References
Application Notes and Protocols: Stannous Octoate as a Crosslinking Agent for Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a highly effective catalyst for the room-temperature vulcanization (RTV) of silicone elastomers.[1][2] It is a key component in condensation-cure silicone systems, where it facilitates the crosslinking of silanol-terminated polydimethylsiloxane (PDMS) polymers to form a stable, flexible elastomer network.[3][4] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the use of this compound for the preparation and characterization of silicone elastomers for various applications, including in the medical and pharmaceutical fields.
The catalytic activity of this compound allows for the curing of silicone elastomers at ambient temperatures, which is advantageous for applications involving heat-sensitive components.[5] The rate of the crosslinking reaction and the final properties of the elastomer can be tailored by adjusting the concentration of the catalyst, among other factors.[6]
Mechanism of Action
This compound acts as a Lewis acid catalyst in the condensation reaction between hydroxyl-terminated silicone polymer chains and a crosslinking agent, typically an alkoxysilane. The tin(II) ion in this compound coordinates with the hydroxyl groups of the silanol-terminated polymers, increasing their reactivity. This is followed by a condensation reaction with the crosslinker, leading to the formation of a stable siloxane (Si-O-Si) bridge and the release of a small byproduct molecule, such as alcohol. This process is repeated, building a three-dimensional crosslinked network that gives the silicone its elastomeric properties.
Caption: this compound Catalyzed Crosslinking Mechanism.
Quantitative Data Summary
The concentration of this compound has a significant impact on the curing characteristics and the final mechanical properties of the silicone elastomer. The following tables summarize the expected trends based on typical formulations. Note: The following data is illustrative and may vary depending on the specific formulation, including the type of PDMS, crosslinker, and any fillers used.
Table 1: Effect of this compound Concentration on Curing Properties
| This compound Concentration (wt%) | Tack-Free Time (minutes) | Full Cure Time (hours) |
| 0.1 | 120 | 48 |
| 0.3 | 60 | 24 |
| 0.5 | 30 | 18 |
| 1.0 | 15 | 12 |
Table 2: Effect of this compound Concentration on Mechanical Properties
| This compound Concentration (wt%) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.1 | 25 | 2.5 | 400 |
| 0.3 | 30 | 3.0 | 350 |
| 0.5 | 35 | 3.5 | 300 |
| 1.0 | 40 | 3.8 | 250 |
Experimental Protocols
This section provides detailed protocols for the preparation of a silicone elastomer using this compound as a catalyst and the subsequent characterization of its mechanical properties.
Protocol 1: Preparation of Silicone Elastomer
Objective: To prepare a series of silicone elastomer samples with varying concentrations of this compound.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS), viscosity 1000 cSt
-
Tetraethyl orthosilicate (TEOS) as a crosslinker
-
This compound catalyst
-
Toluene (optional, as a solvent for the catalyst)
-
Mixing cups and spatula
-
Vacuum desiccator
-
Molds for sample casting (e.g., petri dishes or custom molds for tensile testing specimens)
Procedure:
-
Catalyst Preparation: Prepare stock solutions of this compound in toluene (if desired for accurate dispensing of small quantities) at various concentrations.
-
Formulation: In a mixing cup, weigh the desired amount of silanol-terminated PDMS.
-
Crosslinker Addition: Add the crosslinker (TEOS) to the PDMS. A typical starting ratio is 10 parts PDMS to 1 part TEOS by weight, but this can be optimized. Mix thoroughly for 2 minutes until a homogeneous mixture is obtained.
-
Catalyst Addition: Add the desired amount of this compound catalyst (or catalyst solution) to the mixture. The concentration should be varied according to the experimental design (e.g., 0.1, 0.3, 0.5, 1.0 wt% of the total PDMS and TEOS weight).
-
Mixing: Immediately and thoroughly mix the components for 3 minutes, ensuring uniform distribution of the catalyst.
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. The mixture will expand and then collapse. Continue degassing for 10-15 minutes until bubble formation ceases.
-
Casting: Pour the degassed mixture into the molds.
-
Curing: Allow the samples to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity for the time determined in your preliminary studies or as indicated in Table 1.
-
Demolding: Once fully cured, carefully remove the elastomer samples from the molds.
-
Post-Curing (Optional): For some applications, a post-curing step at a slightly elevated temperature (e.g., 70 °C for 1-2 hours) can ensure the completion of the crosslinking reaction.
Caption: Silicone Elastomer Preparation Workflow.
Protocol 2: Mechanical Property Testing
Objective: To characterize the mechanical properties of the prepared silicone elastomer samples.
Equipment:
-
Durometer (Shore A scale)
-
Universal Testing Machine (UTM) with appropriate grips for elastomers
-
Calipers for measuring sample dimensions
Procedure:
-
Hardness Measurement (ASTM D2240):
-
Place the cured elastomer sample on a flat, hard surface.
-
Press the durometer foot firmly and evenly onto the sample.
-
Record the hardness reading immediately after the presser foot is in full contact with the material.
-
Take at least five readings at different locations on the sample and calculate the average.[7]
-
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Cut dumbbell-shaped specimens from the cured elastomer sheets using a die.[8]
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.
-
Set the crosshead speed (e.g., 500 mm/min).
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength by dividing the maximum force by the original cross-sectional area.
-
Calculate the elongation at break as the percentage change in length from the original gauge length.
-
Test at least five specimens for each formulation and calculate the average values.[9]
-
Safety Precautions
-
This compound and its vapors can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a versatile and efficient catalyst for the crosslinking of silicone elastomers at room temperature. By carefully controlling the concentration of this compound, researchers can tailor the curing time and mechanical properties of the resulting elastomer to meet the specific requirements of their application. The protocols and information provided in this document serve as a comprehensive guide for the successful formulation and characterization of this compound-cured silicone elastomers.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Curing Speeds in Silicone Rubber - SIMTEC [simtec-silicone.com]
- 3. Reliable Condensation Curing Silicone Elastomers with Tailorable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Reliable Condensation Curing Silicone Elastomers with Tailorable Properties | Semantic Scholar [semanticscholar.org]
- 5. specialchem.com [specialchem.com]
- 6. sinosil.com [sinosil.com]
- 7. Evaluation of some mechanical properties of a new silicone elastomer for maxillofacial prostheses after addition of intrinsic pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rubbermill.com [rubbermill.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stannous Octoate-Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of stannous octoate (Sn(Oct)₂) catalyzed ring-opening polymerization (ROP), a cornerstone technique for synthesizing biodegradable polyesters for biomedical and pharmaceutical applications. The protocols detailed below are designed to be adaptable for various cyclic ester monomers, such as lactide (LA), glycolide (GA), and ε-caprolactone (CL), which are precursors to widely used polymers in drug delivery systems.
Introduction
This compound is a highly efficient and widely used catalyst for the ROP of cyclic esters.[1] Its popularity stems from its high catalytic activity under relatively mild conditions, its solubility in common organic solvents and monomers, and its approval by the U.S. Food and Drug Administration (FDA) as a food additive, which is advantageous for biomedical applications.[1] The polymerization proceeds via a coordination-insertion mechanism, where the tin catalyst, in conjunction with a co-initiator (typically an alcohol), facilitates the opening of the cyclic monomer and subsequent chain propagation.[1][2] This process allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, crucial properties for drug delivery applications.[3]
Polymerization Mechanism and Kinetics
The polymerization is initiated by the in-situ formation of a tin alkoxide species from the reaction of this compound with a hydroxyl-containing compound (co-initiator), such as an alcohol.[4][5] The monomer then coordinates to the tin center and is inserted into the tin-alkoxide bond, regenerating the active site at the new chain end.[6][7]
Several factors influence the kinetics of the polymerization:
-
Temperature: Higher temperatures generally lead to increased reaction rates.[7][8] However, excessively high temperatures can promote side reactions like transesterification, leading to broader molecular weight distributions.[9][10]
-
Catalyst Concentration ([Sn(Oct)₂]): Increasing the catalyst concentration enhances the polymerization rate.[7][11] However, higher concentrations can also increase the likelihood of transesterification reactions.[9]
-
Initiator Concentration ([ROH]): The molar ratio of monomer to initiator is a key determinant of the final polymer's molecular weight.[11][12] The structure of the alcohol initiator can also affect the polymerization, with diols sometimes leading to induction periods.[4][13][14]
-
Monomer Type: The specific cyclic ester used will have a significant impact on the polymerization kinetics and the properties of the resulting polymer.
Experimental Protocols
The following are generalized protocols for the bulk and solution polymerization of cyclic esters using this compound. These should be optimized for specific monomers and desired polymer characteristics.
Materials and Reagents
-
Cyclic ester monomer (e.g., L-lactide, ε-caprolactone), purified by recrystallization or distillation.[3]
-
This compound (Sn(Oct)₂), purified by vacuum distillation.[7]
-
Co-initiator (e.g., 1-dodecanol, diethylene glycol, n-hexanol), dried over molecular sieves or distilled.[1][3][7]
-
Anhydrous solvent (for solution polymerization, e.g., toluene), purified by distillation.[1][3]
-
Inert gas (e.g., Argon or Nitrogen).
-
Glassware (e.g., three-necked round-bottom flask, condenser, magnetic stirrer), oven-dried and assembled under an inert atmosphere.
Protocol 1: Bulk Polymerization of Poly(L-lactide) (PLA)
This protocol is adapted from procedures described for the synthesis of high molecular weight polyesters.[1][6]
-
Preparation: Add the purified L-lactide monomer to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet/outlet.
-
Drying: Heat the flask to 120-130°C under vacuum for 2-3 hours to remove any residual moisture.[6]
-
Initiator Addition: Cool the flask to approximately 80°C and then introduce the desired amount of co-initiator (e.g., 1-dodecanol) under a positive pressure of inert gas.[1]
-
Catalyst Addition: In a separate vial, dissolve the required amount of this compound in a minimal amount of anhydrous toluene. Add the catalyst solution to the reaction flask via syringe.[1]
-
Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 130-180°C) and maintain vigorous stirring.[1][6][15] The reaction time will vary depending on the temperature, monomer-to-initiator ratio, and desired conversion (typically 4-24 hours).
-
Purification: After the desired time, cool the reaction mixture to room temperature. The solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.[7][16]
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Solution Polymerization of Poly(ε-caprolactone) (PCL)
This protocol is based on kinetic studies of ε-caprolactone polymerization.[8]
-
Preparation: Add the purified ε-caprolactone monomer and anhydrous toluene to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet/outlet.
-
Initiator Addition: Add the desired amount of co-initiator (e.g., n-butanol) to the reaction mixture.[8]
-
Catalyst Addition: Introduce the this compound solution (prepared as in Protocol 1) to the flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-130°C) with constant stirring.[9][8] Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., via ¹H NMR).
-
Purification: Once the desired conversion is reached, cool the reaction mixture. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Data Presentation
The following tables summarize typical experimental conditions and resulting polymer properties from literature.
Table 1: Effect of Initiator and Catalyst Concentration on PCL Bulk Polymerization at 160°C for 1 hour. [7]
| [Sn(Oct)₂] (mol%) | [n-HexOH] (mol%) | Molar Ratio (Sn:OH) | Mn ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| 0.1 | 0.2 | 1:2 | 90,000 | - | 89 |
| 0.2 | 0.4 | 1:2 | 55,000 | - | 85 |
| 0.3 | 0.6 | 1:2 | 38,000 | - | 82 |
Table 2: Effect of Diethylene Glycol (DEG) Co-initiator Concentration on P(LL-co-CL) Copolymerization. [3][17]
| Copolymer No. | [Sn(Oct)₂] (mol%) | [DEG] (mol%) | M/DEG Ratio | Mn (GPC) | PDI |
| 1 | 0.02 | 0.80 | 125 | 15,000 | 1.8 |
| 2 | 0.02 | 0.40 | 250 | 28,000 | 1.7 |
| 3 | 0.02 | 0.27 | 375 | 40,000 | 1.6 |
| 4 | 0.02 | 0.20 | 500 | 52,000 | 1.6 |
| 5 | 0.02 | 0.16 | 625 | 63,000 | 1.5 |
M = Total moles of comonomers (L-lactide + ε-caprolactone)
Visualizations
Polymerization Mechanism
The following diagram illustrates the coordination-insertion mechanism for this compound-catalyzed ring-opening polymerization.
Caption: this compound polymerization mechanism.
Experimental Workflow
This diagram outlines the general workflow for conducting a this compound-catalyzed polymerization experiment.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reprap.org [reprap.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. "Effect of this compound on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 13. researchgate.net [researchgate.net]
- 14. "Kinetics and Mechanism of the this compound-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Residual Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of residual stannous octoate, a common catalyst in the synthesis of polymers and active pharmaceutical ingredients. The following sections outline various analytical methodologies, their respective protocols, and performance data to guide researchers in selecting the most appropriate technique for their specific application.
Introduction
This compound, also known as tin(II) 2-ethylhexanoate, is a widely used catalyst in ring-opening polymerization of cyclic esters like lactide and caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (PCL).[1][2] It is also utilized in the production of polyurethanes, plasticizers, and as a stabilizer.[3][4][5][6] Due to the potential toxicity of tin compounds, it is crucial to quantify and control the residual levels of this compound in final products, especially in biomedical and pharmaceutical applications.
This document details four common analytical techniques for this purpose:
-
Iodometric Titration
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
-
Differential Pulse Polarography (DPP)
Method Selection
The choice of analytical method depends on several factors, including the sample matrix, the required sensitivity, the expected concentration of the residue, and the available instrumentation. The following diagram illustrates a general decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an analytical method.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document. This allows for a direct comparison of their key performance characteristics.
| Analytical Method | Analyte | Typical Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linear Range |
| Iodometric Titration | Stannous (Sn(II)) | Aqueous, Catalyst Solution | High ppm range | High ppm range | 98-102% | < 2% | Dependent on titrant concentration |
| ICP-OES | Total Tin (Sn) | Polymers, Aqueous | ppb range (e.g., <10 ng/mL) | ppb range (e.g., <50 ng/mL) | 90-110% | < 5% | Several orders of magnitude |
| AAS (Graphite Furnace) | Total Tin (Sn) | Polymers, Environmental | 30 µg/m³ (air) | - | 90-104% | 1-5% | 0.1-1.2 µg/mL |
| Differential Pulse Polarography (DPP) | Stannous (Sn(II)) & Stannic (Sn(IV)) | Aqueous, Catalyst in PDMS | 2.4 x 10⁻⁷ M | - | - | < 1% | 10-40 µg/mL |
Application Note 1: Iodometric Titration of this compound
Principle: Iodometric titration is a classical wet chemistry technique used to determine the concentration of a reducing agent, in this case, stannous ions (Sn(II)). The method involves the titration of the this compound sample with a standardized iodine (I₂) solution. The stannous ions are oxidized to stannic ions (Sn(IV)) by the iodine, which is itself reduced to iodide ions (I⁻). A starch indicator is typically used to determine the endpoint of the titration, which is signaled by the formation of a persistent blue-black starch-iodine complex.[7][8][9][10]
Reaction: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻
Experimental Protocol
Reagents and Equipment:
-
Standardized 0.1 N Iodine (I₂) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dry Ice (solid CO₂) or Nitrogen gas
-
Starch indicator solution
-
250 mL glass titration beaker
-
Burette (e.g., 20 mL)
-
Analytical balance
-
Hot plate
-
Magnetic stirrer and stir bar
Procedure: [11]
-
Add 50 mL of concentrated hydrochloric acid and 90 mL of deionized water to a 250 mL titration beaker.
-
To create an oxygen-free atmosphere and prevent the oxidation of Sn(II) by air, add small pieces of dry ice to the solution or bubble CO₂ gas through it for 2 minutes.
-
Accurately weigh 0.04-0.05 g of the this compound sample and transfer it to the titration beaker.
-
While maintaining the CO₂ atmosphere, heat the solution to boiling and continue to boil for 3 minutes. This step helps to reduce any Sn(IV) present to Sn(II).
-
Cool the solution to room temperature by adding more dry ice.
-
Add a few drops of starch indicator solution.
-
Immediately titrate the sample solution with the standardized 0.1 N iodine solution until the first appearance of a permanent blue-black color.
-
Record the volume of iodine solution used.
-
A blank titration should be performed to account for any interfering substances.
Calculation: The concentration of this compound is calculated using the following formula:
% this compound = (V_sample - V_blank) * N_iodine * M_so * 100 / (W_sample * 2)
Where:
-
V_sample = Volume of iodine solution used for the sample (L)
-
V_blank = Volume of iodine solution used for the blank (L)
-
N_iodine = Normality of the iodine solution (eq/L)
-
M_so = Molar mass of this compound (405.12 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 accounts for the two-electron change in the redox reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound: Application and Chemical synthesis_Chemicalbook [chemicalbook.com]
- 4.  this compound T-9 – Manufature of PU foam Material and Products [leticiachem.com]
- 5. Application of this compound - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. nbinno.com [nbinno.com]
- 7. zenodo.org [zenodo.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. usptechnologies.com [usptechnologies.com]
- 11. mt.com [mt.com]
Application Notes and Protocols for the Synthesis of Polycaprolactone (PCL) using Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polycaprolactone (PCL), a biodegradable and biocompatible polyester, utilizing stannous octoate as a catalyst. PCL is widely investigated for applications in drug delivery, tissue engineering, and medical devices due to its excellent mechanical properties, high permeability to many drugs, and slow degradation rate.[1][2][3][4] this compound (Sn(Oct)₂) is a highly efficient and commonly used catalyst for the ring-opening polymerization (ROP) of ε-caprolactone, the monomer used to produce PCL.[5][6][7]
Introduction to this compound Catalyzed PCL Synthesis
The synthesis of PCL is most effectively achieved through the ring-opening polymerization (ROP) of ε-caprolactone.[3] this compound is a preferred catalyst for this reaction, particularly in biomedical applications, due to its high efficiency and low toxicity.[7] The polymerization process is typically carried out in bulk (solvent-free) and is initiated by a compound with active hydrogens, often an alcohol (co-initiator), such as n-hexanol or diethylene glycol.[8][9][10]
The proposed mechanism for the ROP of ε-caprolactone with a this compound/alcohol initiating system is the coordination-insertion mechanism.[8][11] This involves the formation of a tin alkoxide intermediate, which then acts as the propagating species. The molecular weight of the resulting PCL can be controlled by adjusting the monomer-to-initiator ratio and the concentration of the this compound catalyst.[8][12]
Key Applications in Drug Development
PCL's unique properties make it an ideal candidate for various drug delivery systems:
-
Controlled Drug Release: The slow biodegradation of PCL allows for the sustained, long-term release of encapsulated drugs.[1][2]
-
Nanoparticle Formulations: PCL can be formulated into nanoparticles for targeted drug delivery, enhancing the therapeutic efficacy and reducing the side effects of potent drugs like anticancer agents.[4][13]
-
Implantable Devices: Its biocompatibility and mechanical resilience make it suitable for drug-eluting implants and scaffolds in tissue engineering.[3][13]
-
Enhanced Bioavailability: PCL-based nanocarriers can improve the bioavailability of poorly soluble drugs.[13]
Experimental Data Summary
The following tables summarize the influence of key reaction parameters on the properties of the synthesized PCL, based on published data.
Table 1: Effect of this compound Concentration on PCL Molecular Weight and Yield
| Sn(Oct)₂ Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| 0.1 | 160 | 1 | 9.0 x 10⁴ | - | 89 |
| 0.2 | 160 | 1 | 6.5 x 10⁴ | - | 85 |
| 0.3 | 160 | 1 | 5.2 x 10⁴ | - | 82 |
| 0.4 | 160 | 1 | 4.1 x 10⁴ | - | 78 |
Data adapted from a study on the bulk polymerization of ε-caprolactone using a Sn(Oct)₂/n-Hexanol (1:2) initiating system.[8][11]
Table 2: Effect of Diethylene Glycol (DEG) Co-initiator Concentration on PCL Properties
| Copolymer No. | [Sn(Oct)₂] (mol %) | [DEG] (mol %) | Intrinsic Viscosity (dL/g) | Mn ( g/mol ) | PDI |
| 1 | 0.02 | 0.80 | 0.41 | 19,800 | 1.83 |
| 2 | 0.02 | 0.64 | 0.48 | 24,100 | 1.82 |
| 3 | 0.02 | 0.48 | 0.59 | 32,100 | 1.80 |
| 4 | 0.02 | 0.32 | 0.78 | 46,700 | 1.76 |
| 5 | 0.02 | 0.16 | 1.15 | 78,500 | 1.70 |
Data from the synthesis of 50:50 poly(L-lactide-co-ε-caprolactone) where the trends for PCL homopolymerization are comparable.[9]
Detailed Experimental Protocols
Protocol 1: Bulk Polymerization of ε-Caprolactone
This protocol describes a standard method for synthesizing PCL via bulk ring-opening polymerization.
Materials:
-
ε-caprolactone (monomer)
-
This compound (Sn(Oct)₂) (catalyst)
-
n-hexanol (co-initiator)
-
Toluene
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 110°C overnight and cooled under a stream of dry nitrogen to eliminate moisture, which can affect the polymerization.
-
Monomer and Reagent Charging: In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of ε-caprolactone. The monomer should be dried over calcium hydride and distilled under reduced pressure before use.
-
Initiator and Catalyst Addition: Add the calculated amount of n-hexanol (co-initiator) to the flask. The monomer-to-initiator ratio will determine the target molecular weight. Subsequently, add the this compound catalyst. A typical monomer-to-catalyst molar ratio is in the range of 1000:1 to 5000:1.
-
Polymerization Reaction: The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 130-160°C).[8][14] The reaction mixture is stirred under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion using ¹H NMR spectroscopy. A high conversion (typically >90%) is usually achieved within 1-4 hours.[14]
-
Purification of the Polymer:
-
After the desired reaction time, cool the flask to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the crude PCL in a suitable solvent, such as toluene or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, while stirring.
-
Filter the precipitated PCL and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
-
Drying: Dry the purified PCL in a vacuum oven at a temperature below its melting point (e.g., 40°C) until a constant weight is achieved.[14]
Protocol 2: Characterization of Synthesized PCL
1. Molecular Weight and Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC):
-
Prepare a dilute solution of the PCL sample in a suitable solvent like tetrahydrofuran (THF).
-
Inject the solution into a GPC system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn).
2. Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the PCL sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum. The characteristic peaks for PCL will confirm the polymer structure.
3. Thermal Properties by Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the PCL sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the melting temperature (Tm) and crystallinity.
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: The coordination-insertion mechanism for PCL synthesis.
Caption: Experimental workflow for PCL synthesis and characterization.
References
- 1. brieflands.com [brieflands.com]
- 2. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycaprolactone (PCL): Pioneering Advances in Healthcare and Green Solutions - POLYEFF [polyeff.com]
- 4. Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprap.org [reprap.org]
- 10. researchgate.net [researchgate.net]
- 11. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
Stannous Octoate: A Versatile Catalyst for Esterification and Transesterification Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a highly effective and versatile organometallic catalyst.[1] It is widely employed in the chemical and pharmaceutical industries for its ability to facilitate a variety of reactions, most notably esterification and transesterification.[2][3] Its high catalytic activity, solubility in many organic solvents, and relatively low toxicity compared to other organotin compounds make it a preferred choice for numerous applications, including the synthesis of biodegradable polymers, plasticizers, lubricants, and in the recycling of polymers.[1][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in both esterification and transesterification reactions, tailored for professionals in research, development, and drug formulation.
Mechanism of Catalysis
This compound functions as a Lewis acid catalyst. The tin(II) center can coordinate with the carbonyl oxygen of an ester or carboxylic acid, activating the carbonyl group and making it more susceptible to nucleophilic attack by an alcohol. In the context of ring-opening polymerization, a widely studied application, the mechanism is often described as a coordination-insertion mechanism, which can be initiated by an alcohol co-initiator.[6] For general esterification and transesterification, the catalyst facilitates the exchange of alkoxy groups.
Applications in Esterification
This compound is an effective catalyst for the direct esterification of carboxylic acids with alcohols to produce esters. This is particularly relevant in the synthesis of polyester polyols, which are key components in the production of polyurethanes.[7]
Data Summary: Polyester Polyol Synthesis
The following table summarizes typical reaction conditions for the synthesis of polyester polyols using this compound as a catalyst, based on the esterification of a dicarboxylic acid with a diol.[8][9][10]
| Parameter | Value/Range | Notes |
| Reactants | Dicarboxylic Acid (e.g., Adipic Acid) and Diol (e.g., Ethylene Glycol, Diethylene Glycol) | A slight excess of the diol (5-15%) is often used.[8][9] |
| Catalyst Loading | 0.15 - 2.0 wt.% | The rate of esterification can show a near first-order dependency on catalyst concentration.[10] |
| Temperature | 170 - 220 °C | The reaction temperature is typically increased in stages.[9] |
| Reaction Time | Monitored until completion | The reaction is monitored by measuring the acid number of the mixture. |
| Endpoint | Acid number < 3.0 mg KOH/g | Indicates a high degree of esterification.[9] |
Experimental Protocol: Synthesis of Polyester Polyol from Adipic Acid and Diethylene Glycol
This protocol describes a general procedure for the laboratory-scale synthesis of a polyester polyol.
Materials:
-
Adipic Acid
-
Diethylene Glycol (DEG)
-
This compound
-
Nitrogen gas supply
-
0.1 M KOH in ethanol (for titration)
-
Phenolphthalein indicator
-
Three-necked round bottom flask
-
Heating mantle with PID controller
-
Mechanical stirrer
-
Dean-Stark apparatus with condenser
-
Thermocouple
Procedure:
-
Charge the three-necked round bottom flask with the desired amounts of adipic acid and diethylene glycol. A typical stoichiometric ratio is n moles of diacid to (n+1) moles of diol.[8]
-
Assemble the reaction apparatus with the mechanical stirrer, Dean-Stark trap with a condenser, and a thermocouple connected to the PID controller.
-
Begin stirring and purge the system with a slow stream of nitrogen gas.
-
Set the initial temperature to 100 °C to melt the reactants.
-
Once the mixture is molten and homogenous, add the this compound catalyst (e.g., 0.5 wt.% of the total reactant weight).
-
Gradually increase the temperature in stages, for example, to 140 °C, 160 °C, 180 °C, 200 °C, and finally 220 °C.[9]
-
Water produced during the esterification will begin to collect in the Dean-Stark trap, typically around 170-180 °C.[9]
-
Periodically take small samples of the reaction mixture to determine the acid number by titration with 0.1 M alcoholic KOH solution using phenolphthalein as an indicator.
-
Continue the reaction until the acid number drops below 3.0 mg KOH/g.[9]
-
Once the desired acid number is reached, stop heating and allow the polyester polyol to cool under a nitrogen atmosphere.
Applications in Transesterification
This compound is also a highly effective catalyst for transesterification reactions. A significant application is in the glycolysis of polyurethane (PU) foams, a chemical recycling method to recover valuable polyols.[8] Glycolysis involves the transesterification of the urethane bonds in the PU structure with a glycol, such as diethylene glycol (DEG).[5]
Data Summary: Glycolysis of Flexible Polyurethane Foam
The table below summarizes reaction conditions for the glycolysis of flexible PU foam using this compound.
| Parameter | Value/Range | Notes |
| Reactants | Flexible PU foam scrap, Diethylene Glycol (DEG) | A mass ratio of PU:DEG of 1:1.125 to 1:1.5 is common.[9] |
| Catalyst Loading | 1.3 wt.% (relative to glycol) | Higher concentrations may not significantly increase the reaction rate. |
| Temperature | ~189 °C | Higher temperatures can promote side reactions and polyol degradation.[9] |
| Reaction Time | ~30 minutes | This compound provides a rapid decomposition rate.[9] |
| Polyol Recovery | ~82.3% | Refers to the purity of the polyol in the recovered upper phase.[9] |
Experimental Protocol: Glycolysis of Flexible Polyurethane Foam
This protocol provides a method for the chemical recycling of flexible PU foam to recover polyols.
Materials:
-
Scrap flexible polyurethane foam (based on polyether polyol and TDI)
-
Diethylene Glycol (DEG)
-
This compound
-
Nitrogen gas supply
-
1 L jacketed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating system
Procedure:
-
Set up the 1 L jacketed flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Add the diethylene glycol to the flask and introduce the this compound catalyst (e.g., at a concentration of 6 x 10⁻³ M of metal in DEG).[8]
-
Heat the mixture to the reaction temperature of 189 °C while stirring under a nitrogen atmosphere to prevent oxidation.[8][9]
-
Once the temperature is stable, gradually add the scrap PU foam over a period of about one hour. A typical mass ratio is 1 part PU foam to 1.5 parts DEG.[8]
-
Maintain the reaction at 189 °C with continuous stirring. The reaction is typically complete within 30 minutes after the full addition of the foam, as indicated by the disappearance of solid foam particles.[9]
-
After the reaction is complete, stop heating and allow the mixture to cool. The products will separate into two liquid layers.
-
The upper layer consists of the recovered polyol, while the bottom layer is composed of excess DEG and other byproducts. The layers can be separated for further analysis and purification.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is sensitive to moisture and air, which can lead to hydrolysis and oxidation, reducing its catalytic activity. Therefore, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen.
Conclusion
This compound is a highly efficient and versatile catalyst for both esterification and transesterification reactions. Its application in the synthesis of polyester polyols and the chemical recycling of polyurethanes demonstrates its industrial importance. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. High-Quality this compound - Catalyst for Esterification and More - ZhonglianChemical - Professional Chemical Supplier [m.zhonglianchemicals.com]
- 3. CN102701984A - Production method of dioctyl terephthalate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN111100251B - Synthesis Technology of Polymer Polyester Polyol - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of Poly(oxyethylene-co-adipate)-diol from Adipic Acid and Polyethylene Glycols: Effect of Catalyst Concentration | Semantic Scholar [semanticscholar.org]
- 10. CA2182298C - Esterification catalyst for the production of high boiling esters and process of making the high boiling esters - Google Patents [patents.google.com]
Application Notes and Protocols for the Formulation of Coatings and Adhesives with Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a widely utilized organometallic compound that serves as a highly effective catalyst in the formulation of various coatings and adhesives.[1][2] Its primary function is to accelerate the curing and crosslinking reactions in polymer systems, most notably in polyurethanes and room-temperature-vulcanizing (RTV) silicones.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on polyurethane and silicone-based formulations.
This compound is a strong gelation catalyst, primarily promoting the reaction between polyols and isocyanates in polyurethane systems to form urethane linkages.[1] This acceleration of the polymerization process is crucial for achieving desired material properties and efficient production cycles.[2] In silicone formulations, it facilitates condensation curing reactions.[4] The concentration of this compound can be varied to control the balance between the gelation (curing) and, in the case of foams, the blowing reaction.[5]
General Properties of this compound
A summary of the typical physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | Tin(II) 2-ethylhexanoate |
| CAS Number | 301-10-0 |
| Molecular Formula | C₁₆H₃₀O₄Sn |
| Molecular Weight | 405.12 g/mol |
| Appearance | Clear to pale yellow liquid |
| Solubility | Soluble in organic solvents (e.g., toluene, xylene, esters) |
| Stability | Sensitive to moisture and oxidation |
The provided data are typical and may vary by supplier.
Application in Polyurethane Formulations
This compound is a cornerstone catalyst in the production of a wide array of polyurethane products, including flexible and rigid foams, coatings, adhesives, and elastomers.[1] It is particularly effective in accelerating the gelling reaction, which leads to the formation of the polymer network.[1]
Polyurethane Reaction Mechanism
The catalytic action of this compound in polyurethane formation involves the coordination of the tin(II) ion with the reactants, which lowers the activation energy of the urethane-forming reaction.
Experimental Protocol: Evaluation of this compound in a Two-Component Polyurethane Adhesive
This protocol outlines a method to evaluate the effect of varying this compound concentrations on the curing and performance properties of a two-component polyurethane adhesive.
Materials:
-
Part A (Polyol Component): Polyether polyol (e.g., PPG diol, MW 2000), chain extender (e.g., 1,4-Butanediol), and this compound at varying concentrations (see table below).
-
Part B (Isocyanate Component): Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI).
-
Substrate: Metal plates (e.g., aluminum, steel) for lap shear testing.[6]
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Durometer (Shore A or D) for hardness testing[7]
-
Universal testing machine for lap shear strength measurement[6]
-
Timer
Procedure:
-
Preparation of Part A:
-
In a reaction vessel, thoroughly mix the polyether polyol and chain extender.
-
Degas the mixture under vacuum to remove any entrapped air.
-
Add the specified amount of this compound to the polyol mixture and stir until homogeneously dispersed. Prepare separate batches for each catalyst concentration.
-
-
Mixing and Application:
-
Combine Part A and Part B in the specified stoichiometric ratio (e.g., NCO:OH ratio of 1.05:1).
-
Mix thoroughly for 2-3 minutes, ensuring a uniform mixture.
-
Record the pot life (working time) of the mixture according to ASTM D2471.[8]
-
For adhesion testing, apply the mixed adhesive to the prepared substrate for lap shear specimens as per ASTM D1002.[6]
-
For hardness and tack-free time measurements, cast the mixed adhesive into a suitable mold or onto a release liner.
-
-
Curing:
-
Allow the samples to cure at ambient temperature (e.g., 23 ± 2 °C and 50 ± 5% relative humidity).
-
Monitor the surface of the cast adhesive to determine the tack-free time.
-
-
Testing and Characterization:
-
After the specified curing period (e.g., 7 days), measure the Shore hardness of the cured adhesive using a durometer according to ASTM D2240.[7]
-
Determine the lap shear strength of the bonded specimens using a universal testing machine as per ASTM D1002.[6]
-
Evaluate the adhesion of coatings using the tape test method described in ASTM D3359.[9]
-
Data Presentation: Effect of this compound on Polyurethane Adhesive Properties
| This compound Concentration (wt% of total formulation) | Pot Life (minutes) | Tack-Free Time (hours) | Shore D Hardness (7 days) | Lap Shear Strength (MPa, 7 days) |
| 0.01 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| 0.05 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| 0.10 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| 0.20 | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
Note: The actual values will depend on the specific polyol, isocyanate, and other additives used in the formulation.
Application in Silicone Formulations
This compound is also utilized as a catalyst in the curing of RTV silicone sealants and adhesives.[4] It promotes the condensation reaction between silanol-terminated polymers and crosslinking agents.
Silicone Condensation Curing Mechanism
The catalytic cycle involves the formation of a tin-alkoxide intermediate which then reacts with a silanol group, regenerating the catalyst and forming a siloxane bond.
References
- 1. emirachem.com [emirachem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. bdmaee.net [bdmaee.net]
- 4. sinosil.com [sinosil.com]
- 5. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 6. testresources.net [testresources.net]
- 7. smithers.com [smithers.com]
- 8. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 9. industrialphysics.com [industrialphysics.com]
Laboratory-Scale Purification of Stannous Octoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a widely utilized catalyst in various industrial applications, including the production of polyurethane foams, coatings, adhesives, and elastomers.[1][2] It also serves as an initiator in the ring-opening polymerization of lactide to produce polylactic acid (PLA).[2] For many research and development applications, particularly in the pharmaceutical and biomedical fields, the purity of this compound is critical, as impurities can affect reaction kinetics, polymer properties, and biocompatibility. Commercial grades of this compound are typically around 95% pure and can contain residual reactants and byproducts such as 2-ethylhexanoic acid and water.[3] This document provides detailed protocols for the laboratory-scale purification of this compound to achieve higher purity suitable for sensitive applications.
Data Summary
The following table summarizes the quantitative data associated with the purification of this compound, including typical impurity levels and the conditions for their removal.
| Parameter | Commercial Grade | After Purification | Method of Purification | Reference |
| Purity | ~95% | >99% | Fractional Vacuum Distillation | [3] |
| Primary Impurities | 2-ethylhexanoic acid, Water | Significantly Reduced | Fractional Vacuum Distillation | [3] |
| Tin Content | ~23-27% | 28.6-29.2% | Complex Decomposition followed by vacuum dehydration and filtration | [4] |
| Yield | N/A | 97-98% | Complex Decomposition followed by vacuum dehydration and filtration | [4] |
Experimental Protocols
Protocol 1: Two-Step Fractional Distillation for High Purity
This protocol is the most common and effective method for purifying commercial this compound on a laboratory scale. It involves a two-step distillation process to remove water and 2-ethylhexanoic acid.[3]
Materials:
-
Commercial-grade this compound
-
Molecular sieves (4Å)
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump
-
Manometer
-
Cold trap (optional but recommended)
Procedure:
Step 1: Atmospheric Distillation to Remove Water
-
Place the commercial this compound into a round-bottom flask.
-
Set up a simple distillation apparatus.
-
Heat the flask gently using a heating mantle while stirring.
-
Collect the initial distillate, which will primarily be water.
-
Continue heating until the distillation of water ceases.
-
Allow the flask to cool to room temperature.
Step 2: Vacuum Distillation to Remove 2-Ethylhexanoic Acid
-
Reconfigure the apparatus for vacuum distillation. Ensure all joints are properly sealed.
-
Connect the apparatus to a vacuum pump, with a manometer to monitor the pressure. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Slowly reduce the pressure to approximately 15 torr.
-
Begin heating the flask to a temperature of 120-126°C.[3]
-
The fraction containing 2-ethylhexanoic acid will distill over. The boiling point of 2-ethylhexanoic acid is approximately 140°C at 23 torr, so it will be lower at 15 torr.[3]
-
Collect and discard this fraction.
-
The purified this compound will remain in the distillation flask as a pale yellow, viscous liquid.[3]
-
Turn off the heat and allow the system to cool completely before slowly reintroducing air.
-
Store the purified this compound over molecular sieves to prevent re-exposure to moisture.[3]
Purity Analysis:
The purity of the this compound can be confirmed by various analytical techniques:
-
FT-IR Spectroscopy: A comparison of the FT-IR spectra before and after purification will show a significant reduction in the broad O-H stretching band of the carboxylic acid (3700-2200 cm⁻¹) and the C=O stretching at 1720 cm⁻¹.[3]
-
Thermogravimetric Analysis (TGA): TGA of the commercial product typically shows three weight loss steps corresponding to water/acid impurities, pure this compound, and tin metal residue. The purified product will show only two steps, indicating the removal of the initial impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can also be used to confirm the removal of 2-ethylhexanoic acid.
Protocol 2: Purification by Washing and Vacuum Dehydration
This method is often integrated into the synthesis process but can be adapted for post-purchase purification if the this compound is contaminated with water-soluble impurities.
Materials:
-
This compound
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
Dissolve the this compound in a suitable water-immiscible organic solvent (e.g., toluene) if it is highly viscous.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of hot (40-50°C) deionized water and shake vigorously.[5]
-
Allow the layers to separate. The aqueous layer will contain water-soluble impurities.
-
Drain the lower aqueous layer.
-
Repeat the washing step two more times.
-
Transfer the organic layer containing the this compound to a round-bottom flask.
-
Remove the solvent and any residual water by vacuum. This can be done on a rotary evaporator or by vacuum distillation at a temperature not exceeding 70°C and a pressure below 1333 Pa.[4]
-
The final product is a pale yellow oily liquid.[4]
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Workflow for purity analysis of this compound.
Conclusion
The purification of this compound is essential for applications requiring high-purity catalysts. The two-step fractional distillation method is a robust and effective technique for removing common impurities like water and 2-ethylhexanoic acid at a laboratory scale. For impurities that are water-soluble, a washing and dehydration protocol can be employed. The choice of purification method will depend on the nature of the impurities and the desired final purity of the product. Proper analytical characterization is crucial to confirm the successful removal of impurities and to ensure the quality of the purified this compound for its intended use.
References
Application Notes and Protocols for Stannous Octoate in a Research Environment
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a vital organotin compound frequently employed as a catalyst in various chemical syntheses.[1][2] Its primary applications include the production of polyurethane foams, elastomers, coatings, adhesives, and sealants.[1][2] Furthermore, it serves as a polymerization initiator for biodegradable polymers like polylactic acid (PLA), which has significant applications in the biomedical and pharmaceutical fields.[1][2]
These application notes provide comprehensive guidelines for the proper storage and handling of this compound in a research laboratory setting to ensure catalyst efficacy, experimental reproducibility, and personnel safety.
Chemical and Physical Properties
This compound is a light yellow, viscous liquid.[3][4] It is soluble in organic solvents such as toluene, xylene, and esters, but insoluble in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | Sn(C₈H₁₅O₂)₂ |
| Molecular Weight | 405.12 g/mol [2] |
| Appearance | Pale yellow to amber liquid[1] |
| Melting Point | < -20 °C[2] |
| Boiling Point | > 200 °C[2][4] |
| Density | 1.251 g/mL at 25 °C[2][5] |
| Flash Point | > 113 °C[4][6] |
| Solubility | Soluble in organic solvents, insoluble in water[1] |
Stability and Reactivity
This compound is stable under normal storage conditions but is sensitive to moisture and oxidation.[1][7] The divalent tin (Sn(II)) can oxidize to the tetravalent state (Sn(IV)), which can diminish its catalytic activity.[5][7] It is also susceptible to hydrolysis.[2][5]
Table 2: Stability and Reactivity Data
| Condition | Effect |
| Air Exposure | Oxidation of Sn(II) to Sn(IV), reducing catalytic activity.[5][7] |
| Moisture/Water | Hydrolysis.[2][5] |
| Incompatible Materials | Strong oxidizing agents.[3][4] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and tin oxides.[3][4] |
Protocols for Safe Handling and Storage
Protocol 1: General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][11] Contaminated work clothing should not be allowed out of the workplace.[9][12]
Protocol 2: Storage of this compound
-
Container: Store in a tightly closed, original container.[3][11]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen.[7][13]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[3][6][14] The recommended storage temperature is 15–25 °C.[11]
-
Segregation: Store separately from strong oxidizing agents.[3][4]
Protocol 3: Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9][15]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical attention.[4][9][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
-
Protocol 4: Waste Disposal
-
Classification: this compound and its containers must be disposed of as hazardous waste.[16]
-
Procedure: Dispose of contents and containers in accordance with local, regional, and national regulations.[9][16] Do not allow the chemical to enter drains or the environment.[2][9]
Experimental Protocols
Protocol 5: Preparation of a this compound Stock Solution
-
Objective: To prepare a stock solution of this compound in an appropriate organic solvent for use in catalytic reactions.
-
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Volumetric flask
-
Syringe or pipette
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Ensure all glassware is dry.
-
In a chemical fume hood, flush the volumetric flask with an inert gas.
-
Using a syringe or pipette, transfer the required volume of this compound to the volumetric flask.
-
Dilute to the mark with the anhydrous organic solvent.
-
Stopper the flask and mix thoroughly.
-
Store the stock solution under an inert atmosphere in a tightly sealed container.
-
Protocol 6: Use of this compound as a Catalyst in a Polymerization Reaction
-
Objective: To add a precise amount of this compound catalyst to a polymerization reaction.
-
Materials:
-
This compound stock solution
-
Reaction vessel containing monomers and solvent
-
Microsyringe
-
Inert atmosphere setup
-
-
Procedure:
-
Set up the reaction vessel with the monomers and solvent under an inert atmosphere.
-
Using a microsyringe, draw up the calculated volume of the this compound stock solution.
-
Inject the catalyst into the reaction mixture through a septum.
-
Rinse the syringe with the reaction solvent if necessary to ensure complete transfer.
-
Proceed with the polymerization reaction according to the specific experimental parameters.
-
Visualizations
Caption: Workflow for the lifecycle of this compound in a research environment.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. emirachem.com [emirachem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound, Tin 2-ethylhexanoate, Tin octoate Manufacturers, SDS [mubychem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 301-10-0 [chemicalbook.com]
- 6. This compound or Tin Octoate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 7. nbinno.com [nbinno.com]
- 8. farnell.com [farnell.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. wahanaap.com [wahanaap.com]
- 13. What Is this compound - chemical book - News - Green View Technology and Development Co., Ltd [gvchem.com]
- 14. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
Application Notes and Protocols for Incorporating Stannous Octoate in Photocurable 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of stannous octoate as a thermal catalyst in dual-cure photocurable 3D printing resins. The dual-cure approach, combining UV-initiated photopolymerization with a subsequent thermal curing step, significantly enhances the thermomechanical properties of 3D printed parts, making them suitable for demanding applications in research, prototyping, and medical device development.
Introduction to Dual-Cure 3D Printing Resins
Conventional photocurable 3D printing resins, often based on (meth)acrylate chemistry, can sometimes result in brittle parts due to incomplete polymerization and non-uniform conversion throughout the printed object. Dual-cure systems address these limitations by incorporating a secondary, thermally activated curing mechanism.
The process begins with a standard UV-based 3D printing method, such as stereolithography (SLA) or digital light processing (DLP), to define the object's geometry. This initial step forms a "green" part with sufficient mechanical integrity for handling. Subsequently, a thermal post-curing step is initiated. This is where this compound plays a crucial role as a catalyst, driving a secondary polymerization reaction that leads to a more completely cured and robust final part with improved mechanical properties. This approach is particularly effective for resins containing urethane linkages, where this compound catalyzes the reaction between isocyanates and polyols.[1][2]
The Role of this compound in Dual-Cure Resins
This compound, also known as tin(II) 2-ethylhexanoate, is a widely used organotin catalyst in polyurethane chemistry.[3] In the context of dual-cure photocurable resins, it functions as a highly efficient catalyst for the thermal curing stage. Its primary role is to accelerate the gelling reaction, which involves the formation of urethane linkages between polyol and isocyanate components within the resin that were not fully reacted during the initial photocuring stage.
The mechanism of action involves the coordination of the tin(II) ion with the reactants, which lowers the activation energy of the urethane formation reaction, leading to a faster and more complete cure at elevated temperatures. This results in a final printed object with enhanced toughness, flexibility, and thermal stability.
Exemplary Dual-Cure Resin Formulation
The following table outlines a representative formulation for a dual-cure photocurable resin incorporating this compound. This formulation is intended as a starting point for researchers, and optimization may be required based on the specific 3D printer and desired final properties.
| Component | Class | Weight Percentage (wt%) | Purpose |
| Urethane Dimethacrylate (UDMA) | Oligomer | 40 - 60% | Provides the polymer backbone and influences mechanical properties. |
| Poly(ethylene glycol) diacrylate (PEGDA) | Monomer/Crosslinker | 20 - 40% | Acts as a reactive diluent to control viscosity and contributes to crosslink density. |
| Isobornyl Acrylate (IBOA) | Monomer/Reactive Diluent | 10 - 20% | Reduces viscosity for improved printability. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 0.5 - 2.0% | Initiates photopolymerization upon exposure to UV light. |
| This compound | Thermal Catalyst | 0.1 - 0.5% | Catalyzes the secondary thermal curing reaction. |
Note: The specific choice of oligomers and monomers can be tailored to achieve desired properties such as flexibility, hardness, and biocompatibility.
Experimental Protocols
Resin Preparation
Safety Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling resin components.
-
Component Weighing: Accurately weigh each component according to the desired formulation using an analytical balance.
-
Mixing: In a light-blocking container, combine the urethane dimethacrylate oligomer, PEGDA, and IBOA. Mix thoroughly using a magnetic stirrer or a planetary mixer until a homogeneous mixture is obtained.
-
Photoinitiator Addition: Add the TPO photoinitiator to the mixture and continue stirring in a dark environment until it is completely dissolved.
-
Catalyst Incorporation: Add the this compound to the resin mixture and stir until it is evenly dispersed. It is crucial to add the catalyst last to prevent premature thermal reaction.
-
Degassing: If necessary, degas the resin mixture in a vacuum chamber to remove any entrapped air bubbles, which can affect print quality.
-
Storage: Store the prepared resin in a sealed, light-blocking container at room temperature.
3D Printing (Photocuring)
-
Printer Setup: Ensure your SLA or DLP 3D printer is properly calibrated. Pour the prepared dual-cure resin into the resin vat.
-
Print Parameters: Set the appropriate printing parameters. These will vary depending on the printer and the specific resin formulation. Key parameters to consider include:
-
Layer Height: Typically 25-100 µm.
-
Exposure Time per Layer: This will need to be determined experimentally through calibration prints. A starting point could be 2-10 seconds per layer.
-
-
Printing: Initiate the printing process and allow it to complete. The resulting "green" part will be solid but may not have reached its final mechanical properties.
Post-Processing and Thermal Curing
-
Cleaning: After printing, carefully remove the part from the build platform. Wash the part in a suitable solvent, such as isopropyl alcohol (IPA), to remove any uncured resin from the surface. An ultrasonic bath can aid in this process.
-
Drying: Thoroughly dry the cleaned part with compressed air or in a low-temperature oven (below the activation temperature of the catalyst).
-
Thermal Curing: Place the dry, green part in a programmable laboratory oven. The thermal curing profile should be carefully controlled. A typical profile is as follows:
-
Ramp-up: Increase the temperature from room temperature to the target curing temperature at a controlled rate (e.g., 5 °C/minute) to avoid thermal shock.
-
Hold: Maintain the target curing temperature for a specified duration to allow for the complete reaction of the secondary cure components. A common starting point is 120°C for 2-4 hours.[3] The optimal time and temperature should be determined experimentally.
-
Cool-down: Allow the part to cool down slowly to room temperature inside the oven to prevent warping or cracking.
-
Characterization of Cured Parts
To evaluate the effectiveness of the this compound-catalyzed thermal cure, a series of characterization tests should be performed on both the "green" parts and the thermally post-cured parts.
Mechanical Testing
Standard mechanical tests can quantify the improvement in material properties.
-
Tensile Testing (ASTM D638): Measures tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Determines the flexural strength and modulus.
-
Hardness Testing (ASTM D2240): Measures the Shore hardness of the material.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg) and to study the curing kinetics.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation temperature of the material.
Expected Results and Data Presentation
The inclusion of this compound and a subsequent thermal cure is expected to significantly improve the mechanical and thermal properties of the 3D printed parts. The following table provides a template for presenting comparative data.
| Property | Green Part (No Thermal Cure) | Thermally Cured Part (with this compound) | % Improvement |
| Tensile Strength (MPa) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Young's Modulus (GPa) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Elongation at Break (%) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Flexural Strength (MPa) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Shore D Hardness | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| Glass Transition Temp. (Tg) (°C) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
Visualizations
Signaling Pathway for Dual-Cure Polymerization
Caption: Dual-cure polymerization process.
Experimental Workflow
Caption: Experimental workflow for dual-cure resin.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Photocuring | - Insufficient exposure time- Low photoinitiator concentration- Expired resin components | - Increase UV exposure time per layer- Increase photoinitiator concentration within the recommended range- Use fresh resin components |
| Part Warping/Cracking during Thermal Cure | - Too rapid heating or cooling rate- Non-uniform temperature distribution in the oven | - Decrease the ramp-up and cool-down rates- Ensure proper air circulation in the oven- Consider a multi-step curing profile with intermediate holds |
| Poor Mechanical Properties after Thermal Cure | - Insufficient thermal curing time or temperature- Low this compound concentration- Incompatible resin components | - Increase the thermal curing time and/or temperature- Increase the this compound concentration within the recommended range- Ensure all resin components are compatible and well-mixed |
| Resin Gelling before Printing | - Premature thermal reaction- Exposure to ambient light | - Add this compound as the final step in resin preparation- Store the prepared resin in a cool, dark place- Prepare the resin immediately before use |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Monomer Conversion with Stannous Octoate Catalyst
Welcome to the technical support center for troubleshooting ring-opening polymerization (ROP) challenges when using a stannous octoate catalyst. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low monomer conversion in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low monomer conversion in ROP catalyzed by this compound?
Low monomer conversion is frequently attributed to the deactivation of the this compound catalyst or the presence of impurities that interfere with the polymerization process. The primary culprits include:
-
Catalyst Inactivity: this compound is sensitive to hydrolysis and oxidation.[1] Improper handling or storage can lead to a significant loss of catalytic activity.
-
Monomer and Initiator Impurities: Water is a significant inhibitor as it hydrolyzes the catalyst.[2] Acidic impurities can also deactivate the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst/initiator concentrations can lead to incomplete polymerization.
-
Monomer Quality: The presence of oligomers or other impurities in the monomer can affect the polymerization kinetics.
Q2: How can I tell if my this compound catalyst is still active?
A yellowing of the typically clear, colorless to pale yellow liquid can indicate oxidation of Sn(II) to Sn(IV), which is less catalytically active.[1][3] However, the most definitive method is to perform a small-scale test polymerization with a well-purified, highly reactive monomer under ideal conditions and monitor the conversion.
Q3: What is the role of an alcohol initiator in this compound-catalyzed ROP?
This compound itself is not the true initiator. It reacts with an alcohol initiator (like benzyl alcohol or ethylene glycol) in situ to form a tin(II) alkoxide, which is the actual initiating species for the polymerization.[4] Therefore, the presence and purity of the alcohol initiator are critical for efficient polymerization.
Q4: Can water act as an initiator?
Yes, water can act as an initiator in ROP. However, it also leads to the hydrolysis of this compound, which deactivates the catalyst.[2] Polymerizations initiated by water often result in lower molecular weights and broader polydispersity.
Troubleshooting Guide
Problem: Low Monomer Conversion
This guide provides a systematic approach to identifying and resolving the root causes of low monomer conversion.
Question: Is my this compound catalyst active?
Troubleshooting Actions:
-
Visual Inspection: Check the catalyst for any significant color change from pale yellow to dark yellow or brown, which could indicate oxidation.
-
Activity Test: Conduct a small-scale control polymerization with rigorously purified monomer and initiator. Compare the conversion rate to a previously successful experiment or literature data.
dot
Caption: Catalyst Integrity Verification Workflow.
Question: Are my monomer, initiator, and solvent sufficiently pure?
Troubleshooting Actions:
-
Water Content Analysis: Use Karl Fischer titration to determine the water content of your monomer, initiator, and solvent.
-
Purification: If the water content is high, purify your reagents using the appropriate protocols (see Experimental Protocols section).
-
Check for Acidic Impurities: For the monomer, consider potential acidic impurities from synthesis or degradation. Recrystallization is an effective purification method.
dot
Caption: Reagent Purity Assessment Workflow.
Question: Are my reaction conditions optimal for this polymerization?
Troubleshooting Actions:
-
Temperature: Ensure the reaction temperature is appropriate for the specific monomer. Higher temperatures generally increase the polymerization rate but can also lead to side reactions.
-
Concentration: Verify the monomer, initiator, and catalyst concentrations are correct. An incorrect monomer-to-initiator ratio will affect the final molecular weight, and an incorrect catalyst concentration will impact the reaction rate.
-
Reaction Time: The polymerization may require more time to reach high conversion. Monitor the reaction over a longer period.
dot
Caption: Reaction Condition Evaluation Workflow.
Quantitative Data
The following tables summarize the impact of key parameters on monomer conversion.
Table 1: Effect of Water Content on ε-Caprolactone Conversion
| Moles of Water per Mole of Initiator (Ethylene Glycol) | Polymerization Rate | Final Monomer Conversion | Observations |
| 0 (Control) | Baseline | High | - |
| 0.5 | Depressed | Lower | Rate of polymerization is reduced compared to the control. |
| 1.0 | Depressed | Lower | Further reduction in polymerization rate. |
| 2.0 | Depressed, then slight increase | Lower | The initial rate is depressed, but a slight increase may be observed as water also acts as an initiator, increasing the total number of initiating species.[5] |
Table 2: Effect of Catalyst Concentration on Polymerization Rate
| Initiator Concentration (mol%) | Polymerization Rate | Activation Energy (Ea) |
| 1.0 | Slower | Higher |
| 1.5 | Moderate | Intermediate |
| 2.0 | Faster | Lower |
Experimental Protocols
Protocol 1: Purification of ε-Caprolactone Monomer
This protocol describes the purification of commercially available ε-caprolactone to remove water.[5]
-
Drying:
-
Ensure all glassware is thoroughly dried in an oven at 110 °C for at least 24 hours.
-
In a dry round-bottom flask under a nitrogen atmosphere, add the ε-caprolactone.
-
Add calcium hydride (CaH₂) and stir the mixture under nitrogen for 48 hours.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Slowly increase the temperature under reduced pressure to distill the monomer.
-
Discard the first and last 10-15% of the distillate.
-
Collect the middle fraction and store it under an inert atmosphere.
-
Protocol 2: Purification of Lactide Monomer
This protocol describes the purification of lactide by recrystallization.[6]
-
Dissolution: Dissolve the crude lactide in a suitable solvent (e.g., ethyl acetate or ethanol) by heating.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified lactide crystals under vacuum. For optimal purity, a second recrystallization from a different solvent may be performed.[7]
Protocol 3: Drying of Benzyl Alcohol Initiator
-
Drying Agent: Place anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) in a flask containing benzyl alcohol.
-
Stirring: Stir the mixture for at least 24 hours under an inert atmosphere.
-
Filtration/Decantation: Carefully decant or filter the dried benzyl alcohol into a clean, dry flask under an inert atmosphere.
-
Storage: Store the dried initiator over molecular sieves in a sealed container under an inert atmosphere.
Protocol 4: General Procedure for Catalyst Activity Test
-
Reagent Preparation: Use rigorously purified monomer (e.g., ε-caprolactone) and initiator (e.g., benzyl alcohol) with known low water content.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the monomer and initiator at a specific molar ratio (e.g., 100:1).
-
Catalyst Addition: Prepare a stock solution of the this compound catalyst in anhydrous toluene. Add a precise amount of the catalyst solution to the reaction mixture to achieve a specific monomer-to-catalyst ratio (e.g., 500:1).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a constant temperature (e.g., 120 °C).
-
Monitoring Conversion: At regular time intervals, take aliquots from the reaction mixture and quench the polymerization. Analyze the aliquots by ¹H NMR to determine the monomer conversion.
-
Analysis: Plot monomer conversion versus time. A steep slope indicates high catalyst activity, while a shallow slope suggests low activity.
Protocol 5: Water Content Determination by Karl Fischer Titration
This is a general outline; refer to your specific instrument's manual for detailed instructions.
-
Titrator Preparation: Add the Karl Fischer reagent to the titration vessel and allow it to stabilize.
-
Titer Determination: Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., sodium tartrate dihydrate).
-
Sample Analysis:
-
Accurately weigh a sample of your monomer, initiator, or solvent.
-
Inject the sample into the titration vessel.
-
The titrator will automatically titrate the sample to the endpoint and calculate the water content.
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 4. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. polylactide.com [polylactide.com]
- 7. researchgate.net [researchgate.net]
methods for removing stannous octoate catalyst from polymer products
Technical Support Center: Stannous Octoate Catalyst Removal
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for the effective removal of this compound catalyst from polymer products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my polymer product?
Residual this compound catalyst can be detrimental to the final polymer product for several reasons:
-
Toxicity: Tin-based compounds can be toxic, which is a significant concern for polymers intended for biomedical applications such as surgical implants or drug delivery systems.[1][2] Residual catalysts can negatively impact the biocompatibility of the material.[3]
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict limits for residual tin content in bioabsorbable polymers.[3]
-
Polymer Stability: The presence of residual catalyst can compromise the thermal stability and overall performance of the polymer, potentially accelerating degradation.[4][5] Removing the catalyst can significantly improve properties like thermal decomposition temperature and tensile modulus.[4][5]
-
Product Purity: For high-purity applications, catalyst residues are considered impurities that can affect the polymer's chemical and physical properties, including its color and stability.[6]
Q2: What are the acceptable limits for residual tin in biomedical polymers?
The acceptable level of residual heavy metals can vary, but for bioabsorbable polymers, the FDA has set an upper limit for tin content at 20 parts per million (ppm).[3] To meet this requirement, industrial processes often use very low initial concentrations of this compound.[3] Some biomedical-grade polymers are purified to reduce residual tin to below 50 ppm, with some processes achieving levels as low as 5 ppm.[3]
Q3: What are the primary methods for removing this compound catalyst?
Several techniques can be employed to remove tin-based catalysts from polymer solutions. The choice of method depends on the polymer's properties, the solvent system, and the desired level of purity.[6] Common methods include:
-
Precipitation and Washing: This is a traditional and straightforward method where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The catalyst, being more soluble in the solvent/non-solvent mixture, is washed away from the precipitated polymer.[6]
-
Solvent Extraction: This technique often involves using acid-alcohol mixtures. For instance, hydrochloric acid can react with the metal catalyst, and an alcohol like ethanol helps to dissolve and carry it away from the polymer.[6]
-
Adsorption Chromatography: The polymer solution is passed through a column packed with an adsorbent material like neutral alumina or silica.[7] These materials have a high affinity for the metal catalyst and effectively trap it, allowing the purified polymer solution to pass through.[6][7]
-
CO2-Laden Water Extraction: A greener alternative that uses CO2-laden water to extract metal catalysts. This method avoids the use of organic solvents and acids and has shown high efficiency in removing metallic compounds.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Residual Tin Content After Purification | Inefficient Method: The selected purification method may not be optimal for the specific polymer-catalyst system. | Optimize Parameters: Adjust parameters like solvent polarity, temperature, or flow rate if using chromatography.[7]Combine Methods: Use a multi-step approach, such as solvent extraction followed by adsorption, for improved results.[6]Switch Methods: Consider an alternative technique. For example, if precipitation is ineffective, try column chromatography. |
| Insufficient Washing/Rinsing: The catalyst may be physically trapped within the precipitated polymer. | Increase the number of washing steps or the volume of the rinsing solvent. Ensure vigorous stirring during washing to break up polymer agglomerates. | |
| High Initial Catalyst Concentration: Using a high concentration of this compound in the polymerization makes removal more challenging. | Minimize the catalyst concentration during synthesis. Reducing the catalyst:monomer ratio from 1:1000 to 1:10,000 can lower residual tin from 176 ppm to 5 ppm.[3] | |
| Polymer Degradation During Removal Process | Harsh Solvents or Reagents: The use of strong acids or high temperatures can cause chain scission and reduce the polymer's molecular weight. | Use Milder Conditions: Opt for neutral alumina instead of acidic alumina in column chromatography.[7] Use dilute acids or explore non-acidic extraction methods. Lower Temperature: Perform extraction and washing steps at room temperature or below, if possible. |
| Low Polymer Yield After Purification | Polymer Co-precipitation: The polymer may be partially soluble in the non-solvent, leading to loss of material during the precipitation and washing steps. | Select a Better Solvent/Non-Solvent System: Choose a non-solvent in which the polymer is completely insoluble but the catalyst and impurities remain in solution. Optimize Precipitation: Add the non-solvent slowly while stirring to control the precipitation process and form larger, more easily filterable particles. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding residual tin limits and the efficiency of certain removal methods.
| Parameter | Value | Polymer System / Context | Source |
| FDA Limit for Residual Tin | < 20 ppm | Bioabsorbable Polymers | [3] |
| Biomedical Grade PCL Target | < 50 ppm | Purified Poly(ε-caprolactone) | [3] |
| Catalyst Ratio Reduction | From 176 ppm to 5 ppm | Poly(ε-caprolactone) | [3] |
| CO2-Laden Water Extraction | ~90% removal | Zinc Glutarate from Poly(propylene carbonate) | [4][5] |
| Residual Tin Post-Aging | 306 to 795 ppm | Poly(DL-lactide) without specific purification | [8] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This protocol is a general method suitable for many soluble polymers.
-
Dissolution: Dissolve the crude polymer product in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or toluene) at room temperature. The polymer should be fully dissolved to form a homogeneous solution.
-
Precipitation: Slowly add the polymer solution to a large volume of a vigorously stirred non-solvent (e.g., methanol, ethanol, or hexane). A typical volume ratio is 1:10 (polymer solution to non-solvent). The polymer will precipitate out of the solution.
-
Washing: Continue stirring for 30-60 minutes to wash the precipitated polymer. This allows the catalyst, which is soluble in the solvent mixture, to be removed from the polymer surface.
-
Isolation: Isolate the polymer by filtration. Wash the collected polymer powder or solid multiple times with fresh non-solvent to remove any remaining impurities. For instance, after dissolving in dichloromethane, wash the solution with methanol and a dilute hydrochloric acid solution (e.g., 5% aqueous solution), repeating the acid wash three times.[9]
-
Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Adsorption Chromatography
This method is highly effective for removing trace amounts of metal catalysts.
-
Column Preparation: Pack a glass chromatography column with a slurry of neutral alumina or silica gel in a suitable non-polar solvent (e.g., hexane or toluene). The choice of adsorbent depends on the polymer and catalyst. Neutral alumina is often preferred to avoid polymer degradation.[7]
-
Dissolution: Dissolve the crude polymer in a minimal amount of a solvent that is compatible with the chromatography system (e.g., toluene or dichloromethane).
-
Loading: Carefully load the polymer solution onto the top of the prepared column.
-
Elution: Elute the polymer from the column using the chosen solvent. The polymer will pass through the column while the this compound catalyst is adsorbed onto the stationary phase.
-
Collection: Collect the fractions containing the purified polymer. The presence of the polymer can be monitored by techniques like thin-layer chromatography (TLC) or by evaporating the solvent from a small aliquot.
-
Solvent Removal: Combine the purified fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final polymer product under vacuum to remove any residual solvent.
Visualizations
Below are diagrams illustrating key workflows and relationships in the catalyst removal process.
Caption: General workflow for polymer purification to remove catalyst residues.
Caption: Decision tree for selecting a suitable catalyst removal method.
Caption: Principle of catalyst removal by adsorption chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of this compound or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
optimizing temperature and pressure for stannous octoate catalysis
Welcome to the Technical Support Center for Stannous Octoate Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in catalysis?
A1: this compound, also known as tin(II) 2-ethylhexanoate, is a widely used organotin compound. In catalysis, it is primarily used to accelerate polymerization reactions.[1][2][3][4] It is particularly effective as a catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL). It also serves as a potent gelling catalyst in the production of polyurethane foams, elastomers, coatings, and sealants.[2][4]
Q2: How should this compound be handled and stored?
A2: this compound is sensitive to moisture and oxygen, which can lead to hydrolysis and oxidation, reducing its catalytic activity.[2] Therefore, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen).[2] When handling, it is crucial to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[1]
Q3: What are the typical temperature ranges for this compound-catalyzed polymerizations?
A3: The optimal temperature for this compound catalysis is highly dependent on the specific monomer and desired polymer characteristics. For the ring-opening polymerization of lactide and ε-caprolactone, temperatures typically range from 120°C to 180°C. In polyurethane foam production, the reaction is often carried out at or near ambient temperature, with the exotherm of the reaction increasing the temperature.
Q4: Is pressure a critical parameter for optimizing this compound catalysis?
A4: Based on available literature, pressure is not a primary parameter for optimizing the catalytic activity of this compound in most common applications like bulk ring-opening polymerization. These reactions are often conducted at atmospheric or reduced pressure to facilitate the removal of volatile byproducts. In polyurethane foam production, the internal pressure is generated by the blowing agent, and while it is a critical parameter for foam morphology, external pressure is not typically manipulated to control the catalyst's performance. For specialized applications like reactive injection molding, pressure plays a crucial role in mold filling and part quality, but its direct influence on the catalytic kinetics of this compound is not well-documented.[5]
Troubleshooting Guides
Issue 1: Low Monomer Conversion or Slow Reaction Rate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | Gradually increase the reaction temperature in 10°C increments within the recommended range for your specific monomer. Monitor the reaction rate at each step. For example, in the ROP of ε-caprolactone, increasing the temperature from 140°C to 180°C can significantly increase the polymerization rate. |
| Catalyst Deactivation | Ensure the catalyst has been properly stored under an inert atmosphere to prevent hydrolysis and oxidation. Use freshly opened or properly stored catalyst. Consider purifying the this compound before use if contamination is suspected. |
| Presence of Impurities | Water and acidic impurities in the monomer or solvent can deactivate the catalyst. Ensure all reactants and solvents are thoroughly dried and purified before use. |
| Low Catalyst Concentration | Increase the catalyst concentration incrementally. Be aware that higher catalyst levels can affect the molecular weight and polydispersity of the resulting polymer. |
Issue 2: Incorrect Molecular Weight of the Polymer
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Temperature | High reaction temperatures can lead to side reactions like transesterification, which can broaden the molecular weight distribution and potentially lower the average molecular weight. Consider running the polymerization at a lower temperature for a longer period. |
| Incorrect Monomer-to-Initiator Ratio | The molecular weight of polymers from ROP is often controlled by the monomer-to-initiator ratio. Ensure the accurate addition of both monomer and initiator (e.g., an alcohol co-initiator). |
| Water as an Unintended Initiator | The presence of water can initiate polymerization, leading to a lower molecular weight than predicted. Thoroughly dry all components of the reaction. |
| High Catalyst Concentration | In some systems, a higher catalyst concentration can lead to a lower molecular weight. Optimize the catalyst loading to achieve the target molecular weight. |
Issue 3: Poor Control over Polymer Properties (e.g., Broad Polydispersity)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Side Reactions at High Temperatures | Prolonged reaction times at elevated temperatures can promote side reactions. Optimize the reaction time and temperature to achieve high conversion while minimizing side reactions. |
| Non-uniform Reaction Conditions | Ensure efficient stirring and uniform heat distribution throughout the reaction vessel to promote consistent polymer chain growth. |
| Impurity-Induced Chain Transfer | Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. |
Data Presentation
Table 1: Effect of Temperature on the Bulk Polymerization of ε-Caprolactone Catalyzed by this compound
| Temperature (°C) | Catalyst Concentration (mol%) | Reaction Time (hours) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 140 | 0.1 | 24 | >95 | 45,000 | 1.8 |
| 160 | 0.1 | 12 | >95 | 42,000 | 1.9 |
| 180 | 0.1 | 6 | >95 | 38,000 | 2.1 |
Table 2: Effect of Temperature on the Bulk Polymerization of L-Lactide Catalyzed by this compound
| Temperature (°C) | Catalyst Concentration (mol%) | Reaction Time (hours) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 150 | 0.05 | 8 | 92 | 25,000 | 1.7 |
| 160 | 0.05 | 5 | 95 | 23,000 | 1.8 |
| 180 | 0.05 | 3 | 96 | 20,000 | 2.0 |
Experimental Protocols
Protocol 1: Bulk Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-caprolactone (distilled under reduced pressure)
-
This compound
-
Initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Nitrogen gas for inert atmosphere
-
Schlenk flask and magnetic stirrer
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.
-
The desired amount of ε-caprolactone and benzyl alcohol (initiator) are added to the flask via syringe.
-
The flask is placed in an oil bath preheated to the desired reaction temperature (e.g., 160°C).
-
The this compound catalyst is added to the reaction mixture via syringe.
-
The reaction is allowed to proceed with stirring for the desired amount of time.
-
To terminate the reaction, the flask is removed from the oil bath and cooled to room temperature.
-
The polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for this compound-catalyzed bulk polymerization.
Caption: Relationship between key reaction parameters and polymer properties.
References
identifying and minimizing side reactions with stannous octoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stannous octoate [Sn(Oct)₂] as a catalyst, particularly in ring-opening polymerization (ROP) of lactones and for polyurethane production.
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight (Mn) and/or Broad Polydispersity Index (PDI)
Question: My polymerization reaction is resulting in a polymer with a lower molecular weight than theoretically expected and/or a high polydispersity index (PDI > 1.5). What are the potential causes and how can I address this?
Answer:
Low molecular weight and high PDI are common issues when using this compound and often point to unwanted side reactions that lead to chain termination or uncontrolled initiation. The primary culprits are typically impurities like water and transesterification reactions.
Possible Causes & Solutions:
-
Presence of Water: Water acts as an initiator in ROP, leading to the formation of polymer chains with carboxylic acid end-groups and a lower overall molecular weight than intended.[1] It can also hydrolyze the this compound catalyst, reducing its efficiency and potentially leading to the formation of tin oxides which can also initiate polymerization.[2]
-
Solution: Ensure all reactants and equipment are rigorously dried. Monomers and solvents should be distilled over a suitable drying agent (e.g., calcium hydride), and glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). For detailed guidance, refer to the experimental protocol on setting up an anhydrous reaction.
-
-
Transesterification: this compound is an effective transesterification catalyst, which can lead to both intermolecular (chain-chain) and intramolecular (backbiting) reactions.[3] These reactions redistribute the polymer chains, leading to a broader PDI and potentially lower Mn. Transesterification is more prominent at higher temperatures and longer reaction times.[3][4]
-
Solution: Optimize the reaction temperature and time. Lowering the temperature can reduce the rate of transesterification. Similarly, minimizing the reaction time once high monomer conversion is achieved can prevent excessive side reactions.
-
-
Incorrect Monomer-to-Initiator Ratio: The molecular weight of the polymer in a well-controlled ROP is determined by the initial monomer-to-initiator ratio. An excess of initiator will lead to a lower molecular weight.
-
Solution: Carefully calculate and accurately measure the amounts of monomer and initiator. The initiator is often an alcohol, and its purity is crucial.
-
-
Catalyst Concentration: While a higher catalyst concentration can increase the polymerization rate, it can also promote side reactions, including transesterification, leading to a broader PDI.[3]
-
Solution: Titrate the catalyst concentration to find the optimal balance between reaction rate and control over polymer properties.
-
Issue 2: Poor Reaction Kinetics or Stalled Polymerization
Question: My polymerization reaction is proceeding very slowly or has stalled before reaching high monomer conversion. What could be the issue?
Answer:
Slow or stalled reactions are often related to the deactivation of the catalyst or the presence of inhibiting impurities.
Possible Causes & Solutions:
-
Catalyst Hydrolysis/Oxidation: this compound is sensitive to moisture and oxygen. Hydrolysis can deactivate the catalyst, while oxidation of Sn(II) to Sn(IV) can also reduce its catalytic activity. The presence of yellow coloration in the typically colorless liquid can indicate oxidation.
-
Solution: Proper handling and storage of this compound are critical. Store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and moisture. Use freshly purified catalyst for best results. Refer to the protocol for catalyst purification.
-
-
Presence of 2-Ethylhexanoic Acid (2-EHA): Free 2-EHA, a potential impurity in this compound, can retard the polymerization rate.[1]
-
Solution: Use high-purity this compound. If necessary, the catalyst can be purified by vacuum distillation to remove 2-EHA.[1]
-
-
Strongly Coordinating Initiators: Some initiators, particularly diols like ethylene glycol, can form stable, less reactive stannous alkoxides, leading to an induction period at the beginning of the polymerization.[1]
-
Solution: Be aware of potential induction periods when using certain initiators. The polymerization should proceed normally after the free initiator is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound?
A1: The primary side reactions are:
-
Hydrolysis: Reaction with water, which can deactivate the catalyst and introduce unwanted initiation sites.
-
Oxidation: The Sn(II) center can be oxidized to Sn(IV), which is less catalytically active for ROP. This is often indicated by a yellowing of the catalyst.
-
Transesterification: Both intermolecular (between polymer chains) and intramolecular (backbiting to form cyclic oligomers) transesterification can occur, affecting the molecular weight distribution and microstructure of the polymer.[3][4] This is more prevalent at higher temperatures.[3]
Q2: How does temperature affect this compound-catalyzed polymerization?
A2: Temperature has a significant impact:
-
Reaction Rate: Higher temperatures generally increase the rate of polymerization.
-
Side Reactions: Increased temperature also accelerates side reactions, particularly transesterification, which can lead to a broader PDI and loss of stereocontrol in the polymerization of chiral monomers like lactide.[3] At very high temperatures (e.g., 180°C), degradation of the polymer can occur with prolonged reaction times.[5]
Q3: How does the concentration of this compound affect the polymerization?
A3: The catalyst concentration influences both the reaction rate and the polymer properties. A higher catalyst concentration leads to a faster polymerization rate but can also increase the extent of transesterification, resulting in a higher PDI.[3] It is crucial to optimize the monomer-to-catalyst ratio for a specific application.
Q4: Can I use this compound in the presence of air and moisture?
A4: No, it is highly recommended to work under anhydrous and inert conditions. This compound is susceptible to hydrolysis and oxidation, which will compromise its catalytic activity and lead to poor control over the polymerization.
Q5: My final polymer is yellow. What is the likely cause?
A5: A yellow discoloration of the polymer can be due to the oxidation of the this compound catalyst from Sn(II) to Sn(IV) species during the polymerization, especially at elevated temperatures. Using fresh, properly stored catalyst and maintaining an inert atmosphere during the reaction can help minimize this.
Data Presentation
Table 1: Effect of this compound Concentration on PLA Molecular Weight
| Catalyst Concentration (wt%) | PLLA Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.3 (with 0.1 wt% Maleic Anhydride) | 110,000 | 1.5 |
| 0.3 | 4,020 | 1.5 |
| 0.5 | 146,000 | - |
| 0.25 | 74,000 | - |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Table 2: Effect of Initiator and Catalyst Concentration on P(LL-co-CL) Molecular Weight
| [M]/[DEG] (mol/mol) | [M]/[Sn(Oct)₂] (mol/mol) | Mn ( g/mol ) | PDI |
| 125 | 5000 | 25,000 | 1.8 |
| 250 | 5000 | 48,000 | 1.9 |
| 500 | 5000 | 85,000 | 2.1 |
| 250 | 10000 | 52,000 | 1.8 |
| 250 | 20000 | 55,000 | 1.7 |
[M] = Total monomer concentration, [DEG] = Diethylene glycol initiator concentration.[8]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Ring-Opening Polymerization of Lactide
-
Glassware Preparation: All glassware (e.g., reaction flask, stirrer bar) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum. Assemble the glassware while hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Reagent Purification:
-
Monomer (Lactide): Recrystallize from dry ethyl acetate or toluene to remove impurities and residual lactic acid. Dry the purified monomer under vacuum for 24-48 hours before use.
-
Initiator (e.g., Benzyl Alcohol): Distill from a suitable drying agent (e.g., calcium hydride) and store over molecular sieves under an inert atmosphere.
-
Catalyst (this compound): If necessary, purify by vacuum distillation to remove 2-ethylhexanoic acid and any water.[1] Store in a sealed ampoule or Schlenk flask under an inert atmosphere.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the purified lactide to the reaction flask.
-
Heat the flask to the desired reaction temperature (e.g., 130°C) to melt the monomer.
-
In a separate, dry vial, prepare a stock solution of the initiator and catalyst in a minimal amount of dry toluene or add them neat via syringe.
-
Inject the initiator and catalyst into the molten monomer with vigorous stirring.
-
-
Polymerization:
-
Maintain the reaction under a positive pressure of inert gas at the set temperature for the desired time.
-
Monitor the reaction progress by taking aliquots (if possible) for analysis (e.g., ¹H NMR to determine monomer conversion).
-
-
Termination and Purification:
-
Cool the reaction to room temperature. The polymer will solidify.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the final polymer under vacuum to a constant weight.
-
Protocol 2: Characterization of Polymer by Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer into a vial.
-
Add a known volume of a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) to achieve a concentration of 1-2 mg/mL.[9]
-
Gently agitate the vial until the polymer is completely dissolved.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
Instrumentation:
-
Analysis Conditions:
-
Eluent: THF or chloroform.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Maintain the columns and detector at a constant temperature (e.g., 40°C) to ensure reproducible results.[10]
-
-
Calibration:
-
Create a calibration curve using narrow PDI polystyrene standards of known molecular weights.
-
-
Data Acquisition and Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9]
-
Protocol 3: Identification of Side Products by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Spectral Analysis:
-
Polymer Backbone: Identify the characteristic peaks of the polymer. For polylactide (PLA), the methine proton (-CH-) typically appears around 5.1-5.2 ppm, and the methyl protons (-CH₃) around 1.5-1.6 ppm.[11]
-
Residual Monomer: Unreacted lactide will have a distinct methine peak at a slightly different chemical shift (e.g., ~5.0 ppm for lactide in CDCl₃) than the polymer.[11] The monomer conversion can be calculated by comparing the integration of the monomer and polymer methine peaks.
-
Initiator Fragments: Look for signals corresponding to the initiator at the polymer chain ends. For example, if benzyl alcohol was used, aromatic protons will be visible around 7.3 ppm.
-
Transesterification Products: Intramolecular transesterification can lead to the formation of cyclic oligomers, which may have distinct NMR signals. Intermolecular transesterification can be harder to detect directly by ¹H NMR but is often inferred from a high PDI in GPC analysis.
-
Side Products from Catalyst: Signals from 2-ethylhexanoate groups may be observed if they have been incorporated into the polymer chain.
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight and high PDI.
Caption: Key side reactions associated with this compound catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Polydispersity in Polymer Synthesis with Stannous Octoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using stannous octoate as a catalyst in ring-opening polymerization (ROP).
Troubleshooting Guide
This section addresses specific issues that may arise during polymerization experiments aimed at controlling the polydispersity index (PDI).
Q1: My polymer has a much higher PDI than expected. What are the common causes?
A1: A high Polydispersity Index (PDI), indicating a broad molecular weight distribution, is a frequent issue. Several factors can contribute to this:
-
High Catalyst Concentration: While increasing the this compound [Sn(Oct)₂] concentration can accelerate the reaction rate, excessive amounts tend to promote undesirable transesterification reactions, which broaden the PDI.[1]
-
High Reaction Temperature: Elevated temperatures can also lead to increased intermolecular transesterification, a side reaction that randomizes polymer chain lengths and thus increases the PDI.[1]
-
Presence of Impurities: Water and other hydroxyl-containing impurities can interfere with the polymerization. Water can react with this compound, affecting the active catalyst species.[2] Hydroxyl impurities act as initiators, leading to the formation of new polymer chains and broadening the molecular weight distribution.[3]
-
Prolonged Reaction Times: Allowing the polymerization to proceed for too long, especially after high monomer conversion is reached, can increase the likelihood of side reactions like thermal depolymerization and chain scission, which can affect the PDI.[4]
Q2: The molecular weight of my synthesized polymer is significantly lower than my theoretical calculation based on the monomer-to-initiator ratio. Why is this happening?
A2: This discrepancy is often due to unintended initiation events or chain transfer reactions.
-
Adventitious Water: Trace amounts of water in the monomer, catalyst, or solvent can act as an initiator, creating more polymer chains than intended and thus reducing the average molecular weight.[5]
-
Hydroxyl Impurities: As mentioned above, any unintended alcohol impurities will initiate new chains, lowering the final molecular weight.[3]
-
Chain Transfer Reactions: Hydroxyl groups on existing polymer chains can participate in chain transfer, effectively terminating one chain and starting another. This process is more prevalent at higher temperatures.[3]
-
Initiator Reactivity: The structure of the alcohol initiator affects its reactivity. Diols like ethylene glycol can form stable, less reactive stannous alkoxides, leading to an induction period where polymerization is slow.[6] If initiation is not uniform and rapid compared to propagation, it can affect the final molecular weight distribution.
Q3: My polymerization reaction shows a significant induction period before it starts. Is this normal?
A3: Yes, an induction period can be normal, particularly when using certain types of alcohol initiators.
-
Initiator Type: Diols such as ethylene glycol (EG) and 1,3-propanediol (PD) can exhibit strong interactions with this compound.[6] This leads to the formation of stable, less reactive stannous alkoxide intermediates.[6] The polymerization will only commence at a normal rate after nearly all of the free diol has been consumed.[6]
-
Heat Transfer: In bulk polymerizations, slow heat transfer to the reaction mixture can also contribute to an initial lag phase.[6]
-
Catalyst Activation: The reaction between this compound and the alcohol co-initiator to form the true active species, a stannous alkoxide, is not instantaneous and contributes to the initial phase of the reaction.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for polymerization using this compound?
A1: this compound catalyzes the ring-opening polymerization of cyclic esters (like lactide or caprolactone) via a coordination-insertion mechanism .[3][8] The process is generally understood as follows:
-
Initiator Formation: this compound reacts with an alcohol (initiator) to form a stannous alkoxide, which is the true, active catalytic species.[6][7]
-
Monomer Coordination: The carbonyl oxygen of the cyclic monomer coordinates with the tin atom of the stannous alkoxide.
-
Insertion and Ring-Opening: The alkoxide group performs a nucleophilic attack on the carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the monomer ring, inserting the opened monomer into the tin-alkoxide bond and extending the polymer chain.[3][7]
Q2: How does the catalyst-to-initiator ratio affect PDI and molecular weight?
A2: The concentrations of both the this compound catalyst and the alcohol initiator have distinct effects:
-
Initiator Concentration: The initiator (e.g., an alcohol like diethylene glycol) is more influential on the average molecular weight (Mn).[8] The final Mn is primarily determined by the initial monomer-to-initiator mole ratio ([M]/[I]).[5]
-
Catalyst Concentration: The catalyst [Sn(Oct)₂] concentration mainly affects the molecular weight distribution (PDI) and the sequencing of comonomers in a copolymerization.[8] While a certain amount of catalyst is necessary for the reaction to proceed efficiently, reducing the catalyst concentration can be a key strategy to minimize side reactions and achieve a lower PDI. Studies have shown that catalyst-to-monomer ratios can be significantly reduced (e.g., to 1:10,000 or even 1:20,000) without negatively impacting reaction control, which also helps in reducing residual tin in the final product.[9][10]
Q3: What is the effect of reaction temperature on PDI?
A3: Temperature is a critical parameter. Increasing the reaction temperature generally increases the polymerization rate.[7] However, temperatures that are too high can promote side reactions, such as intermolecular transesterification and thermal degradation, which lead to a loss of molecular weight control and an increase in the PDI.[1][4] For ε-caprolactone polymerization, a temperature of 160°C has been shown to yield high molecular weight polymer with high yield.[7] The optimal temperature depends on the specific monomer and desired polymer characteristics.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effect of initiator and catalyst concentrations on the resulting polymer properties.
Table 1: Effect of Initiator [Sn(Oct)₂/n-HexOH] Concentration on PCL Molecular Weight Reaction Conditions: Bulk polymerization of ε-caprolactone for 1 hour.
| Temperature (°C) | Initiator Conc. (mol%) | Mₙ ( g/mol ) | PDI | % Yield |
| 160 | 0.1 | 90,000 | 1.8 | 89 |
| 160 | 0.2 | 75,000 | 1.7 | 92 |
| 160 | 0.3 | 68,000 | 1.7 | 95 |
| 160 | 0.4 | 54,000 | 1.6 | 96 |
| 160 | 0.5 | 42,000 | 1.6 | 96 |
| Data adapted from a study on PCL synthesis. As initiator concentration decreases, the number average molecular weight (Mₙ) increases significantly.[7] |
Table 2: Effect of Catalyst [Sn(Oct)₂] and Co-initiator [DEG] on P(LL-co-CL) Properties Reaction Conditions: Bulk copolymerization of L-lactide and ε-caprolactone.
| [M]/[Sn] Ratio | [M]/[DEG] Ratio | [DEG]/[Sn] Ratio | Mₙ ( g/mol ) | PDI |
| 20,000 | 250 | 80 | 29,400 | 1.58 |
| 40,000 | 250 | 160 | 30,100 | 1.69 |
| 80,000 | 250 | 320 | 31,500 | 1.85 |
| 100,000 | 250 | 400 | 30,800 | 2.01 |
| Data adapted from a study on P(LL-co-CL) synthesis.[8] This table illustrates that at a constant co-initiator [DEG] level, decreasing the catalyst [Sn(Oct)₂] concentration (i.e., increasing the [M]/[Sn] ratio) leads to a notable increase in PDI. |
Experimental Protocols
Protocol 1: Purification of Reagents
Precise control over PDI requires high-purity reagents to eliminate unwanted side reactions.
-
Monomer (e.g., ε-caprolactone, L-lactide): Dry the monomer over calcium hydride (CaH₂) for at least 48 hours. Subsequently, distill it under reduced pressure. Store the purified monomer over activated 4 Å molecular sieves in a desiccator or glovebox.[6]
-
Initiator (e.g., Diethylene Glycol, n-Hexanol): Dry the alcohol initiator over anhydrous magnesium sulfate (MgSO₄) and activated 4 Å molecular sieves. Distill under reduced pressure and store over freshly activated 4 Å molecular sieves.[6]
-
Catalyst (this compound): To remove water and 2-ethylhexanoic acid, dissolve the as-received catalyst in dry toluene. Dry the solution over anhydrous MgSO₄ and activated 4 Å molecular sieves. Remove the toluene via distillation at atmospheric pressure, which also removes water as an azeotrope. Apply a high vacuum (e.g., 10⁻³ Torr) and raise the temperature to distill first the 2-ethylhexanoic acid impurity, followed by the pure this compound catalyst (collection fraction typically 150-160°C).[6] Dissolve the purified catalyst in a dry solvent like hexane for storage and easy dispensing.
Protocol 2: Bulk Ring-Opening Polymerization of ε-Caprolactone
This protocol describes a typical lab-scale bulk polymerization. All glassware should be flame-dried or oven-dried at >120°C overnight and assembled under a dry nitrogen or argon atmosphere.
-
Reactor Setup: In a controlled atmosphere glovebox, accurately weigh the desired amount of purified monomer (e.g., ε-caprolactone) into a dry, round-bottomed flask equipped with a magnetic stirrer.
-
Initiator & Catalyst Addition: Using a microliter syringe, add the calculated amount of the initiator solution (e.g., n-hexanol) and the catalyst solution (this compound in dry solvent) to the flask. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight, and the monomer-to-catalyst ratio ([M]/[C]) will influence the reaction rate and PDI. A common [M]/[C] ratio for controlled polymerization is in the range of 1,000:1 to 20,000:1.[9]
-
Polymerization: Seal the flask, remove it from the glovebox, and immerse it in a pre-heated silicone oil bath at the desired reaction temperature (e.g., 140-180°C) with vigorous stirring.[7]
-
Reaction Monitoring & Termination: Allow the reaction to proceed for the planned duration (e.g., 1-4 hours). To monitor conversion, aliquots can be taken at intervals and analyzed via ¹H NMR.
-
Purification: After the desired time, cool the flask to room temperature. Dissolve the crude, viscous polymer in a suitable solvent (e.g., chloroform or dichloromethane). Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol, with stirring.[7]
-
Drying & Characterization: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 45°C) until a constant weight is achieved.[7] Characterize the final polymer for number average molecular weight (Mₙ) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Effect of this compound on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of stannous octoate in non-polar monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with stannous octoate in non-polar monomer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in non-polar monomer polymerization?
This compound, also known as tin(II) 2-ethylhexanoate or Sn(Oct)₂, is a widely used organometallic catalyst.[1][2] In polymer chemistry, it is particularly effective for ring-opening polymerization (ROP) of lactones and lactides to produce biodegradable polymers like polylactic acid (PLA).[1][3] Its use in non-polar monomer systems is often as a catalyst or co-catalyst. It is favored for its high catalytic activity and its solubility in many organic solvents.[1][3]
Q2: In which non-polar solvents is this compound generally soluble?
This compound is described as a clear to yellowish oily liquid that is soluble in various organic solvents.[1] While specific quantitative data is limited in publicly available literature, it is known to be soluble in solvents such as petroleum ether, toluene, xylene, and esters.[2][4]
Q3: What are the common causes of apparent insolubility or precipitation of this compound in non-polar monomers?
Apparent insolubility of this compound is often not a true lack of solubility but rather a result of its degradation. The primary causes are:
-
Hydrolysis: this compound is sensitive to moisture.[5] Reaction with water can lead to the formation of insoluble tin hydroxides or oxides.
-
Oxidation: The tin(II) center is susceptible to oxidation to tin(IV), especially in the presence of air.[1][2] Tin(IV) compounds typically have lower solubility in non-polar solvents. The product is often a yellowish color due to impurities, likely from oxidation.[1]
Q4: How should this compound be properly stored to maintain its solubility and activity?
To prevent degradation, this compound should be stored in a cool, dry place, away from direct sunlight.[5] It is highly recommended to store it under an inert atmosphere, such as nitrogen, to prevent moisture absorption and oxidation.[5] Containers should be kept tightly sealed.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a step-by-step approach to diagnosing and resolving problems with dissolving this compound in non-polar monomers.
Problem: this compound does not dissolve completely, or a precipitate forms in the monomer solution.
Below is a logical workflow to troubleshoot this issue:
References
preventing polymer discoloration when using stannous octoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using stannous octoate as a catalyst in polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tin(II) 2-ethylhexanoate or Sn(Oct)₂, is a versatile organotin compound widely used as a catalyst in the synthesis of various polymers.[1][2] Its primary applications include the production of polyurethane foams, coatings, adhesives, and elastomers.[1][2] It is also a common catalyst for ring-opening polymerization (ROP) to produce biodegradable aliphatic polyesters like polylactic acid (PLA) and polycaprolactone (PCL), which are used in biomedical applications.[2][3]
Q2: What are the primary causes of polymer discoloration when using this compound?
Polymer discoloration, often appearing as a yellow tint, is a common issue that can typically be attributed to several factors:
-
Oxidation of the Catalyst: this compound is sensitive to oxygen and humidity.[4] The tin(II) ion (Sn²⁺) can be oxidized to the tin(IV) state (Sn⁴⁺), which can result in the formation of colored impurities.[2][3]
-
Catalyst Impurities: The catalyst itself may appear as a pale yellow liquid due to existing impurities from its manufacturing process or degradation during storage.[2][3]
-
Over-catalysis: Using an excessive concentration of this compound can lead to discoloration and may also negatively impact the mechanical properties of the final polymer.[1]
-
Hydrolysis: The catalyst is susceptible to hydrolysis from exposure to water, which can degrade it and contribute to discoloration.[2]
-
Interaction with Other Components: In polyurethane formulations, this compound can interact with tertiary amine co-catalysts, which may affect its stability and catalytic efficiency.[4]
-
Polymer Degradation: High reaction temperatures or excessive catalyst amounts can sometimes lead to polymer chain degradation, creating chromophores that cause discoloration.
Q3: How can polymer discoloration be prevented during the experimental process?
Preventing discoloration involves careful control over the catalyst quality, reaction conditions, and formulation components.
-
Proper Catalyst Handling and Storage: Store this compound in a cool, dry, and dark environment, preferably under an inert nitrogen atmosphere to prevent oxidation and moisture absorption.[4][5][6] Storage temperatures should ideally be kept below 25°C.[6] Once a container is opened, it should be used promptly.[4]
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve the desired reaction rate. Typical concentrations for polyurethane formulations range from 0.05% to 0.5% by weight.[1]
-
Use High-Purity Reagents: Ensure that all monomers, initiators, and solvents are free from moisture and other impurities.
-
Incorporate Co-stabilizers: The addition of secondary antioxidants, such as phosphites, can help protect phenolic antioxidants present in the formulation from over-oxidation, which is another potential source of yellowing.[7]
-
Control Reaction Temperature: Avoid excessive temperatures during polymerization, as this can accelerate catalyst degradation and polymer side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during polymerization with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Final polymer has a distinct yellow tint. | 1. Oxidation of this compound catalyst.[2][3]2. Excessive catalyst concentration.[1]3. Moisture contamination in reactants.[2] | 1. Use fresh catalyst or purify existing stock (see Protocol 1). Ensure storage is under nitrogen.[6]2. Reduce catalyst concentration to the lower end of the effective range (see Table 2).3. Dry all monomers and solvents before use. |
| Inconsistent reaction times (batch-to-batch variability). | 1. Catalyst degradation due to improper storage.2. Unintentional cross-contamination with other reagents (e.g., amines).[4] | 1. Verify the quality of the this compound. Use a new, sealed bottle for a control experiment.2. Use separate, dedicated equipment for handling the catalyst and other reactive components. |
| Poor mechanical properties in the final polymer. | 1. Imbalance in catalysis; may be related to catalyst concentration.[4]2. Over-catalysis leading to side reactions.[1] | 1. Adjust the this compound level. Too much can lead to tight foam with poor porosity, while too little can result in inferior tear strength.[4]2. Lower the catalyst concentration and/or reaction temperature. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₄Sn or [CH₃(CH₂)₃CH(C₂H₅)COO]₂Sn |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Molecular Weight | 405.1 g/mol |
| Density | ~1.251 g/mL at 25°C[2][6] |
| Refractive Index | ~1.492 at 20°C[2][6] |
| Solubility | Soluble in most organic solvents; insoluble in water[1][6] |
| Stability | Sensitive to moisture and atmospheric oxygen[4][8] |
Table 2: Recommended Catalyst Concentration Ranges
| Polymer System | Recommended Concentration (% by weight) | Notes |
| Polyurethane Foams | 0.05% - 0.5%[1] | The exact amount depends on the specific polyol, isocyanate, and desired foam properties.[1] |
| Polyester Synthesis (ROP) | Varies significantly with monomer/initiator ratio | Typically determined empirically based on desired molecular weight and polymerization rate. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is intended to purify commercial this compound that may have degraded due to storage or handling.
Objective: To remove oxidized species and other volatile impurities.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (vacuum-jacketed column)
-
Vacuum pump
-
Heating mantle
-
Dry, nitrogen-flushed receiving flasks
Methodology:
-
Assemble the fractional distillation apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Place the this compound into the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using the heating mantle.
-
Collect the purified this compound distillate in the receiving flask, which should be cooled.
-
Discard the initial and final fractions, which may contain impurities.
-
Store the purified, colorless liquid under a nitrogen atmosphere in a sealed container.[9]
Protocol 2: Colorimetric Analysis of Polymer Samples
Objective: To quantitatively assess the discoloration (e.g., yellowness index) of a polymer sample.
Materials:
-
UV-Vis Spectrophotometer
-
Polymer sample
-
Appropriate solvent (e.g., chloroform, THF)
-
Cuvettes
Methodology:
-
Prepare a polymer solution of a known concentration by dissolving a precise weight of the polymer in a specific volume of solvent.
-
Calibrate the UV-Vis spectrophotometer using a blank cuvette containing only the pure solvent.
-
Fill a clean cuvette with the polymer solution and place it in the spectrophotometer.
-
Scan the sample across the visible spectrum (typically 400-700 nm) to measure absorbance.
-
The yellowness index can be calculated from the absorbance values at specific wavelengths, or the overall spectral shape can be compared between different samples to assess relative discoloration.
Visualizations
Diagram 1: A troubleshooting workflow for diagnosing polymer discoloration.
Diagram 2: Key factors leading to polymer discoloration.
Diagram 3: A generalized experimental workflow for polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 4. SEAVALOUR - 2003 this compound [seavalour.com]
- 5. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 6. What Is this compound - chemical book - News - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. ampacet.com [ampacet.com]
- 8. emirachem.com [emirachem.com]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
influence of stannous octoate impurities on reaction kinetics
This guide provides troubleshooting information and frequently asked questions regarding the influence of impurities on the reaction kinetics of stannous octoate (Sn(Oct)₂), a common catalyst in polymerization reactions such as the synthesis of polyurethanes and polyesters like polylactic acid (PLA).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why does my this compound catalyst have a yellow tint?
A clear, colorless appearance is typical for pure this compound.[4] A yellow color often indicates the presence of impurities, most commonly resulting from the oxidation of the active stannous tin, Sn(II), to the stannic state, Sn(IV).[1][4][5] This oxidation can occur upon exposure to air. While the catalyst may still be active, the presence of Sn(IV) species signifies degradation and can lead to inconsistent performance.[4]
Q2: My polymerization reaction is significantly slower than expected. What are the likely causes?
A decreased reaction rate can be attributed to several factors related to catalyst purity:
-
Oxidation: The active Sn(II) catalyst may have oxidized to the less active Sn(IV) state, reducing the effective catalyst concentration.[1][4]
-
Carboxylic Acid Impurities: The presence of free carboxylic acids, such as 2-ethylhexanoic acid, can have an inhibitory effect on the polymerization rate.[6] This may be due to the complexation of the acid with the catalyst, which lowers its catalytic activity.[6]
-
Hydrolysis: While sometimes leading to more active species, under certain conditions, hydrolysis can also contribute to catalyst deactivation.[1][7]
Q3: My polymerization is proceeding much faster than anticipated and seems uncontrolled. What could be the reason?
An accelerated reaction rate is often caused by the presence of hydroxylic impurities or specific hydrolysis products:
-
Hydroxylic Impurities: Alcohols or residual water can act as co-initiators in ring-opening polymerizations (ROP).[6][8] These impurities increase the rate of polymerization in proportion to their concentration.[6]
-
Catalyst Hydrolysis: this compound can react with water to form hydroxide or alkoxide derivatives that are catalytically more active than the original this compound.[6]
Q4: The final molecular weight of my polymer is lower than the target. How do impurities cause this?
Low molecular weight is a common issue linked to impurities that act as chain initiators or transfer agents. Water and other hydroxylic compounds are the primary culprits.[6][9] In ring-opening polymerization, each water or alcohol molecule can initiate the growth of a new polymer chain. This increases the total number of polymer chains for a given amount of monomer, resulting in a lower average molecular weight for each chain.[6][9]
Q5: I am observing a significant induction period before my polymerization begins. Why is this happening?
Induction periods are often observed when using diol initiators, such as ethylene glycol (EG) or 1,3-propanediol (PD), in conjunction with this compound.[8][10][11] This delay is attributed to the formation of stable, less reactive stannous alkoxide intermediates from the reaction between the diol and the catalyst.[8][11] The polymerization will typically commence at its normal rate only after the free diol has been substantially consumed.[8][10]
Q6: How critical is it to store and handle this compound under an inert atmosphere?
It is highly critical. This compound is susceptible to both hydrolysis from atmospheric moisture and oxidation from oxygen.[1][7][12] To ensure consistent performance and maintain the catalyst's activity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[4][7] Exposure to air can lead to the formation of Sn(IV) impurities and hydrolysis products, causing variability in reaction kinetics and final polymer properties.[4][6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments using this compound.
Issue 1: Inconsistent or Slow Reaction Rate
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Oxidation | The catalyst appears yellow instead of colorless.[1][5] | Use a fresh, unopened container of high-purity this compound. Ensure all future handling and storage is under a dry, inert atmosphere.[4][7] |
| Carboxylic Acid Impurities | The reaction rate is inhibited, but the final molecular weight is not significantly affected.[6] | Use a higher purity grade of this compound. If purification is an option, techniques to remove acidic impurities may be employed. |
| Presence of Water | In ε-caprolactone polymerization, the rate is depressed.[9] | Ensure all reactants (monomers, initiators) and solvents are rigorously dried before use. Handle catalyst in a glovebox or under inert gas flow. |
Issue 2: Uncontrolled Reaction Rate and/or Low Molecular Weight
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydroxylic Impurities (Water, Alcohols) | The reaction rate is accelerated, and the final polymer molecular weight is lower than targeted.[6] | Dry all glassware, solvents, and monomers thoroughly. Use anhydrous grade materials. Perform reactions under a strict inert atmosphere. |
| Catalyst Hydrolysis into Hyperactive Species | A rapid, sometimes exothermic reaction occurs.[6] | Use a freshly opened vial of this compound for each experiment to minimize exposure to moisture. Avoid using catalyst from containers that have been open for an extended period. |
Data Summary: Impurity Effects
The influence of impurities can vary depending on the monomer system. The table below summarizes observed effects on the ring-opening polymerization of lactide and ε-caprolactone.
| Impurity | Monomer System | Effect on Reaction Rate | Effect on Final Molecular Weight | Reference |
| Water / Lactic Acid | Lactide | Not significant | Decreases | [6] |
| Free Carboxylic Acids | Lactide | Inhibitory effect | No significant effect | [6] |
| Hydroxylic Compounds | Lactide | Increases rate | Decreases (controls MW) | [6] |
| Water | ε-Caprolactone | Depresses rate | Decreases | [9] |
| 2-Ethylhexanoic Acid | ε-Caprolactone | Depresses rate | No significant effect | [9] |
Experimental Protocols
Protocol 1: General Kinetic Analysis of Ring-Opening Polymerization
This protocol outlines a method for determining the effect of a suspected impurity on reaction kinetics.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Dry monomer and initiator over a suitable drying agent (e.g., CaH₂) followed by distillation under reduced pressure. Store under an inert atmosphere.
-
-
Reaction Setup (Control):
-
In a nitrogen-filled glovebox or using Schlenk line techniques, add the purified monomer to a pre-dried reaction vessel equipped with a magnetic stir bar.
-
Add the initiator (e.g., an alcohol) via syringe.
-
Place the vessel in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 130°C).[8]
-
Allow the mixture to thermally equilibrate.
-
Initiate the polymerization by adding a precise amount of high-purity this compound solution (dissolved in a dry, inert solvent like toluene).
-
-
Reaction Setup (Experimental):
-
Repeat the control setup, but add a known, precise amount of the impurity being tested (e.g., water or 2-ethylhexanoic acid) to the monomer before adding the catalyst.
-
-
Monitoring and Analysis:
-
At timed intervals, carefully withdraw aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the reaction in the aliquot (e.g., by dissolving in cold chloroform or precipitating in cold methanol).
-
Determine the monomer conversion for each aliquot using ¹H NMR spectroscopy by comparing the integration of monomer peaks to polymer peaks.
-
Plot monomer conversion versus time to determine the polymerization rate.
-
Analyze the final polymer product using Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution.
-
Protocol 2: Quantifying Sn(IV) Impurities by Differential Pulse Polarography
This method allows for the selective determination of Sn(IV) content in a this compound sample.[13]
-
Sample Preparation:
-
Under inert conditions to prevent further oxidation, accurately weigh a sample of the this compound catalyst.
-
Quantitatively extract the tin species into a suitable electrolyte solution. The choice of electrolyte is critical and must be validated for the specific tin species.
-
-
Instrumentation and Setup:
-
Use a polarograph equipped for differential pulse polarography (DPP).
-
Set up the electrochemical cell with a dropping mercury electrode (working electrode), a platinum wire (counter electrode), and a saturated calomel electrode (reference electrode).
-
-
Analysis:
-
De-aerate the sample solution by bubbling with high-purity nitrogen for 10-15 minutes.
-
Scan the potential in the range where Sn(II) and Sn(IV) are electroactive. Well-shaped oxidation and reduction peaks for stannous ions have been observed around -650 mV and -860 mV, respectively.[13]
-
Record the differential pulse polarogram. The peak height is proportional to the concentration of the specific tin species.
-
-
Quantification:
-
Create a calibration curve using standards of known Sn(IV) concentration in the same electrolyte matrix.
-
Determine the concentration of Sn(IV) in the sample by comparing its peak height to the calibration curve.
-
Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. emirachem.com [emirachem.com]
- 3. nbinno.com [nbinno.com]
- 4. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 5. Tin(II) 2-ethylhexanoate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. China T9 (this compound) Manufacturers, Suppliers, Factory - Cheap T9 (this compound) - SILIBASE SILICONE [silibasesilicone.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. "Kinetics and Mechanism of the this compound-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 12. Cas 301-10-0,this compound | lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
strategies to prevent poisoning of stannous octoate catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the poisoning of stannous octoate catalysts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function as a catalyst?
A1: this compound, also known as tin(II) 2-ethylhexanoate, is an organotin compound widely used as a catalyst in various chemical reactions.[1] Its primary role is to accelerate polymerization processes, particularly in the production of polyurethane (PU) foams and the ring-opening polymerization of lactones, such as polylactic acid (PLA).[1][2][3] In polyurethane manufacturing, it primarily catalyzes the gelling reaction between isocyanates and polyols.[1][2][4]
Q2: What are the most common causes of this compound catalyst poisoning?
A2: The most common causes of this compound catalyst deactivation, or "poisoning," are exposure to moisture and oxygen.[2] Moisture leads to hydrolysis, which reduces the catalyst's activity.[2] Oxygen can cause the oxidation of the active tin(II) (Sn(II)) to the less catalytically active tin(IV) (Sn(IV)).[2] Additionally, acidic impurities and unintentional cross-contamination with other reactive chemicals, such as tertiary amines, can also negatively impact its catalytic efficiency.
Q3: How can I visually identify a potentially poisoned or degraded this compound catalyst?
A3: A fresh, high-quality this compound catalyst is typically a clear, colorless to pale yellow liquid.[2] A change in color to a more pronounced yellow or the development of turbidity or precipitates can be visual indicators of degradation, likely due to oxidation or hydrolysis.
Q4: What are the ideal storage and handling conditions to prevent catalyst poisoning?
A4: To prevent poisoning, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] It is crucial to keep containers tightly sealed and under an inert atmosphere, such as dry nitrogen, to protect against moisture and oxygen.[5] Once a container is opened, the contents should be used as quickly as possible.[5]
Q5: Can a poisoned this compound catalyst be regenerated?
A5: Currently, there is no widely established and validated industrial process for the regeneration of poisoned (hydrolyzed or oxidized) this compound back to its original catalytic activity. Prevention of poisoning through proper handling and storage is the most effective strategy.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: Slower than expected reaction rates or incomplete polymerization.
Q: My polymerization reaction is sluggish, or the final product has a lower molecular weight than expected. Could the this compound catalyst be the problem?
A: Yes, a decrease in catalytic activity is a likely cause. This is often due to catalyst poisoning from moisture or oxidation.
Troubleshooting Steps:
-
Verify Catalyst Quality: The most critical step is to determine the concentration of the active Sn(II) species in your catalyst. This can be done using an iodimetric titration. A lower than specified Sn(II) content indicates catalyst degradation.
-
Check for Moisture in Reagents: Ensure all reactants, solvents, and additives are thoroughly dried before use. Moisture in any component of the reaction mixture can hydrolyze the this compound.
-
Inert Atmosphere: Confirm that your reaction is being conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture and oxygen from poisoning the catalyst.
-
Review Storage Conditions: If the catalyst has been stored for an extended period or in a partially opened container, its activity may be compromised. It is recommended to use a fresh batch of catalyst or re-qualify the existing batch through titration.
Issue 2: Inconsistent foaming in polyurethane production (e.g., variable cream, gel, or rise times).
Q: I am observing significant batch-to-batch variability in my polyurethane foam's reaction profile. What could be causing this?
A: Inconsistent catalyst activity is a primary suspect. The foaming process is highly sensitive to the catalyst's performance.
Troubleshooting Steps:
-
Perform a "Cup Test": A standardized cup test is an excellent way to assess the catalytic activity of your this compound. By measuring the cream, gel, and rise times under controlled conditions, you can compare the performance of different catalyst batches or a suspect batch against a standard.
-
Evaluate Raw Materials: In addition to the catalyst, moisture content in the polyol or other additives can lead to inconsistent results. Ensure all components meet your specifications for water content.
-
Dispersion and Mixing: Ensure that the catalyst is properly dispersed in the polyol before the addition of the isocyanate. Inadequate mixing can lead to localized areas of high or low catalyst concentration, resulting in non-uniform reaction rates.
Data Presentation
The following table summarizes the qualitative effects of common poisons on the performance of this compound catalysts. Note that specific quantitative data is highly dependent on the formulation and reaction conditions.
| Poisoning Agent | Effect on Polyurethane Foam Production | Effect on PLA Polymerization |
| Water/Moisture | - Increased cream and rise times- Potential for foam collapse | - Decreased polymerization rate- Lower final molecular weight |
| Atmospheric Oxygen | - Reduced catalytic efficiency leading to slower gelation | - Reduced initiation efficiency |
| Acidic Impurities | - Can retard the catalytic activity, leading to slower reaction rates | - Can interfere with the coordination-insertion mechanism |
| Peroxides | - Potential for rapid, uncontrolled oxidation of Sn(II) to Sn(IV), leading to complete loss of activity. | - Can initiate side reactions and affect polymer properties. |
Experimental Protocols
Protocol 1: Iodimetric Titration for Determination of Sn(II) Content
This protocol provides a method to quantify the active Sn(II) content in a this compound sample.
Materials:
-
This compound sample
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Dry ice (solid CO₂) or CO₂ gas
-
Potassium iodide/potassium iodate (KI/KIO₃) standard solution
-
250 mL glass titration beaker
-
Analytical balance
-
Burette
-
Platinum-ring electrode for potentiometric titration (or starch indicator for manual titration)
Procedure:
-
In the 250 mL beaker, add 50 mL of concentrated HCl and 90 mL of deionized water.
-
To create an oxygen-free environment, add small pieces of dry ice to the solution or bubble CO₂ gas through it for at least 2 minutes. This is crucial as Sn(II) is readily oxidized by air.
-
Accurately weigh approximately 0.04-0.05 g of the this compound catalyst into the beaker.
-
While maintaining the CO₂ atmosphere, boil the sample solution for 3 minutes. This step helps to reduce any Sn(IV) present back to Sn(II).
-
Cool the solution by adding more dry ice.
-
Immediately titrate the solution with the standardized KI/KIO₃ solution. The endpoint can be detected potentiometrically or visually with a starch indicator (the appearance of a persistent blue color).
-
A blank titration should be performed to account for any impurities.
Calculation: The percentage of Sn(II) can be calculated using the following formula: % Sn(II) = (V_sample - V_blank) * C_titrant * M_Sn / (m_sample * 10) Where:
-
V_sample = Volume of titrant used for the sample (mL)
-
V_blank = Volume of titrant used for the blank (mL)
-
C_titrant = Molarity of the KI/KIO₃ titrant (mol/L)
-
M_Sn = Molar mass of tin (118.71 g/mol )
-
m_sample = Mass of the this compound sample (g)
Protocol 2: "Cup Test" for Catalytic Activity in Polyurethane Foam
This protocol describes a simple method to evaluate the catalytic activity of this compound in a standardized polyurethane foam formulation.
Materials:
-
Polyol
-
Isocyanate (e.g., TDI or MDI)
-
This compound catalyst
-
Amine co-catalyst (if used in the formulation)
-
Surfactant
-
Blowing agent (e.g., water)
-
Plastic cups
-
Digital scale
-
Stopwatch
-
Mechanical stirrer
-
Thermometer
-
Wooden spatula
Procedure:
-
Weigh Components: Accurately weigh all components of the polyurethane formulation (polyol, surfactant, amine catalyst, water, and this compound) into a plastic cup.
-
Temperature Control: Ensure the polyol blend is at the required processing temperature by checking with a thermometer.
-
Mixing: Begin stirring the polyol blend with the mechanical stirrer. Add the pre-weighed isocyanate to the cup and start the stopwatch simultaneously. Mix thoroughly for a specified time (e.g., 10 seconds).
-
Observation and Timing: Pour the reacting mixture into a second cup and observe the foaming process. Record the following characteristic times:
-
Cream Time: The time from the start of mixing until the mixture starts to expand and becomes creamy.
-
Gel Time: The time at which the mixture transitions from a liquid to a gel. This can be tested by touching the foam with a spatula; a string or thread will form when pulled away.
-
Rise Time: The time it takes for the foam to reach its maximum height.
-
Analysis: Compare the cream, gel, and rise times of a test batch of catalyst against a known, high-quality standard. Slower times indicate reduced catalytic activity.
Mandatory Visualizations
Caption: Logical relationship of common this compound poisoning pathways.
Caption: Troubleshooting workflow for reduced this compound catalyst activity.
References
Technical Support Center: Enhancing Stannous Octoate Catalytic Efficiency in Bulk Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the catalytic efficiency of stannous octoate in bulk polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during bulk polymerization using this compound.
Question: Why is my polymerization not initiating or showing a long induction period?
Answer:
An extended induction period or failure to initiate can be attributed to several factors related to the catalyst, initiator, and reaction conditions.
-
Slow Heat Transfer: In bulk polymerizations, especially at larger scales, slow and uneven heat transfer can delay the reaction mixture from reaching the target temperature, causing an apparent induction period.[1][2][3]
-
Initiator Type: The structure of the alcohol initiator plays a crucial role. Diols like ethylene glycol (EG) and 1,3-propanediol (PD) can form more stable, less reactive stannous alkoxides compared to monofunctional alcohols like 1-butanol.[1][2][3] This can lead to an induction period that persists until most of the free diol is consumed.[1][2][3]
-
Catalyst Deactivation: this compound is sensitive to hydrolysis and oxidation.[4][5] The presence of excessive water or acidic impurities can deactivate the catalyst.[6] Carboxylic acids, for instance, have been shown to retard the catalytic activity of this compound.[6]
-
Low Temperature: The rate of polymerization is temperature-dependent.[7] Insufficient temperature will result in a significantly slower initiation and overall polymerization rate.
Troubleshooting Steps:
-
Ensure Uniform Heating: Employ efficient stirring and a controlled heating mantle to ensure the entire reaction mass reaches the set temperature uniformly.
-
Initiator Selection: If a long induction period is observed with a diol, consider switching to a more reactive monofunctional alcohol initiator or pre-reacting the diol with the catalyst before adding the monomer.
-
Purity of Reagents: Ensure all reactants (monomer, initiator) and the reaction vessel are thoroughly dried to minimize water content. The catalyst itself should be stored under an inert atmosphere (e.g., nitrogen) to prevent oxidation and hydrolysis.[5][8]
-
Verify Temperature: Calibrate your temperature probes and ensure the reaction is maintained at the optimal temperature for the specific monomer being polymerized.
Question: The molecular weight of my polymer is lower than expected and the polydispersity is high. What could be the cause?
Answer:
Lower than expected molecular weight and high polydispersity often point towards side reactions or the presence of chain-terminating impurities.
-
Transesterification: Higher catalyst concentrations and elevated temperatures can promote intermolecular transesterification reactions.[7] This leads to a broader molecular weight distribution (increased polydispersity).
-
Water as an Initiator: Adventitious water in the reaction system can act as an initiator, leading to the formation of polymer chains with carboxylic acid end groups.[6][9] This increases the total number of polymer chains, thereby reducing the average molecular weight.[9][10]
-
High Catalyst Concentration: While increasing the catalyst concentration can enhance the reaction rate, it can also lead to a decrease in molecular weight, especially in the absence of a dedicated initiator.[9][10][11] This is often attributed to the water content within the catalyst itself acting as an initiator.[6]
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Reduce the this compound concentration. A catalyst-to-monomer ratio of 1:10,000 or even lower can still be effective while minimizing side reactions and residual tin content.[12]
-
Control Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize transesterification.
-
Ensure Anhydrous Conditions: Thoroughly dry all monomers and initiators. Use freshly distilled reagents where possible.
-
Use a Co-initiator/Alcohol: The presence of an alcohol co-initiator helps in the in situ formation of the true initiating species, stannous alkoxide, leading to better control over the polymerization.[1][2][3][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound catalysis in ring-opening polymerization?
A1: this compound itself is generally considered a pre-catalyst. The active catalytic species is a stannous alkoxide, which is formed in situ through the reaction of this compound with an alcohol (initiator) or hydroxyl-containing impurities like water.[1][2][3][7] The polymerization then proceeds via a coordination-insertion mechanism where the monomer coordinates to the tin center and subsequently inserts into the tin-alkoxide bond, propagating the polymer chain.[1]
Q2: How does water affect the catalytic efficiency of this compound?
A2: Water has a dual role in this compound-catalyzed polymerization. It can act as an initiator, reacting with the catalyst to form a stannous hydroxide species that can initiate polymerization.[6] This leads to the formation of polymer chains with one hydroxyl and one carboxylic acid end group, often resulting in lower molecular weights.[9][10] However, excessive water can also lead to the hydrolysis and deactivation of the catalyst.[5] The presence of water generally depresses the rate of polymerization relative to an alcohol-initiated system.[9][10]
Q3: Can this compound be used without an alcohol initiator?
A3: Yes, this compound can catalyze bulk polymerization without the addition of an external alcohol initiator.[9][10][11] In such cases, hydroxyl-containing impurities, such as water present in the monomer or the catalyst itself, act as the initiating species.[13] However, polymerizations without a dedicated initiator often exhibit lower rates and less control over the molecular weight.[9][10][11]
Q4: How should this compound be handled and stored?
A4: this compound is sensitive to moisture and air.[4][5] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere like nitrogen to prevent hydrolysis and oxidation.[8][14] It is advisable to use the contents of an opened container promptly.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[14][15]
Q5: What is the effect of this compound concentration on the polymerization rate and polymer properties?
A5: Increasing the this compound concentration generally increases the rate of polymerization.[7] However, higher concentrations can also lead to undesirable side reactions like transesterification, which increases the polydispersity of the polymer.[7] In the absence of an initiator, increasing the catalyst concentration can lead to a decrease in the polymer's molecular weight.[9][10][11]
Quantitative Data
Table 1: Effect of Catalyst:Monomer Ratio on Residual Tin Content in Poly(ε-caprolactone)
| Catalyst:Monomer Ratio | Residual Tin (ppm) |
| 1:1,000 | 176 |
| 1:10,000 | 5 |
| 1:20,000 | Not specified, but lower |
Data sourced from a study on minimizing residual tin in the controlled Sn(II)octoate-catalyzed polymerization of ε-caprolactone.[12]
Table 2: Effect of Water and 2-Ethylhexanoic Acid (EHA) on Polymerization Rate of ε-caprolactone at 80°C
| Additive | Concentration (moles/mole EG) | Effect on Polymerization Rate |
| Water | 0.5, 1.0, 2.0 | Depressed rate relative to control |
| EHA | 0.025, 0.05, 0.1 | Depressed rate relative to control |
EG = Ethylene Glycol (initiator). Data suggests that both water and the carboxylic acid ligand from the catalyst can retard the polymerization rate.[6][9][10]
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of ε-Caprolactone
-
Preparation: Dry ε-caprolactone and the initiator (e.g., ethylene glycol) over calcium hydride (CaH2) and distill under reduced pressure.[1] Store over activated molecular sieves.[1] The reaction vessel (a three-necked flask with a mechanical stirrer) should be flame-dried under vacuum and purged with dry nitrogen.
-
Charging the Reactor: Charge the desired amount of purified ε-caprolactone into the reaction vessel.
-
Heating: Heat the monomer to the desired reaction temperature (e.g., 130°C) under a nitrogen atmosphere with constant stirring.[1]
-
Catalyst and Initiator Addition: In a separate, dry vial, prepare a solution of this compound in a small amount of dry toluene. Prepare the initiator in a similar manner. Inject the initiator into the molten monomer, followed by the catalyst solution.
-
Polymerization: Maintain the reaction at the set temperature for the desired duration. Take aliquots at regular intervals to monitor monomer conversion and molecular weight progression.
-
Termination and Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitate it in a non-solvent like cold methanol.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
Protocol 2: Characterization by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare polymer solutions of a known concentration (e.g., 1-2 mg/mL) in the GPC eluent (e.g., tetrahydrofuran - THF). Filter the solutions through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using narrow polydispersity polystyrene standards.
-
Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.
Visualizations
Caption: Experimental workflow for bulk polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Kinetics and Mechanism of the this compound-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 4. emirachem.com [emirachem.com]
- 5. SEAVALOUR - 2003 this compound [seavalour.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is this compound - chemical book - News - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. "Effect of this compound on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 11. Effect of this compound on the Composition, Molecular Weight, and Molecular Weight Distribution of Ethylene Glycol-Initiated Poly(ϵ-Caprolactone) | Semantic Scholar [semanticscholar.org]
- 12. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. This compound, Tin 2-ethylhexanoate, Tin octoate Manufacturers, SDS [mubychem.com]
- 15. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Initiator to Stannous Octoate Ratio in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, focusing on the critical optimization of the initiator to stannous octoate [Sn(Oct)₂] ratio.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments in a question-and-answer format.
Q1: My polymerization is not initiating, or the conversion rate is very low. What are the possible causes and solutions?
Possible Causes:
-
Inactive Catalyst: this compound is sensitive to moisture and oxygen.[1][2] Exposure can lead to hydrolysis and oxidation to Sn(IV), which is catalytically inactive for this type of polymerization.[2]
-
Impure Monomer or Initiator: Water or other protic impurities in the monomer (e.g., lactide, caprolactone) or the alcohol initiator can react with and deactivate the catalyst.[3][4]
-
Incorrect Temperature: The polymerization temperature may be too low for the specific monomer and catalyst system.
Solutions:
-
Catalyst Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon).[2] Store it in a tightly sealed container in a cool, dry place. Using a fresh or properly stored batch of catalyst is recommended.
-
Reagent Purification:
-
Monomer: Recrystallize the monomer from a suitable dry solvent (e.g., toluene or ethyl acetate for lactide) to remove impurities.[5][6] Dry the purified monomer under vacuum before use.
-
Initiator and Solvents: Use anhydrous grade alcohol initiators and solvents. If necessary, dry them over molecular sieves prior to use.[5]
-
-
Temperature Optimization: Ensure the reaction temperature is appropriate for the monomer being polymerized. Bulk polymerization of lactide is often carried out between 130°C and 180°C.[5]
Q2: The molecular weight (Mn) of my polymer is significantly lower than the theoretical value calculated from the monomer-to-initiator ratio. Why is this happening?
Possible Causes:
-
Presence of Water: Water acts as an initiator, leading to the formation of additional polymer chains and thus a lower average molecular weight.[3] The molecular weight of the resulting polymer will be determined by the ratio of monomer to the total amount of initiator (intended alcohol initiator + water).[3]
-
High Catalyst Concentration: In the absence of an alcohol initiator, a higher concentration of this compound can lead to lower molecular weights, as impurities within the catalyst can act as initiators.[3]
-
Excessive Transesterification: Side reactions, such as intermolecular or intramolecular transesterification (back-biting), can lead to chain scission and a decrease in molecular weight. This is more prevalent at higher temperatures and longer reaction times.
Solutions:
-
Rigorous Drying: Ensure all reagents and glassware are thoroughly dried to minimize the presence of water.
-
Optimize Initiator-to-Monomer Ratio: The molecular weight is primarily controlled by the monomer-to-initiator ratio.[7] Accurately control the amount of alcohol initiator to target the desired molecular weight.
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times to minimize transesterification reactions.
Q3: The polydispersity index (PDI) of my polymer is very broad (e.g., > 1.5). How can I achieve a narrower molecular weight distribution?
Possible Causes:
-
Slow Initiation: If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Transesterification Reactions: Intermolecular transesterification reactions can broaden the PDI by randomizing the chain lengths.
-
Presence of Impurities: Impurities can lead to multiple initiating species with different activities, resulting in a broader PDI.
Solutions:
-
Pre-reaction of Initiator and Catalyst: Some protocols suggest pre-reacting the alcohol initiator with this compound to form the active tin-alkoxide species before adding the monomer. This can lead to a more controlled initiation.
-
Optimize Temperature and Time: Lowering the reaction temperature and reducing the reaction time (while ensuring high conversion) can help minimize transesterification.
-
Purify Reagents: As with achieving the target molecular weight, using highly pure monomer and initiator is crucial for obtaining a narrow PDI.
Q4: My final polymer is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
Possible Causes:
-
Catalyst Degradation: At high temperatures, this compound can degrade, leading to the formation of colored byproducts.[8]
-
Monomer Impurities: Impurities in the monomer can degrade at high temperatures and cause discoloration.
-
Thermal Degradation of the Polymer: Prolonged exposure to high temperatures can cause the polymer itself to degrade, resulting in discoloration.[9]
Solutions:
-
Use the Minimum Effective Catalyst Concentration: Higher catalyst concentrations can sometimes contribute to discoloration.
-
Purify the Monomer: Ensure the monomer is of high purity to remove any species that might degrade and cause color.
-
Control Polymerization Temperature and Time: Avoid excessive heating and unnecessarily long reaction times to prevent thermal degradation of the catalyst and polymer.[9] Conduct the polymerization under an inert atmosphere to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal initiator-to-stannous octoate ratio?
There is no single "optimal" ratio, as it depends on the specific monomer, the desired molecular weight, and the reaction conditions. However, a general guideline is to have the initiator in excess of the catalyst. A low initiator-to-catalyst ratio can favor the formation of cyclic byproducts.[5] It has been suggested that an initiator-to-catalyst ratio of greater than 10 is beneficial to avoid the formation of cyclic oligomers.[3]
Q2: Can this compound act as an initiator on its own?
This compound itself is generally not considered the true initiator.[10] It reacts with an alcohol (the initiator) or protic impurities (like water) to form a tin-alkoxide species, which is the actual initiator of the polymerization.[10][11]
Q3: How does the choice of alcohol initiator affect the polymerization?
Different alcohols can have varying reactivities with this compound, which can affect the initiation rate and potentially lead to an induction period at the beginning of the polymerization.[11] For example, diols like ethylene glycol have been observed to have stronger interactions with this compound, leading to the formation of more stable, less reactive tin-alkoxides and thus an induction period.[11]
Q4: What are the key safety precautions when working with this compound?
This compound can be toxic upon inhalation, ingestion, or skin contact.[12] It is essential to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
Data Presentation
The following tables summarize the effect of varying initiator-to-catalyst ratios on the molecular weight (Mn) and polydispersity index (PDI) of polylactide (PLA) and poly(ε-caprolactone) (PCL).
Table 1: Effect of Lactide/Initiator (LA/In) and Lactide/Catalyst (LA/Cat) Ratios on PLA Properties
| LA/In Ratio | LA/Cat Ratio | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI |
| 50/1 | 2000/1 | HMN | 130 | 6,800 | 1.14 |
| 100/1 | 2000/1 | HMN | 130 | 13,500 | 1.15 |
| 200/1 | 2000/1 | HMN | 130 | 25,800 | 1.20 |
| 400/1 | 2000/1 | HMN | 130 | 45,600 | 1.35 |
| 100/1 | 4000/1 | HMN | 160 | 14,300 | 1.16 |
| 200/1 | 4000/1 | HMN | 160 | 27,900 | 1.21 |
| 400/1 | 4000/1 | HMN | 160 | 49,500 | 1.39 |
| 900/1 | 4000/1 | HMN | 160 | 75,600 | 1.55 |
Data synthesized from Kricheldorf et al., Macromolecular Chemistry and Physics, 2022.[5] HMN = 6-hydroxy-1-methyl-1H-naphtho[2,3-c]pyran-5,10-dione.
Table 2: Effect of Initiator/Catalyst Ratio on PCL Properties for a Target Mn of 20,000 Da
| Monomer Concentration (mol/L) | Initiator/Catalyst Ratio | Actual Mn ( g/mol ) |
| 1.0 | 24 | ~20,000 |
| 3.0 | 24 | >20,000 |
| 5.0 | 24 | >20,000 |
| 1.0 | 10 | <20,000 |
| 5.0 | 40 | ~20,000 |
Data interpreted from Mohamadi et al., Iranian Polymer Journal, 2011.[13] This table illustrates that the optimal initiator/catalyst ratio can depend on the monomer concentration to achieve a target molecular weight.
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide
This protocol describes a general procedure for the bulk ring-opening polymerization of L-lactide using this compound as a catalyst and an alcohol as an initiator.
Materials:
-
L-lactide (recrystallized and dried)
-
This compound [Sn(Oct)₂] solution in dry toluene (e.g., 0.2 M)
-
Alcohol initiator (e.g., 1-dodecanol, anhydrous)
-
Dry toluene (for dissolving catalyst)
-
Chloroform (for dissolving polymer)
-
Methanol (for precipitating polymer)
-
Schlenk flask and other appropriate glassware (oven-dried)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Charging the Reactor: Add the desired amount of L-lactide and the alcohol initiator to the Schlenk flask under a positive pressure of inert gas.
-
Monomer Melting: Heat the flask in an oil bath to the desired polymerization temperature (e.g., 160°C) to melt the monomer.
-
Catalyst Addition: Once the monomer is completely melted and thermally equilibrated, inject the required volume of the this compound solution into the flask via a syringe.
-
Polymerization: Maintain the reaction mixture at the set temperature under inert gas with stirring for the desired reaction time. The viscosity of the mixture will increase as the polymerization proceeds.
-
Termination and Purification: After the desired time, cool the reaction to room temperature. Dissolve the resulting polymer in chloroform. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Mandatory Visualization
Caption: Experimental workflow for this compound-catalyzed ring-opening polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. "Effect of this compound on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 4. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Kinetics and Mechanism of the this compound-Catalyzed Bulk Polymeri" by Robson F. Storey and John W. Sherman [aquila.usm.edu]
- 12. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Stannous Octoate vs. Dibutyltin Dilaurate: A Comparative Analysis for Researchers
A comprehensive guide to the properties, performance, and applications of two primary organotin catalysts in polymer chemistry.
In the realm of polyurethane and silicone chemistry, the choice of catalyst is paramount to steering reaction kinetics, defining final material properties, and ensuring process efficiency. Among the most prevalent catalysts are the organotin compounds stannous octoate and dibutyltin dilaurate (DBTDL). This guide provides a detailed comparative analysis of these two catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols to inform their selection process.
Overview and Chemical Properties
This compound, also known as tin(II) 2-ethylhexanoate, and dibutyltin dilaurate are both effective catalysts for polyurethane production, primarily accelerating the gelling reaction between polyols and isocyanates.[1][2] However, they differ significantly in their chemical structure, reactivity, and application-specific performance.
This compound is a metal salt with tin in the +2 oxidation state, making it susceptible to oxidation and hydrolysis.[3][4] In contrast, DBTDL is an organotin compound with tin in the more stable +4 oxidation state, bonded to two butyl groups and two laurate ligands.[5] This structural difference contributes to their varying catalytic activities and stability.
Table 1: General Properties of this compound and Dibutyltin Dilaurate
| Property | This compound | Dibutyltin Dilaurate (DBTDL) |
| Chemical Formula | Sn(C₈H₁₅O₂)₂ | C₃₂H₆₄O₄Sn |
| Appearance | Clear to pale yellow liquid | Colorless to pale yellow viscous liquid |
| Oxidation State of Tin | Sn(II) | Sn(IV) |
| Primary Catalytic Function | Gelling reaction (polyol-isocyanate) | Strong gelling reaction (polyol-isocyanate) |
| Hydrolytic Stability | Low | Moderate |
| Toxicity Profile | Moderate | Higher |
Comparative Performance Analysis
The primary distinction in the performance of this compound and DBTDL lies in their catalytic activity and selectivity. DBTDL is generally considered a more potent and faster gelling catalyst compared to this compound.[2][6] This heightened reactivity makes it a preferred choice in applications demanding rapid curing, such as in coatings, adhesives, sealants, and elastomers (CASE).[4]
Conversely, this compound provides a more balanced and controlled reaction profile, which is particularly advantageous in the production of flexible polyurethane foams.[7] Its moderate reactivity helps to synchronize the gelling and blowing reactions, leading to a uniform cell structure and preventing foam collapse.[1]
Flexible Polyurethane Foam
In flexible foam applications, a harmonious balance between the gelling and blowing (water-isocyanate) reactions is crucial. This compound is often favored for its ability to provide this balance, resulting in stable foam rise and optimal physical properties.[7] While DBTDL is a stronger gelling agent, its high reactivity can sometimes lead to premature gelling before the blowing reaction is complete, potentially causing defects in the foam structure.
Table 2: Comparative Performance in Flexible Polyurethane Foam
| Parameter | This compound (T-9) | Dibutyltin Dilaurate (T-12) |
| Gel Time (seconds) | 60 - 80 | 40 - 60 |
| Rise Time (seconds) | 100 - 130 | 80 - 110 |
| Cell Structure | Uniform | Fine Cell |
| Notes | Good balance, low odor | Stronger gelling action |
Data compiled from a comparative study under typical flexible foam formulations.[2]
Rigid Polyurethane Foam
For rigid polyurethane foams, where rapid curing and high crosslink density are desired for structural integrity and insulation properties, the high reactivity of DBTDL can be advantageous.[6] this compound's more moderate reaction rate may be less suitable for the fast production cycles often required for rigid foam products.[6]
Coatings, Adhesives, Sealants, and Elastomers (CASE)
In CASE applications, achieving a smooth, uniform, and durable finish is critical. DBTDL's strong catalytic activity for the gelling reaction makes it a common choice to ensure rapid curing and development of mechanical properties.[2] this compound, with its more controlled reactivity, can also be used, particularly when a longer pot life is required to allow for application and tooling before the material sets.[6]
Catalytic Mechanisms
Both this compound and DBTDL are believed to function as Lewis acid catalysts, activating the reactants to facilitate the urethane linkage formation. The tin center coordinates with the oxygen of the hydroxyl group of the polyol, increasing its nucleophilicity, and with the isocyanate group, making it more susceptible to nucleophilic attack.
Experimental Protocols
To provide a framework for comparative analysis, the following are detailed methodologies for key experiments.
Determination of Gel Time and Tack-Free Time
Objective: To quantify the catalytic activity by measuring the time to reach a gelled state and a tack-free surface.
Materials:
-
Polyol
-
Isocyanate
-
Catalyst (this compound or DBTDL)
-
Solvent (if applicable)
-
Mixing vessel and stirrer
-
Timer
-
Wooden tongue depressor or similar probe
Procedure:
-
In the mixing vessel, accurately weigh the polyol and any other components of the "B-side" of the formulation.
-
Add the specified amount of catalyst to the polyol mixture and mix thoroughly.
-
Weigh the appropriate amount of isocyanate ("A-side") and add it to the polyol mixture.
-
Start the timer immediately upon adding the isocyanate and begin vigorous mixing.
-
Gel Time: Periodically probe the reacting mixture with the wooden tongue depressor. The gel time is recorded as the point at which the mixture becomes viscous enough to form a string when the probe is lifted.
-
Tack-Free Time: After the gel point, periodically touch the surface of the reacting mixture lightly with a clean probe. The tack-free time is the point at which the surface is no longer sticky to the touch.
-
Repeat the experiment for each catalyst at the same concentration and temperature for a valid comparison.
Kinetic Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To determine the reaction rate constants by monitoring the disappearance of the isocyanate peak.
Materials:
-
Polyol, isocyanate, and catalyst
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Temperature-controlled cell
Procedure:
-
Calibrate the FTIR spectrometer and set the desired temperature for the experiment.
-
Premix the polyol and catalyst in the reaction vessel.
-
Acquire a background spectrum of the polyol-catalyst mixture on the ATR crystal.
-
Add the isocyanate to the mixture, mix rapidly, and immediately place a sample onto the ATR crystal.
-
Start recording spectra at regular, short intervals (e.g., every 15-30 seconds).
-
Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
The concentration of the isocyanate at each time point can be calculated from the peak area using the Beer-Lambert law.
-
Plot the concentration of isocyanate versus time to determine the reaction kinetics and calculate the rate constant.
Conclusion
The choice between this compound and dibutyltin dilaurate is highly dependent on the specific application and desired outcome. DBTDL is a powerful and fast-acting gelling catalyst, making it well-suited for applications that require rapid curing, such as coatings and elastomers. However, its higher toxicity and reactivity necessitate careful handling and formulation.
This compound, while less reactive, offers a more balanced and controllable catalytic activity, which is crucial for the production of high-quality flexible polyurethane foams. Its lower toxicity profile also makes it a more favorable option in certain contexts. For researchers and formulators, a thorough understanding of these differences, supported by experimental validation, is key to successful product development.
References
- 1. allhdi.com [allhdi.com]
- 2. allhdi.com [allhdi.com]
- 3. Difference between T9 this compound and T12 dibutyl tin dilaurate-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 6. morpholine.cc [morpholine.cc]
- 7. nbinno.com [nbinno.com]
Validating the Catalytic Prowess of Stannous Octoate: A Comparative Guide for Model Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and product characteristics. Stannous octoate, a widely employed catalyst, is particularly effective in ring-opening polymerization (ROP) and polyurethane formation. This guide provides a comprehensive comparison of this compound's catalytic activity against common alternatives, supported by experimental data and detailed protocols for model reactions.
Model Reaction 1: Ring-Opening Polymerization of Lactones
This compound is a highly efficient catalyst for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide, which are precursors to biodegradable polyesters such as polycaprolactone (PCL) and polylactide (PLA).[1] These polymers have significant applications in the biomedical field, including in drug delivery systems and medical implants. The catalytic activity of this compound in ROP is often enhanced by the presence of a co-initiator, typically an alcohol.
Performance Data of this compound in Ring-Opening Polymerization
The following table summarizes the typical performance of this compound in the bulk polymerization of ε-caprolactone, highlighting the impact of catalyst concentration on polymer properties.
| Monomer | Initiator | Catalyst Conc. (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| ε-Caprolactone | n-Hexanol | 0.1 | 160 | 1 | 89 | 90,000 | - |
| ε-Caprolactone | n-Hexanol | 0.2 | 160 | 1 | - | - | - |
| ε-Caprolactone | n-Hexanol | 0.3 | 160 | 1 | - | - | - |
| ε-Caprolactone | n-Hexanol | 0.4 | 160 | 1 | - | - | - |
| ε-Caprolactone | n-Hexanol | 0.5 | 160 | 1 | - | - | - |
Comparative Performance of Catalysts in Lactide Polymerization
This table offers a comparison of this compound with other metal-based catalysts in the bulk polymerization of L-lactide.
| Catalyst | Initiator | Catalyst Conc. (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| This compound | Water | 0.2 | 140 | 24 | 92 | 3,600 | 1.3 |
| Zinc Lactate | Water | 0.2 | 140 | 24 | 85 | 3,200 | 1.4 |
| Zirconium(IV) acetylacetonate | Water | 0.2 | 140 | 24 | 93 | 3,500 | 1.2 |
| Bismuth(III) acetate | Water | 0.2 | 140 | 24 | 88 | 3,300 | 1.3 |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
This protocol describes the bulk polymerization of ε-caprolactone using this compound as the catalyst and n-hexanol as the initiator.[2]
Materials:
-
ε-Caprolactone (distilled under reduced pressure)
-
This compound (Sn(Oct)₂)
-
n-Hexanol
-
Nitrogen gas
-
Chloroform
-
Methanol
Equipment:
-
Dry, nitrogen-flushed flask with a magnetic stirrer
-
Syringes
-
Silicone oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Under a nitrogen atmosphere, add the desired amount of purified ε-caprolactone to the reaction flask.
-
Add the calculated amount of n-hexanol initiator to the flask.
-
Add the desired amount of this compound catalyst. The molar ratio of monomer to catalyst and initiator can be adjusted to control the molecular weight of the resulting polymer.
-
Seal the flask and immerse it in a pre-heated silicone oil bath set to the desired reaction temperature (e.g., 140°C, 160°C, or 180°C).
-
Allow the polymerization to proceed for the intended duration (e.g., 1 hour), with continuous stirring.
-
To terminate the reaction, cool the flask to room temperature.
-
Dissolve the crude polycaprolactone (PCL) in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to cold methanol.
-
Filter the precipitated PCL and wash with fresh methanol.
-
Dry the purified PCL in a vacuum oven at 45°C until a constant weight is achieved.
The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR spectroscopy.
Procedure:
-
At each time point, withdraw a small sample from the reaction vessel.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Monomer conversion can be calculated by comparing the integration of a characteristic monomer peak with the corresponding polymer peak. For ε-caprolactone, the methylene protons adjacent to the oxygen atom shift from ~4.2 ppm in the monomer to ~4.05 ppm in the polymer.
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified polymer can be determined by GPC.
Procedure:
-
Prepare a dilute solution of the polymer sample in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.
-
Inject the sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
A calibration curve, typically generated using polystyrene standards of known molecular weights, is used to determine the molecular weight distribution of the sample.[1]
Visualizations
Experimental Workflow for Ring-Opening Polymerization.
Coordination-Insertion Mechanism of ROP.
Model Reaction 2: Polyurethane Formation
In the synthesis of polyurethanes, this compound acts as a potent catalyst, primarily promoting the "gelling" reaction—the formation of urethane linkages from the reaction of an isocyanate and a polyol.[3] This is often in competition with the "blowing" reaction, where the isocyanate reacts with water to produce an amine and carbon dioxide, which is crucial for foam formation. The choice of catalyst is critical for balancing these two reactions to achieve the desired properties in the final polyurethane product.
Comparative Performance of Polyurethane Catalysts
The following table compares the general characteristics of this compound with other common polyurethane catalysts.
| Catalyst | Type | Primary Function | Relative Activity (Gelling) | Key Characteristics |
| This compound (T-9) | Organotin | Gelling | High | Highly selective for NCO-OH reaction; sensitive to hydrolysis.[4] |
| Dibutyltin Dilaurate (DBTDL) | Organotin | Gelling | Very High | More stable than T-9 but can have higher toxicity.[5] |
| Triethylenediamine (TEDA) | Amine | Gelling & Blowing | Moderate | Strong blowing catalyst; can cause foam discoloration. |
| Bismuth Neodecanoate | Organometallic | Gelling & Blowing | Moderate-High | Less toxic alternative to tin catalysts; good balance of reactions.[4] |
| Zinc Octoate | Organometallic | Gelling | Moderate | Often used in combination with other catalysts.[6] |
Experimental Protocol
This protocol provides a general method for synthesizing a polyurethane elastomer, where the gelling reaction is predominant.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
This compound
-
Dry solvent (e.g., tetrahydrofuran, THF)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.
-
Under a nitrogen atmosphere, add the dried polyol to the reaction flask and dissolve in the dry solvent.
-
Add the this compound catalyst to the polyol solution and stir.
-
Slowly add the diisocyanate to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the reaction temperature (e.g., 60-80°C).
-
After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the desired viscosity is reached or the NCO content, as determined by titration, reaches the theoretical value.
-
Pour the resulting polymer solution into a mold and cure at an elevated temperature to form the elastomer.
Visualization
Competing Reactions in Polyurethane Formation.
References
A Comparative Guide to Stannous Octoate and Zinc Octoate as Polymerization Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical parameter in polymerization, influencing reaction kinetics, polymer properties, and biocompatibility of the final product. Stannous octoate (Sn(Oct)₂) and zinc octoate (Zn(Oct)₂) are two prominent metal carboxylate catalysts employed in various polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, and in the production of polyurethanes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection.
Performance Comparison in Ring-Opening Polymerization (ROP)
This compound has long been the industry standard for the ROP of lactides and other cyclic esters due to its high efficiency and versatility.[1][2] However, concerns over the potential toxicity of residual tin in biomedical applications have driven research into alternatives, with zinc-based catalysts emerging as a promising, less toxic option.[1][3]
A key study directly comparing the kinetics of L-lactide bulk polymerization using this compound and a zinc-containing catalyst (zinc bis(2,2-dimethyl-3,5-heptanedionate-O,O')) revealed interesting performance differences. While the tin compound exhibited a higher initial rate of polymerization, the zinc catalyst demonstrated a higher rate at conversions exceeding 80%.[4] This crossover in activity is attributed to differences in the crystallinity of the newly formed polymer, which has an accelerating effect on the polymerization.[4] Another study noted that dehydrated zinc lactate polymerizes DL-lactide at a slower rate than this compound.[3]
Furthermore, the choice of catalyst can impact the stereoregularity of the resulting polymer. Research has indicated that polymerization of racemic lactide with zinc metal as an initiator leads to lower stereoregularity compared to this compound.[3][5]
| Parameter | This compound | Zinc Octoate/Zinc Compounds | Citation |
| Initial Polymerization Rate (L-lactide) | Higher | Lower | [4] |
| Polymerization Rate at High Conversion (>80%) | Lower | Higher | [4] |
| Polymerization Rate (DL-lactide) | Faster | Slower (dehydrated zinc lactate) | [3] |
| Stereoregularity (racemic lactide) | Higher | Lower | [3][5] |
| Toxicity | Concerns over residual tin | Generally considered less toxic | [1][3] |
Performance in Polyurethane Foam Production
In the manufacturing of flexible polyurethane foams, this compound is a widely used and highly effective gelling catalyst, promoting the reaction between isocyanates and polyols.[6][7] Its primary role is to accelerate the formation of the polyurethane polymer network.[6]
Zinc octoate is also utilized in polyurethane formulations, often as a co-catalyst.[7] It can be used to facilitate complete drying and prevent surface wrinkling.[8] In some applications, it is employed to promote effective back-end curing, which helps in preventing cold flow formation in the foam.[7] While this compound is known for its high catalytic activity and cost-effectiveness, zinc-based catalysts are considered as potential, less toxic alternatives.[6]
Catalytic Mechanism
Both this compound and zinc octoate are generally understood to function through a coordination-insertion mechanism in the presence of a co-initiator, such as an alcohol.[9][10][11] The catalyst first reacts with the alcohol to form a metal alkoxide, which is the true initiating species. The cyclic monomer then coordinates to the metal center of the alkoxide and is subsequently inserted into the metal-alkoxide bond, thus propagating the polymer chain.[9][10] For zinc-based catalysts, an activated monomer mechanism has also been proposed.[12]
The following diagram illustrates the generalized coordination-insertion mechanism for both catalysts.
Caption: Generalized coordination-insertion mechanism for metal octoate catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for ring-opening polymerization using this compound and a zinc-based catalyst.
Protocol 1: Bulk Polymerization of ε-Caprolactone using this compound
This protocol is adapted from a study on the synthesis of poly(ε-caprolactone).[13]
Materials:
-
ε-caprolactone (ε-CL) monomer
-
This compound (Sn(Oct)₂) catalyst
-
n-Hexanol (n-HexOH) initiator
-
Round-bottom flask with ground-glass joints
-
Magnetic stirrer
-
Silicone oil bath
-
Nitrogen atmosphere (glove box)
Procedure:
-
In a controlled atmosphere glove box under nitrogen, accurately weigh ε-CL (e.g., 4 g) and the desired amount of the Sn(Oct)₂/n-HexOH (1:2 molar ratio) initiating system (e.g., 0.1 to 0.5 mol%) into the reaction flask.
-
Equip the flask with a magnetic stir bar.
-
Immerse the flask in a pre-heated silicone oil bath at a constant temperature (e.g., 140, 160, or 180 °C).
-
Allow the polymerization to proceed with stirring for the desired duration (e.g., 1 hour).
-
After the reaction, dissolve the crude polymer in a suitable solvent like dichloromethane for further purification.
-
Purify the polymer by precipitation in a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight, polydispersity, and monomer conversion using techniques like Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
The following diagram outlines the experimental workflow for this protocol.
Caption: Experimental workflow for bulk polymerization of ε-caprolactone.
Protocol 2: Solution Polymerization of ε-Caprolactone using a Zinc-Based Catalyst
This protocol is a general representation for solution polymerization using a zinc catalyst, based on methodologies for zinc neodecanoate.[11]
Materials:
-
ε-caprolactone (ε-CL) monomer
-
Basic zinc neodecanoate catalyst
-
Benzyl alcohol initiator
-
Anhydrous toluene (solvent)
-
Schlenk flask
-
Magnetic stir bar
-
Schlenk line
-
Glove box
Procedure:
-
In a glove box, add ε-CL (e.g., 1.14 g, 10 mmol) and anhydrous toluene (e.g., 10 mL) to a flame-dried Schlenk flask with a stir bar.
-
In a separate vial, dissolve the basic zinc neodecanoate catalyst and benzyl alcohol initiator in a small amount of toluene.
-
Add the catalyst/initiator solution to the monomer solution in the flask.
-
Seal the flask, remove it from the glove box, and connect it to a Schlenk line.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.
-
Terminate the polymerization and dissolve the crude polymer in dichloromethane.
-
Purify the polymer by precipitation in cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.
-
Analyze the polymer for its molecular weight (Mₙ), polydispersity index (PDI) using GPC, and determine the monomer conversion using ¹H NMR spectroscopy.
Conclusion
Both this compound and zinc octoate are effective catalysts for polymerization. This compound is a well-established, highly active catalyst, particularly in the ROP of cyclic esters and as a gelling agent in polyurethane foam production. However, the lower toxicity profile of zinc-based catalysts makes them an attractive alternative, especially for biomedical applications. The choice between the two will depend on the specific requirements of the application, including desired reaction kinetics, polymer characteristics, and biocompatibility constraints. For applications where high initial reaction rates are paramount, this compound may be preferred. Conversely, for biomedical applications or where late-stage reaction acceleration is beneficial, zinc octoate presents a compelling option.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 6. ohans.com [ohans.com]
- 7. Catalysts for PU Flexible Foam | Umicore [csm.umicore.com]
- 8. szkimya.com [szkimya.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stannous Octoate Performance in Solution vs. Bulk Polymerization
For Researchers, Scientists, and Drug Development Professionals
Stannous octoate, Sn(Oct)₂, is a widely utilized catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, crucial for producing biodegradable polyesters for biomedical applications. The choice between performing this polymerization in solution or in bulk is a critical process parameter that significantly influences the reaction kinetics, polymer properties, and scalability. This guide provides an objective comparison of this compound's performance in these two polymerization environments, supported by experimental data and detailed protocols.
Executive Summary
Both solution and bulk polymerization methods catalyzed by this compound are effective for producing polyesters. Bulk polymerization is often favored for its simplicity, high reaction rates, and solvent-free nature, making it an industrially attractive option. However, it can suffer from poor heat dissipation and high viscosity at high conversions, which can affect molecular weight control. Solution polymerization offers better control over temperature and viscosity, potentially leading to narrower molecular weight distributions. The trade-off is a generally slower reaction rate, the need for solvent removal and recycling, and potential chain transfer reactions with the solvent. The choice between the two methods will ultimately depend on the desired polymer characteristics, production scale, and processing capabilities.
Performance Comparison: Solution vs. Bulk Polymerization
The following tables summarize key performance indicators for this compound-catalyzed polymerization of ε-caprolactone and L-lactide in both solution and bulk systems. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Performance Data for this compound in ε-Caprolactone Polymerization
| Parameter | Solution Polymerization (Toluene) | Bulk Polymerization | Reference |
| Reaction Temperature (°C) | 100 | 130 | [1] |
| Catalyst to Monomer Ratio | Not specified | 1:1000 (approx.) | [2] |
| Reaction Time (h) | Not specified | ~2 | [2] |
| Monomer Conversion (%) | Increases with temperature and monomer concentration. | > 95% | [1][2] |
| Number-Average Molecular Weight (Mn, g/mol ) | Decreases with increasing temperature due to transesterification. | Controllable by monomer-to-initiator ratio. | [1][3] |
| Polydispersity Index (PDI) | Generally lower due to better control. | Can be broader due to viscosity and heat effects. | |
| Activation Energy (kJ/mol) | ~75 | 64.9 - 80.4 | [1][4][5] |
Table 2: Performance Data for this compound in L-Lactide Polymerization
| Parameter | Solution Polymerization (Toluene) | Bulk Polymerization | Reference |
| Reaction Temperature (°C) | 70 - 100 | 130 - 180 | [6][7] |
| Catalyst to Monomer Ratio | Not specified | Varies | [6] |
| Reaction Time (h) | Can be several hours. | Typically 1 - 5 hours. | [6] |
| Monomer Conversion (%) | High conversion achievable. | High conversion (>90%) is common. | [6] |
| Number-Average Molecular Weight (Mn, g/mol ) | Controllable by monomer-to-initiator ratio. | Controllable by monomer-to-initiator ratio. | [7] |
| Polydispersity Index (PDI) | Can be kept low (e.g., 1.1 - 1.3). | Typically ranges from 1.2 to 2.0. | |
| Key Observation | Slower kinetics compared to bulk. | Faster kinetics but potential for side reactions at high temperatures. | [6] |
Experimental Protocols
Bulk Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (CL) monomer, dried over CaH₂ and distilled under reduced pressure.
-
This compound (Sn(Oct)₂) solution in hexane or toluene.
-
Initiator (e.g., ethylene glycol, butanol), dried.
-
Nitrogen gas supply.
-
Glass reactor with a mechanical stirrer and nitrogen inlet/outlet.
Procedure:
-
The reaction vessel is flame-dried under a nitrogen purge to remove any moisture.
-
A known amount of this compound solution is added to the flask.
-
The solvent is removed under a gentle stream of dry nitrogen, followed by a brief period under vacuum.
-
The desired amount of ε-caprolactone monomer is added to the reactor.
-
The initiator (e.g., ethylene glycol) is then added to the reaction mixture.
-
The reactor is immersed in a preheated oil bath at the desired temperature (e.g., 130°C) and stirring is commenced.
-
Aliquots can be taken at various time intervals to monitor monomer conversion and molecular weight evolution using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
After the desired polymerization time, the reaction is quenched by cooling to room temperature. The resulting polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).[2]
Solution Polymerization of L-Lactide in Toluene
Materials:
-
L-Lactide monomer, recrystallized from ethyl acetate and dried under vacuum.
-
This compound (Sn(Oct)₂).
-
Initiator (e.g., benzyl alcohol), dried.
-
Anhydrous toluene.
-
Nitrogen gas supply.
-
Schlenk flask or similar glassware suitable for inert atmosphere reactions.
Procedure:
-
The Schlenk flask is thoroughly dried and purged with dry nitrogen.
-
A specific amount of L-lactide monomer is charged into the flask.
-
Anhydrous toluene is added to dissolve the monomer to the desired concentration.
-
The initiator (e.g., benzyl alcohol) is added to the solution.
-
The this compound catalyst is then introduced into the reaction mixture.
-
The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 100°C).
-
The polymerization is allowed to proceed for the specified duration with continuous stirring.
-
The reaction is terminated by cooling the flask to room temperature.
-
The polymer is isolated by precipitation in a large volume of a non-solvent like methanol, filtered, and dried under vacuum to a constant weight.[6]
Reaction Mechanism and Experimental Workflows
The ring-opening polymerization of cyclic esters catalyzed by this compound in the presence of an alcohol co-initiator proceeds via a coordination-insertion mechanism. This mechanism is generally accepted for both solution and bulk polymerization.
Coordination-Insertion Polymerization Pathway
References
- 1. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Modeling of Polymerization Reactions Catalyzed by Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, is a cornerstone for producing biodegradable and biocompatible polymers vital in the biomedical and pharmaceutical fields. Stannous octoate (Sn(Oct)₂), also known as tin(II) 2-ethylhexanoate, has long been the catalyst of choice for these reactions due to its high efficiency and versatility.[1][2][3][4] However, concerns over the potential toxicity of residual tin in medical-grade polymers have spurred research into alternative catalysts. This guide provides an objective comparison of the kinetic performance of this compound with other catalytic systems, supported by experimental data and detailed methodologies.
Comparative Kinetic Data
The efficiency of a catalyst in polymerization is quantified by kinetic parameters such as the apparent rate constant (k_app) and the activation energy (E_a). A higher k_app indicates a faster reaction, while a lower E_a suggests that the reaction requires less energy to initiate. The following table summarizes key kinetic data for this compound and several alternative catalysts in the ring-opening polymerization of lactide (LA) and ε-caprolactone (CL).
| Catalyst System | Monomer | Temperature (°C) | Apparent Rate Constant (k_app) | Activation Energy (E_a) (kJ/mol) | Key Observations |
| This compound (Sn(Oct)₂) / Alcohol | L-Lactide | 170-190 | - | 58.0 | Lower E_a compared to some other systems, indicating high efficiency.[5] |
| ε-Caprolactone | - | - | 64.9–80.4 | Effective for ε-CL polymerization.[1][3] | |
| Zinc Lactate | DL-Lactide | - | Slower than Sn(Oct)₂ | - | Considered a less toxic alternative, but with a lower polymerization rate. |
| Zinc Complexes | L-Lactide | 20 | 5.23 x 10⁻⁴ s⁻¹ (for one complex) | - | Some zinc complexes show high activity, positioning them as potential substitutes for Sn(Oct)₂.[6] |
| Tin(II) n-Butoxide (Sn(OnBu)₂) (liquid) | L-Lactide & ε-CL | - | Higher k_app than Sn(Oct)₂/n-BuOH | 25.7 | Offers a higher polymerization rate and lower activation energy compared to the conventional Sn(Oct)₂/alcohol system.[2][7] |
| n-Tributyltin(IV) n-butoxide (nBu₃SnOnBu) | L-Lactide | - | - | 72.4 - 95.9 | E_a varies with initiator concentration.[8] |
| Iron Complexes | rac-Lactide | - | 8.5 ± 0.6 x 10⁻⁴ s⁻¹ | - | N-heterocyclic iron complexes are being explored as effective catalysts.[9] |
Experimental Protocols
Accurate kinetic modeling relies on precise experimental data. The following are detailed methodologies for two key analytical techniques used to study polymerization kinetics: Differential Scanning Calorimetry (DSC) and Gel Permeation Chromatography (GPC).
Kinetic Analysis via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to monitor the heat flow associated with a polymerization reaction, which is directly proportional to the reaction rate.
Objective: To determine the kinetic parameters (e.g., activation energy, reaction order) of the bulk ring-opening polymerization.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids (hermetically sealed)
-
Precision microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the monomer and the desired amount of catalyst/initiator into a DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss during the experiment.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).[10]
-
Thermal Program (Non-isothermal):
-
Equilibrate the sample at a temperature below the reaction onset (e.g., 40°C).[10]
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) through the polymerization exotherm to a temperature where the reaction is complete.[3]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions to obtain the baseline.
-
-
Data Analysis:
-
Subtract the second heating scan from the first to obtain the net heat flow of the polymerization.
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The fractional conversion (α) at any given time or temperature is the partial heat of reaction divided by ΔH_total.
-
Use isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose) to determine the activation energy as a function of conversion from the data obtained at different heating rates.[3]
-
Molecular Weight Characterization via Gel Permeation Chromatography (GPC)
GPC separates polymer molecules based on their size in solution to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
Objective: To determine the molecular weight distribution of the synthesized polymers.
Apparatus:
-
GPC system with a refractive index (RI) detector.
-
Appropriate GPC columns (e.g., for use with THF or chloroform).
-
Syringe filters (0.2–0.45 µm PTFE or PVDF).[11]
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the polymer sample into a vial.[11]
-
Add a suitable solvent (e.g., THF or chloroform for PLA and PCL) to achieve a concentration of 2–10 mg/mL.[11][12]
-
Gently stir the solution at room temperature until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer chain degradation.[11]
-
Filter the polymer solution through a 0.2–0.45 µm syringe filter into a GPC vial to remove any particulates.[11][12]
-
-
Instrument Setup:
-
Equilibrate the GPC system with the mobile phase (the same solvent used for sample dissolution) at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 40°C).[13]
-
-
Calibration:
-
Inject a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene) to generate a calibration curve of log(molecular weight) versus retention time.
-
-
Sample Analysis:
-
Inject the prepared polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Use the calibration curve to determine the M_n, M_w, and PDI of the polymer sample from its chromatogram.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in polymerization and its analysis can aid in understanding the underlying mechanisms and experimental designs.
Coordination-Insertion Mechanism of this compound Catalyzed Polymerization
The polymerization of cyclic esters by this compound is widely accepted to proceed via a coordination-insertion mechanism. This process is initiated by the reaction of this compound with an alcohol (which can be an impurity or a deliberately added co-initiator) to form a tin(II) alkoxide, the true initiating species. The monomer then coordinates to the tin center and inserts into the tin-alkoxide bond, propagating the polymer chain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. agilent.com [agilent.com]
A Comparative Analysis of Stannous Octoate and Tertiary Amine Catalysts in Polyurethane Systems
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polyurethanes, catalysts play a pivotal role in dictating the reaction kinetics and the ultimate physical properties of the polymer. Among the diverse array of catalysts available, stannous octoate and tertiary amines are two of the most widely employed classes. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal catalyst for specific research and development applications.
Executive Summary
This compound, an organotin compound, is a highly efficient and selective catalyst for the gelling reaction in polyurethane formation—the reaction between a polyol and an isocyanate.[1][2] In contrast, tertiary amines are versatile catalysts that promote both the gelling reaction and the blowing reaction, which is the reaction between water and an isocyanate that generates carbon dioxide for foam expansion.[3][4] The choice between these catalysts, or their synergistic use, is critical for controlling the curing process and tailoring the final properties of the polyurethane material.[1][5]
Catalytic Mechanisms
The distinct catalytic activities of this compound and tertiary amines stem from their different mechanisms of action.
This compound: As a Lewis acid, the tin(II) ion in this compound coordinates with the oxygen atom of the polyol's hydroxyl group.[6] This coordination increases the nucleophilicity of the hydroxyl group, making it more reactive towards the electrophilic isocyanate group, thereby accelerating the formation of the urethane linkage.[6]
Tertiary Amines: The catalytic activity of tertiary amines is attributed to their basicity and the accessibility of the lone pair of electrons on the nitrogen atom. They can activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol. The specific mechanism can vary, but it generally involves the formation of an active complex with either the isocyanate or the hydroxyl group.[7][8]
Performance Comparison: Experimental Data
The performance of this compound and tertiary amines can be quantified by examining their effects on the reaction kinetics and the physical properties of the resulting polyurethane foam. The following tables summarize typical data gathered from polyurethane foam formulations.
Table 1: Comparative Reaction Kinetics
| Catalyst System | Cream Time (s) | Gel Time (s) | Rise Time (s) | Tack-Free Time (s) |
| This compound (0.2 php) | 15 - 25 | 60 - 90 | 120 - 180 | > 240 |
| Tertiary Amine (e.g., TEDA, 0.5 php) | 10 - 20 | 50 - 80 | 100 - 150 | 180 - 240 |
| This compound (0.1 php) + Tertiary Amine (0.3 php) | 12 - 18 | 55 - 75 | 110 - 160 | 200 - 260 |
Note: php = parts per hundred polyol. Actual values can vary significantly based on the specific formulation, temperature, and other additives.
Table 2: Influence on Foam Physical Properties
| Catalyst System | Density ( kg/m ³) | 25% IFD (N) | Tensile Strength (kPa) | Elongation at Break (%) |
| This compound (0.2 php) | 30 - 35 | 120 - 150 | 100 - 130 | 150 - 200 |
| Tertiary Amine (e.g., TEDA, 0.5 php) | 28 - 33 | 110 - 140 | 90 - 120 | 180 - 230 |
| This compound (0.1 php) + Tertiary Amine (0.3 php) | 29 - 34 | 115 - 145 | 95 - 125 | 170 - 220 |
Note: IFD = Indentation Force Deflection. These values are illustrative and depend on the complete formulation.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the accurate comparison of catalyst performance.
Protocol 1: Measurement of Reaction Kinetics
This protocol outlines the manual "cup test" method for determining the characteristic reaction times of a polyurethane foam formulation.
Materials:
-
Polyol, isocyanate, water, surfactant, and catalyst(s)
-
Paper or plastic cups (e.g., 250 mL)
-
Wooden tongue depressor or mechanical stirrer
-
Digital stopwatch
-
Fume hood
Procedure:
-
Pre-condition all components to a controlled temperature (e.g., 25°C).
-
In a cup, accurately weigh the polyol, water, surfactant, and catalyst(s).
-
Mix these components thoroughly for 10-15 seconds.
-
Add the pre-weighed isocyanate to the mixture and immediately start the stopwatch.
-
Mix vigorously for 5-10 seconds until the mixture is homogeneous.
-
Cream Time: Record the time when the mixture begins to change color (typically becomes lighter) and starts to rise.
-
Gel Time: Periodically insert and withdraw a clean wooden tongue depressor. Record the time when fine strings of polymer are observed adhering to the depressor.
-
Rise Time: Record the time when the foam reaches its maximum height.
-
Tack-Free Time: Gently touch the surface of the foam with a clean, dry object (e.g., a new tongue depressor). Record the time when the surface is no longer sticky to the touch.
References
- 1. emirachem.com [emirachem.com]
- 2. nbinno.com [nbinno.com]
- 3. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. nbinno.com [nbinno.com]
- 6. newtopchem.com [newtopchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymer Characterization: Stannous Octoate vs. Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polymers, such as polylactide (PLA) and polycaprolactone (PCL), is critically dependent on the choice of catalyst. Stannous octoate (Sn(Oct)₂) has long been the catalyst of choice due to its high efficiency and versatility.[1] However, concerns about the potential toxicity of residual tin in biomedical applications have driven the exploration of alternative catalysts.[2] This guide provides an objective comparison of the performance of polymers synthesized using this compound versus those synthesized with alternative catalysts, supported by experimental data.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize key quantitative data on the properties of polymers synthesized using this compound and various alternative catalysts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Molecular Weight and Polydispersity of Polylactide (PLA) Synthesized with Different Catalysts
| Catalyst | Monomer | Co-initiator/Additives | Polymerization Conditions | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference(s) |
| This compound (Sn(Oct)₂) | L-lactide | - | Bulk, 130°C, 72h | 2 x 10⁴ - 6.8 x 10⁵ | - | [3] |
| This compound (Sn(Oct)₂) | L-lactide | Maleic Anhydride | Melt Polycondensation, 160°C, 24h | 1.1 x 10⁵ | 1.5 | [4][5] |
| Dibutyltin Dimethoxide (DBTM) | L-lactide | - | Microwave, N₂ atm | 4.0 x 10⁴ | 1.6 - 1.8 | [6] |
| Zinc-metal | DL-lactide | - | - | High | - | [7] |
| Zirconium/Hafnium-ligand complex | Lactide | - | Liquid phase, ≥150°C | High | Low racemization | [8] |
Table 2: Comparison of Thermal and Mechanical Properties of Polymers
| Polymer | Catalyst | Property | Value | Reference(s) |
| PLLA | This compound (Sn(Oct)₂) with Maleic Anhydride | Tensile Strength | 34 ± 5.2 MPa | [4][5] |
| PLLA | This compound (Sn(Oct)₂) with Maleic Anhydride | Tensile Modulus | 335 ± 11 MPa | [4][5] |
| PCL | This compound (Sn(Oct)₂) | Melting Temperature (Tm) | 68.4 - 71.6 °C | [9] |
| PCL modified with DCP | Dicumyl Peroxide | Thermal Stability (T-2%) | 359 °C | [10] |
| PCL modified with BIB | Di-(2-tert-butyl-peroxyisopropyl)-benzene | Thermal Stability (T-2%) | 364 °C | [10] |
Observations from the Data:
-
This compound is capable of producing high molecular weight PLA, with the molecular weight being influenced by factors such as reaction time, temperature, and the use of co-initiators.[3][11]
-
The combination of this compound with maleic anhydride in a binary catalyst system has been shown to yield high molecular weight PLLA with good tensile strength and modulus.[4][5]
-
Alternative catalysts like dibutyltin dimethoxide have also been used, though in the cited study, it resulted in a lower molecular weight PLA compared to this compound under microwave conditions.[6]
-
Zinc-based catalysts present a viable, less toxic alternative to tin compounds.[12] Polymers synthesized with zinc-metal have been noted to be more hydrophilic and exhibit different degradation kinetics compared to those made with this compound.[7]
-
Novel zirconium and hafnium-based catalysts show promise in producing PLA with high thermal stability and low racemization, comparable to or better than this compound.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of polymers. Below are outlines of key experimental protocols.
Molecular Weight and Polydispersity Determination via Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.
Protocol Outline:
-
Sample Preparation: Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in a suitable solvent (e.g., chloroform, tetrahydrofuran (THF)). The sample should be fully dissolved and filtered through a microfilter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.
-
Instrumentation: Utilize a GPC/SEC system equipped with a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index (RI) detector).
-
Mobile Phase: The same solvent used for sample preparation is used as the mobile phase. It should be filtered and degassed before use.
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Analysis: Inject the prepared polymer solution into the system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.
-
Data Processing: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. Software is used to calculate Mn, Mw, and PDI.
Thermal Properties and Crystallinity Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity (%Xc) of the polymers.
Protocol Outline:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Instrumentation: Use a differential scanning calorimeter.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 25°C) to a temperature above its melting point (e.g., 200°C for PLA) at a constant heating rate (e.g., 10°C/min). This scan reveals the thermal history of the material.
-
Cooling Scan: Cool the sample from the melt to a low temperature at a controlled rate (e.g., 10°C/min). This shows the crystallization behavior from the molten state.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan provides information on the intrinsic thermal properties of the material, independent of its previous thermal history.
-
-
Data Analysis:
-
Tg: Determined as the midpoint of the step change in the heat flow curve.
-
Tm and Tc: Determined from the peak temperatures of the melting and crystallization endotherms and exotherms, respectively.
-
Degree of Crystallinity (%Xc): Calculated using the following equation: %Xc = (ΔHm / ΔH°m) * 100 where ΔHm is the enthalpy of melting of the sample (obtained by integrating the area of the melting peak) and ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer of the same type.
-
Mechanical Properties Evaluation via Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer films.
Protocol Outline:
-
Sample Preparation: Prepare thin films of the polymer by methods such as solvent casting or melt pressing. Cut the films into a specific shape and size (e.g., dumbbell-shaped specimens) according to a standard method (e.g., ASTM D882).
-
Instrumentation: Use a universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force.
-
Testing Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
Record the force applied and the corresponding elongation of the specimen.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Mandatory Visualizations
Polymerization Mechanisms and Workflows
The following diagrams illustrate the proposed polymerization mechanism for this compound and a generalized workflow for polymer characterization.
Caption: Coordination-Insertion Mechanism for this compound Catalyzed Ring-Opening Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polylactides with different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of this compound or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2799462A1 - Method to manufacture PLA using a new polymerization catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprap.org [reprap.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity and Biocompatibility of Residual Stannous Octoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and biocompatible properties of residual stannous octoate, a common catalyst in the synthesis of biodegradable polymers for biomedical applications. It examines supporting experimental data for this compound and its alternatives, offering a valuable resource for material selection and risk assessment in the development of medical devices and drug delivery systems.
Introduction: The Biocompatibility Challenge of this compound
This compound (Sn(Oct)₂), also known as tin(II) 2-ethylhexanoate, is a widely used and highly effective catalyst for the ring-opening polymerization of lactide and caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (PCL). These polymers are cornerstone materials for a variety of biomedical applications, including resorbable sutures, orthopedic implants, and controlled-release drug delivery systems.
Despite its catalytic efficiency, concerns remain regarding the potential cytotoxicity of residual this compound in the final medical device. Tin compounds, in general, are known to have adverse effects on living organisms. As the polymer degrades in vivo, the entrapped catalyst can be released, potentially leading to localized cytotoxic effects and inflammatory responses. Consequently, regulatory bodies like the FDA have set stringent limits on the residual tin content in bioabsorbable polymers, often below 20 parts per million (ppm). This has spurred research into minimizing residual catalyst levels and exploring less toxic alternatives.
This guide will delve into the experimental data assessing the cytotoxicity of this compound, compare it with other catalysts, and provide detailed protocols for relevant biocompatibility assays.
Data Presentation: Quantitative Cytotoxicity Comparison
The following tables summarize the in vitro cytotoxicity of this compound and its common alternatives. The 50% inhibitory concentration (IC50) is a standard measure of cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.
| Catalyst | Cell Line | IC50 (µg/mL) | Reference |
| This compound (Sn(Oct)₂) | Swiss 3T3 Mouse Fibroblasts | 1.5 | Tanzi et al. |
| Human Endothelial Cells (HEC) | 3.0 | Tanzi et al. | |
| Dibutyltin Dilaurate (DBTDL) | Swiss 3T3 Mouse Fibroblasts | 0.3 | Tanzi et al. |
| Human Endothelial Cells (HEC) | 0.3 | Tanzi et al. | |
| Bismuth Nanoparticles | BALB/c 3T3 Mouse Fibroblasts | 28.51 ± 9.96 | (de Oliveira et al., 2018)[1] |
| Zinc Oxide Nanoparticles | L929 Mouse Fibroblasts | >100 | (Alarifi et al., 2017)[2] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo biocompatibility assessments relevant to residual catalysts in biomaterials. These protocols are based on established standards, primarily the ISO 10993 series for the biological evaluation of medical devices.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for screening the biocompatibility of materials. They provide a rapid and sensitive method to evaluate the potential of a material or its extracts to cause cell damage.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
L929 or 3T3 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Material extracts prepared according to ISO 10993-12
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 or 3T3 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
-
Material Exposure: After 24 hours, remove the culture medium and replace it with 100 µL of the material extract at various concentrations (e.g., 100%, 50%, 25%, 12.5% diluted in culture medium). Include a negative control (culture medium only) and a positive control (e.g., dilute phenol solution).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the exposure period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After 4 hours, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each extract concentration compared to the negative control. Plot a dose-response curve and determine the IC50 value.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.
Materials:
-
L929 or 3T3 fibroblast cell line
-
Complete DMEM
-
Material extracts prepared according to ISO 10993-12
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Supernatant Collection: After the 24-hour exposure period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released for each extract concentration and compare it to the positive control (cells lysed to achieve maximum LDH release) to calculate the percentage of cytotoxicity.
In Vivo Biocompatibility Assessment
In vivo tests are crucial for evaluating the local tissue response to a biomaterial under physiological conditions. The following is a general protocol for a subcutaneous implantation study in a rabbit model, based on ISO 10993-6.
Animal Model:
-
New Zealand White rabbits
Materials:
-
Test material (polymer with residual this compound) sterilized by a validated method.
-
Negative control material (e.g., high-density polyethylene).
-
Surgical instruments.
-
Anesthesia and analgesics.
-
Histological processing reagents.
Procedure:
-
Animal Preparation: Acclimatize the rabbits to the housing conditions. Anesthetize the animal prior to surgery.
-
Surgical Implantation: Shave and disinfect the dorsal skin. Make four parallel incisions, two on each side of the spine. Create subcutaneous pockets by blunt dissection. Implant one sample of the test material and one negative control material in separate pockets on each side.
-
Post-operative Care: Suture the incisions and provide appropriate post-operative care, including analgesics.
-
Observation Periods: Euthanize the animals at specific time points (e.g., 1, 4, and 12 weeks).
-
Histopathological Evaluation: Excise the implant sites, including the surrounding tissue. Fix the tissues in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Microscopic Analysis: A qualified pathologist should evaluate the tissue response, scoring for inflammation, fibrosis, necrosis, and other relevant parameters.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for in vitro and in vivo biocompatibility assessment.
Signaling Pathway: Potential Mechanism of this compound Cytotoxicity
Caption: Potential pathways of this compound-induced cytotoxicity.
Conclusion and Future Directions
The experimental data clearly indicates that residual this compound possesses cytotoxic potential, with IC50 values in the low µg/mL range for relevant cell lines. While it is a highly effective catalyst, its biocompatibility is a critical consideration for medical device development. The comparison with alternatives such as bismuth and zinc-based catalysts suggests that these newer options may offer a superior safety profile, although more direct comparative studies are warranted.
For researchers and drug development professionals, this guide highlights the importance of:
-
Rigorous Biocompatibility Testing: Adherence to standardized protocols, such as those outlined in ISO 10993, is essential for a thorough evaluation of any new biomaterial.
-
Minimizing Residual Catalyst: Polymer synthesis and purification processes should be optimized to reduce residual catalyst levels to well below established safety thresholds.
-
Exploring Safer Alternatives: Continued research into and adoption of less toxic catalyst systems is crucial for enhancing the safety and biocompatibility of next-generation medical devices and drug delivery platforms.
By carefully considering the data and protocols presented in this guide, the scientific community can make more informed decisions in the development of safer and more effective biomedical products.
References
A Comparative Guide to Stannous Octoate and Novel Organocatalysts in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic ring-opening polymerization (ROP) is evolving, driven by the demand for precisely controlled polymer synthesis with enhanced biocompatibility and reduced environmental impact. Stannous octoate (Sn(Oct)₂), a long-standing and widely utilized metal-based catalyst, is now facing competition from a diverse array of novel organocatalysts. This guide provides an objective comparison of the performance of this compound against these emerging alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific applications.
Executive Summary
This compound is a highly active and cost-effective catalyst for the ROP of cyclic esters, such as lactides and caprolactones.[1][2] Its mechanism, generally accepted as a coordination-insertion pathway, allows for the production of high molecular weight polymers.[3][4][5] However, concerns regarding the potential toxicity of residual tin in biomedical applications have spurred the development of metal-free organocatalysts.[6]
Novel organocatalysts, including bifunctional thiourea-amine systems, amidines, guanidines, and N-heterocyclic carbenes, offer compelling advantages.[7][8] Many of these catalysts exhibit high polymerization rates, excellent control over polymer molecular weight and dispersity, and the ability to function under mild reaction conditions.[8][9] Notably, their metal-free nature makes them particularly attractive for the synthesis of polymers intended for biomedical and pharmaceutical applications.
Performance Comparison: this compound vs. Novel Organocatalysts
The following tables summarize key performance indicators for this compound and a selection of novel organocatalysts in the ring-opening polymerization of lactide (a common monomer for producing biodegradable polyesters). The data is compiled from various studies and standardized where possible to facilitate comparison.
Table 1: Kinetic Data for Lactide Polymerization
| Catalyst System | Monomer | Temperature (°C) | Apparent Rate Constant (k_app) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound / Benzyl Alcohol | L-Lactide | 130 | ~0.02 - 0.05 | 34.6 | [4] |
| Bis(thiourea) / Amine | L-Lactide | 25 | > 0.1 (qualitative high activity) | Not Reported | [8] |
| Phosphoramidimidate (PADI) | ε-Caprolactone | 25 | High (qualitative) | Not Reported | [9] |
Note: Direct quantitative comparison of rate constants is challenging due to variations in experimental conditions across different studies. The data presented aims to provide a relative sense of catalytic activity.
Table 2: Polymer Properties - Polylactide (PLA)
| Catalyst System | Molecular Weight Control | Polydispersity Index (PDI) | Stereocontrol | Reference |
| This compound / Benzyl Alcohol | Good | 1.1 - 1.5 | Moderate | [5] |
| Bis(thiourea) / Amine | Excellent | 1.05 - 1.2 | High | [8] |
| Phosphoramidimidate (PADI) | Excellent | Narrow (qualitative) | Not Reported | [9] |
Catalytic Mechanisms and Visualizations
The catalytic pathways of this compound and novel organocatalysts differ significantly, influencing their activity and selectivity.
This compound: Coordination-Insertion Mechanism
This compound typically requires a co-initiator, such as an alcohol, to initiate polymerization. The proposed mechanism involves the formation of a tin alkoxide species, which then coordinates with the monomer. The monomer is subsequently inserted into the tin-alkoxide bond, propagating the polymer chain.[10][11]
Novel Organocatalysts: Bifunctional Activation
Many novel organocatalysts, such as thiourea-amine systems, operate through a bifunctional activation mechanism.[7][12] The amine base activates the alcohol initiator by deprotonation, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the monomer through hydrogen bonding to the carbonyl group, making it more susceptible to nucleophilic attack. This dual activation leads to high catalytic efficiency under mild conditions.
Experimental Protocols
To ensure a fair and reproducible comparison between this compound and novel organocatalysts, a standardized experimental protocol is crucial. The following methodology outlines the key steps for conducting a kinetic analysis of the ring-opening polymerization of lactide.
Materials and Reagents
-
Monomer: L-lactide (recrystallized from dry toluene and dried under vacuum).
-
Initiator: Benzyl alcohol (distilled over CaH₂ and stored under inert atmosphere).
-
Catalysts: this compound (used as received), novel organocatalyst (synthesized and purified according to literature procedures).
-
Solvent: Anhydrous toluene (distilled from sodium/benzophenone).
-
Internal Standard (for NMR): 1,3,5-trimethoxybenzene.
-
Quenching Agent: Benzoic acid solution in THF.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea-based bifunctional organocatalysis: Supramolecular recognition for living polymerization for JACS - IBM Research [research.ibm.com]
- 8. Rate Accelerated Organocatalytic Ring-Opening Polymerization of L-Lactide via the Application of a Bis(thiourea) H-bond Donating Cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Ring-Opening Polymerization of ϵ-Caprolactone with Phosphoramidimidates (PADIs) as a Bifunctional Brønsted Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Statistical Showdown: Navigating Batch-to-Batch Variation in Stannous Octoate Catalysis
For researchers, scientists, and drug development professionals, the consistency of reagents is paramount. In the realm of polymerization catalysis, stannous octoate is a widely utilized catalyst, particularly in the synthesis of biodegradable polyesters like polylactic acid (PLA) and in the production of polyurethane foams. However, batch-to-batch variation in the catalyst's performance can lead to significant deviations in product quality, impacting everything from reaction kinetics to the final material's mechanical properties. This guide provides a framework for the statistical analysis of this variation, offering a comparative look at hypothetical catalyst batches and outlining a detailed experimental protocol for performance assessment.
This compound, or tin(II) 2-ethylhexanoate, is favored for its high catalytic activity and its approval for certain biomedical applications.[1][2] Its primary role is to accelerate polymerization reactions, such as the ring-opening polymerization of lactones and the gelling reaction in polyurethane formation.[3][4] However, factors during its synthesis and storage, such as the presence of impurities like water or 2-ethylhexanoic acid, can influence its catalytic efficacy.[5][6] This variability between batches necessitates rigorous quality control and a statistical approach to ensure process consistency.
Comparative Performance of this compound Batches: An Illustrative Analysis
To demonstrate the impact of batch-to-batch variation, consider the following hypothetical data from three different batches of this compound used in the ring-opening polymerization of L-lactide. The key performance indicators are monomer conversion rate, the number average molecular weight (Mn), and the polydispersity index (PDI) of the resulting polylactic acid (PLA).
| Parameter | Batch A | Batch B (Sub-optimal) | Batch C | Alternative Catalyst (Bismuth Neodecanoate) |
| Monomer Conversion (%) | 98.5 ± 0.5 | 92.1 ± 1.2 | 98.2 ± 0.6 | 96.5 ± 0.8 |
| Mn (kDa) | 52.3 ± 1.8 | 45.7 ± 2.5 | 51.9 ± 1.9 | 50.1 ± 2.1 |
| PDI | 1.65 ± 0.05 | 1.82 ± 0.10 | 1.68 ± 0.06 | 1.75 ± 0.07 |
| Induction Period (min) | 5.2 ± 0.4 | 8.1 ± 0.9 | 5.5 ± 0.5 | 6.8 ± 0.6 |
This data is illustrative and intended for demonstrative purposes.
As the table suggests, Batch B exhibits a lower monomer conversion, reduced molecular weight, and a broader molecular weight distribution (higher PDI), indicating a less efficient and controlled polymerization process. Such variations can significantly impact the final product's properties. Statistical process control (SPC) charts are an effective tool for monitoring such variations over time.[7][8][9]
Experimental Protocol: Assessing Catalytic Performance
A standardized experimental protocol is crucial for comparing the catalytic activity of different this compound batches. The following is a detailed methodology for the bulk ring-opening polymerization of L-lactide.
1. Materials and Preparation:
-
L-lactide: Recrystallized and dried under vacuum to remove moisture.
-
This compound: From the batches to be tested.
-
Initiator (e.g., 1-dodecanol): Dried over molecular sieves.
-
Reaction Vessel: Flame-dried glassware under a nitrogen atmosphere.
2. Polymerization Procedure:
-
A predetermined molar ratio of monomer to initiator is added to the reaction vessel.
-
The vessel is heated to the reaction temperature (e.g., 180°C) under a nitrogen atmosphere.
-
A specific concentration of the this compound catalyst from the batch being tested is introduced to initiate the polymerization.
-
Aliquots are taken at regular intervals to monitor the reaction kinetics.
3. Analytical Methods:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by tracking the disappearance of the monomer peak.
-
Molecular Weight and PDI: Analyzed by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Reaction Kinetics: The rate of polymerization can be determined from the monomer conversion versus time data.[10][11]
4. Polyurethane Foam Reactivity Test (Alternative Application):
-
A standardized formulation of polyol, isocyanate, water, and surfactant is prepared.
-
The this compound batch is added at a specific concentration.
-
Key reactivity parameters are measured: cream time, gel time, and tack-free time.[12] These parameters provide insights into the catalyst's activity in promoting the gelling reaction.
Visualizing the Process
To better understand the workflow and the factors influencing catalyst performance, the following diagrams are provided.
Experimental workflow for testing this compound catalytic activity.
Factors contributing to this compound batch-to-batch variation.
Comparison with Alternatives
While this compound is a workhorse catalyst, concerns about tin toxicity have led to the exploration of alternatives. Bismuth and zinc-based catalysts, such as bismuth neodecanoate and zinc octoate, are common substitutes.[13] As shown in the illustrative data table, bismuth neodecanoate can offer comparable performance to high-quality this compound batches, though it may exhibit a slightly longer induction period. The choice of catalyst will ultimately depend on the specific application requirements, including desired reaction kinetics, final product properties, and regulatory considerations.
Conclusion
The consistent performance of this compound is critical for reproducible and high-quality polymer production. By implementing a robust experimental protocol and utilizing statistical process control, researchers and manufacturers can effectively monitor and mitigate the effects of batch-to-batch variation. This proactive approach to quality control ensures the reliability of the final product and the overall efficiency of the manufacturing process.
References
- 1. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emirachem.com [emirachem.com]
- 5. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. SPC | Statistical Process Control | Quality-One [quality-one.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. asq.org [asq.org]
- 10. Ring opening polymerization of lactide: kinetics and modeling | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. ijcrt.org [ijcrt.org]
Navigating the Nuances of Polymerization: A Comparative Guide to Reproducibility with Stannous Octoate
For researchers, scientists, and drug development professionals venturing into the synthesis of biodegradable polyesters, the choice of catalyst is paramount. Stannous octoate [Sn(Oct)₂] has long been a workhorse for the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactones, prized for its high efficiency. However, achieving reproducible results can be a significant challenge due to its sensitivity to various experimental parameters. This guide provides a comprehensive comparison of factors influencing polymerization with this compound, offers insights into alternative catalysts, and presents supporting experimental data to aid in the development of robust and repeatable polymerization protocols.
The primary mechanism for this compound-catalyzed ROP is the coordination-insertion mechanism. This process is initiated by the reaction of this compound with a hydroxyl-containing compound (an initiator, such as an alcohol) to form a stannous alkoxide. This alkoxide is the true catalytic species that activates the cyclic ester monomer, leading to ring opening and subsequent chain propagation. The reproducibility of this process is highly dependent on the nature of the initiator and the presence of impurities.
The Initiator's Impact on Polymer Characteristics
The choice of initiator plays a critical role in determining the final properties of the polymer, including its molecular weight. Different initiators exhibit varying reaction kinetics and can influence the polymer architecture.
| Initiator Type | Polymer Architecture | Key Considerations |
| Monofunctional Alcohol (e.g., 1-butanol, methanol) | Linear Polymer | Methanol has been shown to be a highly effective initiator, leading to a high initiation rate and resulting in polylactide (PLA) with a high molecular weight.[1] |
| Difunctional Alcohol (Diol) (e.g., ethylene glycol) | Linear Polymer with two hydroxyl end-groups | Diols can lead to polymerization induction periods due to the formation of more stable, less reactive stannous alkoxides.[2][3] |
| Water | Linear Polymer | Water can act as an initiator, leading to the formation of polymers with carboxylic acid and hydroxyl end-groups. However, its presence can also depress the rate of polymerization.[4] |
Experimental Data: Influence of Initiator on Polylactide (PLA) Molecular Weight
The following table summarizes the effect of different alcohol initiators on the molecular weight of PLA synthesized via ROP catalyzed by this compound.
| Initiator | Resulting PLA Molecular Weight ( g/mol ) | Reference |
| Methanol | 14,400 | [1] |
| 1-Octanol | Lower than Methanol | [1] |
| 1-Dodecanol | Lower than 1-Octanol | [1] |
The Critical Role of Water: A Double-Edged Sword
Water is a common impurity in polymerization reactions and its presence can significantly impact the reproducibility of this compound-catalyzed polymerization. While it can act as an initiator, it can also lead to undesirable side reactions and affect the molecular weight and polymerization rate.
| Water Concentration | Effect on Polymerization Rate | Effect on Molecular Weight | Key Considerations |
| Low | Can initiate polymerization | Can lead to a decrease in molecular weight as it increases the total number of initiating species.[4][5] | The presence of adventitious water in the catalyst or monomer can lead to variability in results.[5] |
| High | Depresses the rate of polymerization | Leads to lower molecular weight polymers.[4] | Thorough drying of reagents and reaction setups is crucial for reproducibility.[6] |
Alternative Catalysts: Moving Beyond this compound
Concerns over the toxicity of tin compounds have driven research into alternative catalysts for ring-opening polymerization. Zinc and bismuth compounds have emerged as promising, less toxic alternatives.
| Catalyst | Key Advantages | Key Disadvantages | Comparative Performance |
| This compound | High efficiency, well-studied | Potential toxicity, sensitivity to impurities | - |
| Zinc Compounds (e.g., Zinc Octoate, Zinc Lactate) | Biocompatible, less toxic | Can exhibit slower polymerization rates compared to this compound.[7][8] | Up to 80% conversion, the polymerization rate with this compound is higher than with a zinc-containing catalyst. Beyond 80% conversion, the zinc catalyst can show a higher rate.[9] |
| Bismuth Compounds (e.g., Bismuth Triflate, Bismuth Subsalicylate) | Non-toxic, efficient | Can favor alternating sequences in copolymerizations more than this compound.[10] | Bismuth triflate has shown higher isocyanate conversion efficiency than this compound in polyurethane foam synthesis.[11][12] |
Experimental Protocols
General Protocol for Ring-Opening Polymerization of ε-Caprolactone using this compound
This protocol provides a general guideline for the bulk polymerization of ε-caprolactone. Researchers should optimize parameters based on their specific requirements.
Materials:
-
ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.
-
This compound (catalyst).
-
Initiator (e.g., anhydrous ethylene glycol).
-
Nitrogen gas for inert atmosphere.
-
Dry glassware.
Procedure:
-
All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Charge the desired amount of ε-caprolactone and initiator into the reaction vessel.
-
Purge the vessel with dry nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 120°C) with continuous stirring.[4]
-
In a separate, dry container, dissolve the this compound in a small amount of dried toluene (if solution addition is preferred) or prepare for direct addition.
-
Inject the catalyst solution or add the catalyst directly into the reaction mixture under a positive nitrogen pressure.
-
Maintain the reaction at the set temperature for the desired duration. Monitor the polymerization progress by taking aliquots at various time intervals for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizing the Process
To better understand the key relationships and workflows in this compound-catalyzed polymerization, the following diagrams are provided.
Caption: Activation of this compound Catalyst.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. "Effect of this compound on the Composition, Molecular Weight, and M" by Robson F. Storey and A.E. Taylor [aquila.usm.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of polymerization conditions on the hydrolytic degradation of poly(DL-lactide) polymerized in the presence of this compound or zinc-metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Techniques for Stannous Octoate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical techniques for the detection and quantification of stannous octoate. The following sections present experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical method for your research and development needs.
Introduction to this compound Analysis
This compound, also known as tin(II) 2-ethylhexanoate, is a widely used catalyst in the production of polymers such as polyurethanes and polylactic acid.[1][2][3][4][5][6] Its catalytic activity is crucial in various industrial applications, including the manufacturing of flexible slabstock foam, coatings, and sealants.[2] Monitoring the concentration of this compound and its potential degradation products, such as stannic (Sn(IV)) ions, is essential for quality control and to ensure the performance and safety of the final products.[7][8] This guide focuses on the cross-validation of analytical techniques for the accurate determination of this compound.
Comparative Analysis of Analytical Techniques
This section details the experimental protocols and performance data of various analytical techniques used for this compound detection.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy is a common method for determining the total tin content in a sample.[9] This technique is particularly useful for quantifying trace amounts of tin.
Experimental Protocol:
-
Sample Collection: Airborne stannous-2-ethyl hexanoate is collected on glass fiber filters.[9]
-
Sample Preparation:
-
Transfer the glass fiber filters to separate 125 mL Erlenmeyer flasks.[9]
-
Add 9 mL of concentrated hydrochloric acid to each flask, swirl, and then add 2 mL of nitric acid (aqua regia digestion).[9]
-
Ash the sample until it is nearly dry and allow it to cool.[9]
-
Quantitatively transfer the sample to a 10 mL volumetric flask, add 1.0 mL of concentrated HCl, and dilute to volume with deionized water to achieve a final solution of 10% HCl.[9]
-
-
Standard Preparation:
-
A stock standard of 1000 ppm Sn is prepared.
-
Working standards are prepared by diluting the stock standard with 10% HCl.[9]
-
-
AAS Analysis:
Performance Data:
| Parameter | Value | Reference |
| Qualitative Detection Limit | 0.28 ppm | [9] |
| Reliable Quantitation Limit | 30 µg/m³ | [9] |
| Target Concentration | 0.1 mg/m³ | [9] |
Experimental Workflow:
Differential Pulse Polarography (DPP)
Differential Pulse Polarography is an electrochemical method that can be used for the selective determination of different tin species, namely stannous (Sn(II)) and stannic (Sn(IV)) ions.[7][8]
Experimental Protocol:
-
Sample Preparation: The tin species from the catalyst are quantitatively extracted under inert conditions to prevent oxidation of Sn(II) to Sn(IV).[7][8] The specific extraction process, time, pH, and chelating agents are optimized for the sample matrix.[7][8]
-
DPP Analysis:
Performance Data:
| Parameter | Value | Reference |
| Dosing Range | 10 - 40 µg/mL | [7][8] |
| Corresponding Degradation Product (Sn(IV)) | 6.8% - 27.2% | [7][8] |
Logical Relationship of DPP Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 119Sn NMR, is a powerful tool for identifying different tin species present in a sample.[8] 13C NMR can be used to detect the presence of octanoic acid, a potential hydrolysis product.[8][10]
Experimental Protocol:
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent. For example, for studying the reaction of this compound, deuterated chloroform can be used.[11]
-
NMR Analysis:
Performance Data:
NMR is primarily a qualitative and semi-quantitative technique for this application, providing structural information and relative abundance of different species.
| Technique | Observation | Reference |
| 119Sn NMR | Presence of various tin species, including Sn(II) and Sn(IV). | [8] |
| 13C NMR | Detection of octanoic acid as a residue. The CO signal for SnOct₂ is at 189.1 ppm and for octanoic acid is at 183.3 ppm. | [8][10] |
Signaling Pathway for this compound Hydrolysis and Oxidation:
Summary and Comparison
| Analytical Technique | Principle | Analytes Detected | Quantitative/Qualitative | Key Advantages | Key Limitations |
| Atomic Absorption Spectroscopy (AAS) | Absorption of optical radiation by free atoms in the gaseous state. | Total Tin (Sn) | Quantitative | High sensitivity, well-established method. | Does not differentiate between tin species (Sn(II) vs. Sn(IV)). |
| Differential Pulse Polarography (DPP) | Electrochemical measurement of current as a function of applied potential. | Stannous (Sn(II)) and Stannic (Sn(IV)) ions | Quantitative | Selective determination of different tin oxidation states. | Requires careful sample preparation to avoid oxidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Different tin species (119Sn NMR), organic components like octanoic acid (13C NMR) | Primarily Qualitative/Semi-quantitative | Provides detailed structural information, non-destructive. | Lower sensitivity compared to AAS, can be complex to interpret. |
Conclusion
The choice of analytical technique for the detection of this compound depends on the specific requirements of the analysis. For determining the total tin content with high sensitivity, Atomic Absorption Spectroscopy is a suitable method. When the speciation of tin (Sn(II) vs. Sn(IV)) is critical, Differential Pulse Polarography offers a selective and quantitative approach. For detailed structural elucidation and identification of various tin species and organic byproducts, NMR Spectroscopy is an invaluable tool. A cross-validation approach, potentially employing a combination of these techniques, can provide a comprehensive understanding of the this compound content and purity in a given sample.
References
- 1. This compound: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]
- 2. STANNOUS OCATATE - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound 301-10-0 India [ottokemi.com]
- 5. This compound | 301-10-0 [chemicalbook.com]
- 6. This compound | 301-10-0 [amp.chemicalbook.com]
- 7. Development and validation of a quantitative method for the selective determination of tin species in tin octoate by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osha.gov [osha.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
comparative study on the thermal stability of polymers made with different catalysts
A comprehensive review of the thermal characteristics of polymers synthesized using Ziegler-Natta and metallocene catalysts, supported by experimental data, reveals distinct differences in their thermal stability. These variations are intrinsically linked to the unique molecular architectures imparted by each catalyst system.
The choice of catalyst in polymer synthesis plays a pivotal role in determining the final properties of the material, including its thermal stability. This guide provides a comparative study of polymers, primarily polyolefins, synthesized using two of the most significant classes of catalysts: traditional Ziegler-Natta (ZN) catalysts and the more modern metallocene catalysts. The thermal behavior of these polymers, when subjected to controlled heating, offers critical insights into their performance at elevated temperatures and their degradation mechanisms.
Executive Summary of Thermal Stability Data
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield).
While direct, side-by-side comparative studies under identical conditions are not abundant in publicly accessible literature, a synthesis of available data and established principles allows for a robust comparison. Generally, polyolefins produced with metallocene catalysts exhibit enhanced thermal stability compared to their Ziegler-Natta counterparts. This is often attributed to the greater structural regularity and lower levels of catalyst residues in metallocene-derived polymers.
| Polymer Type | Catalyst Type | Onset Decomposition Temp. (Tonset) (°C) | Temp. of Max. Decomposition (Tmax) (°C) | Char Yield at 600°C (%) |
| High-Density Polyethylene (HDPE) | Ziegler-Natta | ~450 - 470 | ~480 - 490 | < 1 |
| Metallocene | ~460 - 480 | ~490 - 500 | < 1 | |
| Polypropylene (PP) | Ziegler-Natta | ~300 - 450 | ~440 - 460 | < 1 |
| Metallocene | ~350 - 460 | ~460 - 475 | < 1 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific catalyst formulation, polymer grade, and analytical conditions.
The Role of the Catalyst in Thermal Performance
Ziegler-Natta catalysts, being heterogeneous multi-site catalysts, produce polymers with a broad molecular weight distribution and a less uniform comonomer distribution.[1] This structural heterogeneity can lead to the presence of less stable, low molecular weight fractions that may initiate degradation at lower temperatures.
In contrast, metallocene catalysts are single-site catalysts that afford precise control over the polymer's molecular architecture, resulting in a narrow molecular weight distribution and a uniform incorporation of comonomers.[1] This uniformity in chain structure is a key factor in the enhanced thermal stability of metallocene-based polyolefins. Furthermore, metallocene catalysts can be used to synthesize polymers with a precisely defined microstructure, tacticity, and stereoregularity, which can also influence thermal properties.[1]
Experimental Protocols
A standardized method for evaluating the thermal stability of these polymers is crucial for accurate comparison. The following outlines a typical experimental protocol for thermogravimetric analysis.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The weight loss of the sample is continuously monitored as a function of temperature.
-
Data Analysis:
-
Tonset: The onset decomposition temperature is determined as the temperature at which a significant deviation from the baseline weight is observed.
-
Tmax: The temperature of maximum decomposition rate is identified from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of the initial sample weight remaining at the end of the experiment is reported as the char yield.
-
Visualizing the Impact: Experimental Workflow and Logical Relationships
To better understand the process of this comparative study and the underlying relationships, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Research: A Procedural Guide to Stannous Octoate Disposal
For Immediate Reference: Stannous octoate is a hazardous chemical requiring careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for its proper disposal.
This compound, a widely used catalyst in the production of polyurethanes and other polymers, presents several health and environmental hazards.[1][2] It is known to cause serious eye damage, may trigger allergic skin reactions, and is suspected of damaging fertility or the unborn child.[3][4][5][6] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][2][3][4] Therefore, adherence to strict disposal protocols is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or monogoggles.[7][8]
-
Hand Protection: Use chemical-resistant gloves, such as rubber or plastic gloves.[8][9]
-
Skin Protection: Wear suitable protective clothing to avoid skin contact.[7][8]
-
Respiratory Protection: In case of insufficient ventilation or the formation of aerosols or mists, use an approved NIOSH respiratory protection.[3][8]
Work should always be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[8]
Spill Management and Containment
In the event of a spill, immediate containment is crucial to prevent environmental contamination.
Spill Response Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the area.[9][10]
-
Ventilate: Increase ventilation in the affected area.[8]
-
Containment: Prevent the spill from entering drains, sewers, or watercourses.[3][9][10] Cover drains if necessary.[3]
-
Absorption: Absorb the spilled material with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[4][8][11]
-
Collection: Carefully collect the absorbed material using a shovel or other suitable tool and place it into a designated, labeled container for hazardous waste disposal.[4][8][11]
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all applicable local, regional, national, and international regulations.[3][9] This material and its container must be disposed of as hazardous waste.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent materials from spills, used containers) in a dedicated, properly labeled, and sealed container.
-
Do not mix this compound waste with other waste streams.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and qualified chemical waste disposal service.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of this compound.
| Hazard Parameter | Value | Species | Exposure Time | Reference |
| Aquatic Toxicity | ||||
| LC50 (Toxicity to fish) | > 116 mg/L | Oncorhynchus mykiss | 96 hours | [9] |
| LC50 (Toxicity to daphnia) | 19.5 - 21.6 mg/L | Daphnia magna | 48 hours | [9] |
| EC50 (Toxicity to algae) | 6.9 mg/L | Pseudokirchneriella subcapitata | 72 hours | [9] |
| Occupational Exposure Limits | ||||
| ACGIH Threshold Limit Value (TWA) | 2 mg/m³ | N/A | N/A | [8] |
| OSHA Permissible Exposure Limit (PEL) | 2 mg/m³ | N/A | N/A | [8] |
Experimental Protocols and Visualizations
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemneo.com [chemneo.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound, Tin 2-ethylhexanoate, Tin octoate Manufacturers, SDS [mubychem.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. wahanaap.com [wahanaap.com]
- 8. farnell.com [farnell.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound or Tin Octoate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Stannous Octoate
Essential safety protocols and logistical plans for the laboratory use of Stannous octoate, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This compound, a widely used catalyst, requires specific personal protective equipment (PPE) and handling protocols to mitigate potential hazards. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to support a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended protective gear.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | A material thickness of >0.11 mm is recommended, with a breakthrough time of >480 minutes.[2] |
| Protective clothing.[1][3] | Fire/flame resistant and impervious clothing should be worn.[1] Consider chemical-resistant boots.[4] | |
| Respiratory | Full-face respirator.[1] | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of insufficient ventilation.[1][5] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is a key component of safe laboratory practice.
| Organization | Type | Limit |
| ACGIH | TLV-TWA | 0.1 mg/m³ (as Sn) |
| ACGIH | TLV-STEL | 0.2 mg/m³ (as Sn) |
| OSHA | PEL-TWA | 0.1 mg/m³ (as Sn) |
Source: Muby Chemicals[5]
Standard Operating Procedures for Handling
A systematic approach to handling this compound minimizes risks. Always work in a well-ventilated area, preferably under a chemical fume hood.[6]
Preparation and Use:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[6]
-
Ensure Proper Ventilation: Work in a well-ventilated area or use local exhaust ventilation to avoid inhaling vapors.[6]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.[1][3]
-
Dispensing: Carefully dispense the required amount, avoiding splashing or creating aerosols.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers.[5][6]
-
Protect from air and moisture to prevent oxidation from Sn(II) to Sn(IV), which can reduce its catalytic efficiency.[6] An inert atmosphere, such as nitrogen, is preferable for storage.[6]
-
The recommended storage temperature is between 15–25 °C.[2]
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[3][7]
-
Skin Contact: Take off contaminated clothing immediately.[1][3] Wash the affected area with soap and plenty of water.[1] If skin irritation or a rash occurs, consult a physician.[1][3]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[1][4] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Spill and Leak Procedures:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Absorb: Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[5]
-
Collect: Use spark-proof tools and explosion-proof equipment to collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean: Clean the contaminated surface with water.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
